molecular formula C9H12ClNO2S B1600477 tert-Butyl (5-chlorothiophen-2-yl)carbamate CAS No. 63806-71-3

tert-Butyl (5-chlorothiophen-2-yl)carbamate

Cat. No.: B1600477
CAS No.: 63806-71-3
M. Wt: 233.72 g/mol
InChI Key: SLZLJXFJTIAWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-chlorothiophen-2-yl)carbamate (CAS 63806-71-3) is a valuable carbamate-protected heterocyclic building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol, features a 5-chlorothiophene scaffold, a prevalent motif in the development of bioactive molecules . The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for amines, enabling its use in multi-step synthetic sequences, particularly in the construction of complex molecules such as pharmaceutical agents and ligands for metal complexes . Recent research highlights the application of 5-chlorothiophene derivatives as key precursors in the design and synthesis of potent urease inhibitors, which are being explored for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori . The chlorine substituent on the thiophene ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. This compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(5-chlorothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZLJXFJTIAWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469264
Record name tert-Butyl (5-chlorothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63806-71-3
Record name tert-Butyl (5-chlorothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-chlorothiophen-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-Butyl (5-chlorothiophen-2-yl)carbamate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (5-chlorothiophen-2-yl)carbamate for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the compound's core physicochemical properties, synthesis, and critical applications as a versatile building block in modern synthetic and medicinal chemistry.

Introduction: Strategic Importance in Synthesis

This compound is a heterocyclic organic compound of significant interest in the field of drug discovery. Its structure uniquely combines three key features that render it a valuable synthetic intermediate:

  • A Thiophene Ring: A sulfur-containing aromatic heterocycle that is considered a "privileged scaffold." Thiophene moieties are isosteres of benzene rings and are found in numerous approved drugs, often contributing to improved metabolic stability or enhanced target binding.

  • A Chlorine Substituent: Provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions make it ideal for multi-step synthetic campaigns where precise control over reactivity is paramount.

This strategic combination makes the title compound a crucial starting material for synthesizing a diverse array of more complex molecules, particularly those targeting biological systems.

Physicochemical and Structural Data

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂S[2][3]
Molecular Weight 233.72 g/mol [3][4]
Monoisotopic Mass 233.02773 Da[2]
CAS Number 63806-71-3[4]
IUPAC Name tert-butyl N-(5-chlorothiophen-2-yl)carbamate[2]
Synonyms (5-chloro-thiophen-2-yl)-carbamic acid tert-butyl ester[5]
Appearance Typically a white to off-white solidN/A
Predicted XLogP3 3.5[2]

Synthesis and Purification: A Validated Protocol

The synthesis of tert-butyl carbamates from carboxylic acids is a well-established transformation, often proceeding through an isocyanate intermediate via the Curtius rearrangement.[6] This method offers a reliable and high-yielding pathway to the title compound from its corresponding carboxylic acid.

Proposed Synthetic Workflow

The logical flow from a commercially available starting material to the final product involves three key steps: conversion of the carboxylic acid to an acyl azide, thermal rearrangement to an isocyanate, and subsequent trapping with tert-butanol.

G cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Carbamate Formation A 5-chlorothiophene-2-carboxylic acid B Acyl Azide Intermediate A->B  DPPA, Et3N  Toluene, RT C Isocyanate Intermediate B->C  Heat (Δ)  (Toluene, ~100°C) E This compound C->E  Trapping  (in situ) D tert-butanol D->E  Trapping  (in situ)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Step 1: Acyl Azide Formation: To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (Et₃N, 1.1 eq). Cool the mixture to 0°C. Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise, ensuring the temperature remains below 5°C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Causality: DPPA is a safe and efficient reagent for converting carboxylic acids to acyl azides. Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating the reaction.

  • Step 2 & 3: In Situ Rearrangement and Trapping: To the reaction mixture containing the acyl azide, add tert-butanol (1.5 eq). Heat the solution to reflux (approx. 100-110°C) and maintain for 12-16 hours. The acyl azide undergoes a thermal Curtius rearrangement to form a highly reactive isocyanate, which is immediately trapped in situ by tert-butanol to form the stable Boc-protected carbamate.

    • Causality: Heating provides the necessary energy for the molecular rearrangement and extrusion of N₂ gas. Using tert-butanol as the nucleophile directly yields the desired tert-butyl carbamate product.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

    • Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify its structure and identity against reference data.[5][7]

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile intermediate. The Boc group provides robust protection of the amine, allowing chemists to perform selective modifications at other positions before its strategic removal.

Precursor to a Privileged Scaffold

Acid-mediated deprotection of the Boc group cleanly reveals the primary amine, yielding 5-chloro-2-aminothiophene. This scaffold is a common feature in a wide range of biologically active molecules. The free amine can then serve as a nucleophile or a coupling partner in subsequent reactions, such as:

  • Amide bond formation

  • Sulfonamide synthesis

  • Reductive amination

  • Buchwald-Hartwig amination

Role as a Building Block in Complex Synthesis

The presence of the chloro-substituent allows for palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring. Crucially, the Boc-protected amine is stable to these reaction conditions, demonstrating the compound's orthogonality and strategic value. This dual functionality makes it a powerful building block for constructing libraries of compounds for high-throughput screening in drug discovery programs. The carbamate functional group itself is a key structural element in many approved drugs, valued for its ability to engage in hydrogen bonding and improve pharmacokinetic properties.[1][6]

Spectroscopic Characterization

Verifying the identity and purity of the synthesized compound is critical. The expected spectroscopic data are as follows:

  • ¹H NMR: The spectrum should show a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm.[8] Two doublets, corresponding to the two coupled protons on the thiophene ring, would be expected in the aromatic region (typically 6.5-7.0 ppm). A broad singlet for the N-H proton will also be present.

  • ¹³C NMR: Characteristic signals would include the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively) and four distinct signals for the thiophene ring carbons.[7] The carbonyl carbon of the carbamate would appear further downfield (~153 ppm).

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. Additionally, a characteristic fragment corresponding to the loss of the tert-butyl group or isobutylene is commonly observed.

Safety and Handling

This compound should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and disposal information.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the dual functionality offered by the chloro-substituent and the Boc-protected amine make it an indispensable building block for the synthesis of complex, biologically active molecules. The robust and scalable synthetic protocols available for its preparation further enhance its value in both academic research and industrial drug development.

References

  • PubChemLite. tert-Butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S). Available from: [Link]

  • PubChem. tert-Butyl carbamate | C5H11NO2 | CID 77922. Available from: [Link]

  • National Center for Biotechnology Information. tert-Butyl N-(thiophen-2-yl)carbamate. PMC. Available from: [Link]

  • Supporting Information. Characterization Data of the Products. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Autechem. tert-Butyl N-(5-bromothiophen-2-yl)carbamate cas no 943321-89-9. Available from: [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. Tert-butyl (thiophen-2-yl-d3)carbamate | C9H13NO2S. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

  • Capot Chemical. MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. Available from: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Note: A more general reference for carbamate protecting groups and their utility, as a direct link for this specific application was not found, but the principle is widely established in organic chemistry.] A representative article on the utility of carbamates in drug design is: T. V. Hansen, P. Wu, Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents, Mini-Reviews in Medicinal Chemistry, 18(1), 2018. Available from: [Link]

Sources

tert-Butyl (5-chlorothiophen-2-yl)carbamate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (5-chlorothiophen-2-yl)carbamate

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, structural elucidation, physicochemical properties, reactivity, and applications. The narrative emphasizes the rationale behind experimental choices and provides actionable protocols, underpinned by authoritative references to ensure scientific integrity and practical utility.

Introduction: Strategic Importance in Synthesis

This compound, with CAS Number 63806-71-3, is a bifunctional organic compound that has garnered significant attention as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure uniquely combines a thiophene ring, a common bioisostere for phenyl groups in drug design, with a strategically placed chlorine atom and a Boc-protected amine.[2]

The thiophene core is a privileged scaffold found in numerous approved drugs, valued for its ability to engage in various biological interactions. The chlorine atom at the 5-position serves as a reactive handle for introducing further molecular complexity, typically via cross-coupling reactions. Crucially, the amine at the 2-position is masked with a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust yet readily cleavable protecting group, stable to a wide range of nucleophilic and basic conditions but easily removed under acidic conditions.[3][4] This orthogonal reactivity allows for selective, sequential modification of the molecule, making it an invaluable tool for constructing libraries of compounds in drug discovery campaigns.

This guide will explore the essential technical aspects of this compound, providing the foundational knowledge required for its effective utilization in a research and development setting.

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the direct N-acylation of 2-amino-5-chlorothiophene with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection chemistry.[5]

Causality of Reagent Selection:

  • Starting Material: 2-Amino-5-chlorothiophene provides the core heterocyclic structure. The amino group is a potent nucleophile, essential for the protection reaction.

  • Protecting Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the preferred reagent for introducing the Boc group. It is commercially available, relatively stable, and its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying product purification.

  • Base/Catalyst: A base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is often employed. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct that can form during the reaction, driving the equilibrium towards the product. DMAP is a particularly effective acylation catalyst.[4]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) are typically used to prevent hydrolysis of the Boc anhydride and to ensure solubility of the reactants.

The reaction proceeds via the nucleophilic attack of the 2-amino group onto one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group and carbon dioxide to yield the final protected carbamate.[5]

Experimental Protocol: N-tert-Butoxycarbonylation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Amino-5-chlorothiophene hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-5-chlorothiophene hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM (or THF) to dissolve the starting material.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq) to neutralize the hydrochloride salt and deprotonate the amine. Stir for 15 minutes.

  • Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. If using DMAP, it can be added now (0.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions SM 2-Amino-5-chlorothiophene Reaction N-Boc Protection SM->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent Anhydrous Solvent (DCM or THF) Solvent->Reaction Base Base (Et₃N / DMAP) Base->Reaction Temp 0°C to Room Temp Temp->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the Boc protection of 2-amino-5-chlorothiophene.

Structural Elucidation & Physicochemical Properties

Confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques and physical property measurements.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂S[1][6]
Molecular Weight 233.72 g/mol [1]
CAS Number 63806-71-3[1]
Appearance White to off-white solidGeneric MSDS
Monoisotopic Mass 233.02773 Da[6]
XLogP3 (Predicted) 3.5[6]
SMILES CC(C)(C)OC(=O)NC1=CC=C(S1)Cl[6]
InChIKey SLZLJXFJTIAWMB-UHFFFAOYSA-N[6]
Spectroscopic Data Interpretation

The following table summarizes the expected spectroscopic data used to confirm the compound's identity.[7]

TechniqueFeatureExpected Observation & Interpretation
¹H NMR Thiophene ProtonsTwo doublets in the aromatic region (~6.5-7.0 ppm), corresponding to the two protons on the thiophene ring. Their coupling constant (J) will be characteristic of ortho-coupling in a thiophene ring.
NH ProtonA broad singlet, typically downfield, which may exchange with D₂O. Its chemical shift is concentration-dependent.
tert-Butyl ProtonsA sharp, large singlet at ~1.5 ppm, integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the Boc protector.[8]
¹³C NMR Thiophene CarbonsFour distinct signals in the aromatic region (~110-140 ppm) for the four carbons of the thiophene ring. The carbon bearing the chlorine (C5) and the carbon bearing the nitrogen (C2) will be significantly shifted.
Carbonyl CarbonA signal around 152-155 ppm, characteristic of the carbamate carbonyl group.[9]
Boc CarbonsTwo signals: one for the quaternary carbon (~80-82 ppm) and one for the three equivalent methyl carbons (~28 ppm).[8][9]
FT-IR N-H StretchA sharp to moderately broad peak around 3300-3400 cm⁻¹, corresponding to the N-H bond of the carbamate.[10][11]
C-H StretchPeaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group.
C=O StretchA strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of the carbamate carbonyl group.[12][13]
Mass Spec (ESI+) [M+H]⁺An ion peak at m/z 234.0350, corresponding to the protonated molecule.[6]
[M+Na]⁺An ion peak at m/z 256.0169, corresponding to the sodium adduct.[6]
Isotope PatternThe presence of a peak at [M+2] with approximately one-third the intensity of the molecular ion peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its two key functional sites: the Boc-protected amine and the C-Cl bond. This allows for a logical and controlled approach to building more complex molecules.

1. Boc Group Deprotection: The Boc group is an acid-labile protecting group.[4] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent, efficiently cleaves the carbamate.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free 2-amino-5-chlorothiophene.[5] This unmasked amine is then available for a wide range of reactions, including amide bond formation, sulfonylation, or participation in further heterocycle synthesis.

2. C-Cl Bond Functionalization: The chlorine atom at the 5-position of the thiophene ring is a versatile handle for C-C and C-N bond formation, primarily through palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

  • Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.

  • Sonogashira Coupling: Reaction with terminal alkynes to form a new C-C bond.

  • Stille Coupling: Reaction with organostannanes to form a new C-C bond.

The Boc group is stable under the typically basic or neutral conditions of these cross-coupling reactions, demonstrating the compound's value in orthogonal synthesis strategies.

Logical Reactivity Pathways

The choice of the first reaction step dictates the subsequent synthetic possibilities.

Reactivity_Pathways cluster_pathA Pathway A: Deprotection First cluster_pathB Pathway B: Coupling First start tert-Butyl (5-chlorothiophen-2-yl)carbamate deprotection Acidic Deprotection (e.g., TFA, HCl) start->deprotection Route 1 coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) start->coupling Route 2 free_amine 2-Amino-5-chlorothiophene deprotection->free_amine Unmasks Amine amine_reaction Amine Functionalization (Acylation, Alkylation, etc.) free_amine->amine_reaction coupled_product 5-Substituted-2-(Boc-amino)thiophene coupling->coupled_product Functionalizes C5 final_deprotection Acidic Deprotection coupled_product->final_deprotection

Sources

An In-depth Technical Guide to the Physical Properties of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of tert-butyl (5-chlorothiophen-2-yl)carbamate, a heterocyclic building block of interest in medicinal chemistry and materials science. In light of the limited publicly available experimental data for this specific compound, this document also serves as a practical manual, outlining robust, field-proven methodologies for the precise determination of its key physical characteristics. As Senior Application Scientists, our goal is to merge established chemical principles with actionable experimental design, ensuring that researchers can confidently characterize this compound in their own laboratories.

Chemical Identity and Molecular Structure

This compound is a carbamate derivative of 2-amino-5-chlorothiophene. The incorporation of the tert-butoxycarbonyl (Boc) protecting group is a common strategy in organic synthesis to modulate the reactivity of the amine functionality, enhancing the compound's utility as an intermediate in the synthesis of more complex molecules.[1]

The fundamental properties identifying this compound are summarized below.

IdentifierValueSource(s)
CAS Number 63806-71-3[1]
Molecular Formula C₉H₁₂ClNO₂S[1]
Molecular Weight 233.72 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(S1)Cl[2]
InChI Key SLZLJXFJTIAWMB-UHFFFAOYSA-N[2]

The structural representation of this compound, detailing the connectivity of its constituent atoms, is crucial for understanding its chemical behavior and intermolecular interactions.

Figure 1: 2D Chemical Structure of this compound.

Physical and Chemical Properties: An Overview

A thorough investigation of available literature and safety data sheets (MSDS) indicates that specific, experimentally determined physical properties such as melting point, boiling point, and solubility for this compound are not well-documented in publicly accessible databases.[3] One supplier MSDS explicitly states these values as "Not available".[3] This is not uncommon for specialized chemical intermediates.

The physical state is generally expected to be a solid at room temperature, similar to other Boc-protected amines and related carbamates which are often crystalline powders.[4][5] However, without experimental data, this remains an educated assumption.

The following sections provide detailed, standardized protocols for the experimental determination of these crucial physical properties. These methods are designed to be self-validating and are grounded in fundamental principles of physical chemistry.

Experimental Protocols for Physical Property Determination

The causality behind the choice of these experimental protocols lies in their established reliability, accuracy, and accessibility in a standard organic chemistry laboratory. Each protocol is designed to provide a verifiable measurement of a fundamental physical property.

Melting Point Determination

Principle: The melting point is a key indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depression and broadening of this range.[6] The protocol described here utilizes a modern digital melting point apparatus, which offers precise temperature control and observation.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush a small amount of the solid on a watch glass using a spatula.

    • Take a capillary tube and seal one end by rotating it in the outer cone of a Bunsen burner flame.

    • Press the open end of the capillary tube into the powdered sample, tapping the sealed end gently on a hard surface to pack the solid into the bottom. A sample height of 1-2 mm is optimal.[7][8]

  • Measurement:

    • Insert the prepared capillary tube into the heating block of a digital melting point apparatus.

    • For an unknown compound, it is efficient to first perform a rapid determination by setting a high heating rate (e.g., 10-20°C/min) to find an approximate melting range.[6]

    • Allow the apparatus to cool significantly below the approximate melting point.

    • Prepare a new capillary and perform a second, more precise measurement. Set the initial temperature to about 20°C below the approximate melting point and use a slow heating rate of 1-2°C per minute.[6]

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

    • Repeat the slow heating measurement at least once to ensure reproducibility.

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination (Micro Method)

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][10] For small sample quantities, the capillary method is a highly effective and material-sparing technique. It relies on observing the equilibrium between the liquid and its vapor.

Methodology:

  • Apparatus Setup:

    • If the compound is a solid, it must first be melted. Place a small amount of the compound into a small test tube or a fusion tube.

    • Take a melting point capillary tube and seal one end. Place this capillary tube, open end down, into the liquid sample.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) such that the sample is fully immersed.[11][12]

  • Measurement:

    • Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the liquid's vapor has displaced all the air and is now escaping.

    • Turn off the heat and allow the bath to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid begins to enter the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[12][13]

    • It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Qualitative Solubility Determination

Principle: The solubility of a substance is governed by the "like dissolves like" principle, where polar compounds dissolve in polar solvents and nonpolar compounds dissolve in nonpolar solvents. A systematic solubility analysis can provide significant insight into the functional groups and overall polarity of a molecule.[14][15]

Methodology:

  • General Procedure:

    • For each test, place approximately 10-20 mg of this compound into a small test tube.

    • Add approximately 0.5 mL of the chosen solvent.

    • Stir vigorously with a glass rod or vortex for up to 60 seconds.[16]

    • Observe and record whether the compound is soluble (forms a clear, homogeneous solution), partially soluble, or insoluble.

  • Solvent Sequence and Interpretation:

    • Water (H₂O): Initial test for polarity. Solubility suggests the presence of polar functional groups and a relatively small carbon backbone.

    • 5% Sodium Hydroxide (NaOH): If insoluble in water, test in 5% NaOH. Solubility indicates the presence of an acidic functional group (e.g., a phenol or carboxylic acid, though not expected in this structure).

    • 5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, test in 5% NaHCO₃. Solubility indicates a strongly acidic group.

    • 5% Hydrochloric Acid (HCl): If insoluble in water, test in 5% HCl. Solubility is a strong indicator of a basic functional group, such as an amine. The carbamate nitrogen is generally not basic enough to dissolve.

    • Concentrated Sulfuric Acid (H₂SO₄): If insoluble in the above, test in cold, concentrated H₂SO₄. Solubility (often with a color change) suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or an unsaturated hydrocarbon.[15]

    • Organic Solvents (e.g., Methanol, Chloroform, Diethyl Ether, Hexane): Test solubility in a range of organic solvents from polar to nonpolar to establish a full solubility profile. Based on its structure, the compound is expected to be soluble in moderately polar to nonpolar organic solvents like chloroform, methylene chloride, and alcohols.[4][17]

SolubilityTest start Start with Sample water Test in Water start->water naoh Test in 5% NaOH water->naoh Insoluble sol_polar Polar Compound water->sol_polar Soluble hcl Test in 5% HCl naoh->hcl Insoluble sol_acidic Acidic Compound naoh->sol_acidic Soluble h2so4 Test in Conc. H2SO4 hcl->h2so4 Insoluble sol_basic Basic Compound hcl->sol_basic Soluble organic Test in Organic Solvents (Methanol, Chloroform, etc.) h2so4->organic Insoluble sol_neutral_unsat Neutral/Unsaturated h2so4->sol_neutral_unsat Soluble sol_profile Solubility Profile organic->sol_profile Soluble/Insoluble

Figure 3: Logical Flow for Qualitative Solubility Testing.

Spectroscopic and Analytical Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected to show signals corresponding to the protons on the thiophene ring and the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will provide signals for each unique carbon atom in the molecule, including those in the thiophene ring, the carbamate group, and the tert-butyl group.

  • Mass Spectrometry (MS): Will confirm the molecular weight and provide fragmentation patterns that can further validate the structure.

  • Infrared Spectroscopy (IR): Should show characteristic absorption bands for the N-H and C=O stretching of the carbamate group.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose physical properties are not yet extensively documented in the public domain. This guide provides the foundational chemical identity of the compound and, critically, equips researchers with the necessary experimental protocols to determine its melting point, boiling point, and solubility profile with a high degree of scientific rigor. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, contributing to a more complete understanding of this compound's physical characteristics and facilitating its effective use in research and development. It is strongly recommended that any laboratory working with this compound perform these characterizations to establish a baseline for purity and identity.

References

  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available at: [Link].

  • Anonymous. DETERMINATION OF BOILING POINTS. Available at: [Link].

  • Anonymous. (2024). Solubility test for Organic Compounds. Available at: [Link].

  • Anonymous. (2021). experiment (1) determination of melting points. Available at: [Link].

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link].

  • JoVE. (2020). Video: Boiling Points - Concept. JoVE. Available at: [Link].

  • Anonymous. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

  • Clarion University. Determination of Melting Point. Science in Motion. Available at: [Link].

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. Available at: [Link].

  • Anonymous. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

  • Vijay Nazare. Determination of Boiling Point (B.P). Available at: [Link].

  • Anonymous. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].

  • YouTube. (2021). Solubility test/ Organic lab. YouTube. Available at: [Link].

  • Anonymous. Experiment 1 - Melting Points. Available at: [Link].

  • ChemBK. (2024). tert-butyl carbamate. ChemBK. Available at: [Link].

  • Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. Available at: [Link].

  • Anonymous. Supporting Information. Available at: [Link].

  • PubChemLite. Tert-butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S). PubChemLite. Available at: [Link].

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link].

  • NSR laboratories Pvt. Ltd. Tert butyl Carbamate 4248-19-5. NSR laboratories Pvt. Ltd. Available at: [Link].

  • GSRS. TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-3-YL)CARBAMATE. GSRS. Available at: [Link].

  • Autech Industry Co.,Limited. tert-Butyl N-(5-bromothiophen-2-yl)carbamate cas no 943321-89-9. Autech Industry Co.,Limited. Available at: [Link].

  • Capot Chemical. (2025). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. Capot Chemical. Available at: [Link].

  • PubChem. tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. PubChem. Available at: [Link].

  • PubMed. (2013). tert-Butyl N-(thio-phen-2-yl)carbamate. PubMed. Available at: [Link].

  • Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Pharmaffiliates. Available at: [Link].

Sources

tert-Butyl (5-chlorothiophen-2-yl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (5-chlorothiophen-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 63806-71-3), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, provides detailed protocols for its synthesis and subsequent deprotection, explores its characteristic reactivity, and discusses its strategic application in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates to construct novel molecular entities.

Part 1: Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a thiophene ring, a synthetically versatile chlorine substituent, and a tert-butoxycarbonyl (Boc)-protected amine. This combination makes it an exceptionally useful intermediate for introducing the 2-amino-5-chlorothiophene scaffold into more complex target molecules. The Boc group provides robust protection for the amine functionality, which can be selectively removed under specific acidic conditions, allowing for precise, stepwise synthetic strategies.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below. While some physical properties like melting and boiling points are not consistently reported in public literature, indicating a need for empirical determination, its core identifiers are well-established.[1]

PropertyValueSource(s)
CAS Number 63806-71-3[1][2]
Molecular Formula C₉H₁₂ClNO₂S[1][3]
Molecular Weight 233.72 g/mol [1][2]
IUPAC Name tert-butyl N-(5-chlorothiophen-2-yl)carbamate[3]
Purity (Typical) ≥98%[2]
Predicted XlogP 3.5[3]
Appearance Data not consistently available; likely an off-white to yellow solid.[1]
Solubility Profile

Based on its chemical structure, which includes both a polar carbamate group and a nonpolar tert-butyl and chlorothiophene moiety, the compound is predicted to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and acetone. Its solubility in water is expected to be low.

Part 2: Synthesis and Mechanistic Rationale

The most logical and widely applicable method for synthesizing aryl carbamates like this compound is through a Curtius rearrangement. This reaction class provides a high-yield pathway from a carboxylic acid to a protected amine via an isocyanate intermediate.[4][5] The process is reliable and avoids the direct handling of potentially unstable or toxic aminothiophenes.

Proposed Synthetic Workflow

The synthesis begins with the commercially available 5-chlorothiophene-2-carboxylic acid. The carboxylic acid is first converted to an acyl azide, which is thermally unstable and rearranges to an isocyanate, losing dinitrogen gas. This highly reactive isocyanate is not isolated but is trapped in situ with tert-butanol to yield the final, stable carbamate product.

Synthesis_Workflow start 5-Chlorothiophene-2-carboxylic Acid acyl_azide Acyl Azide Intermediate (via DPPA or SOCl₂/NaN₃) start->acyl_azide Acylation isocyanate Isocyanate Intermediate (Curtius Rearrangement) acyl_azide->isocyanate Rearrangement product tert-Butyl (5-chlorothiophen-2-yl)carbamate isocyanate->product Trapping reagents1 Diphenylphosphoryl azide (DPPA) Triethylamine (TEA), Toluene reagents1->acyl_azide reagents2 Heat (Δ) - N₂ gas reagents2->isocyanate reagents3 tert-Butanol (t-BuOH) reagents3->product

Synthetic pathway via Curtius Rearrangement.
Detailed Experimental Protocol

Objective: To synthesize this compound from 5-chlorothiophene-2-carboxylic acid.

Materials:

  • 5-chlorothiophene-2-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol (t-BuOH)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Amine Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution. Caution: Azides are potentially explosive. Handle with appropriate care behind a safety shield.

  • Curtius Rearrangement & Trapping: Add tert-butanol (1.5 eq) to the mixture. Heat the reaction to 85-90 °C and maintain for 12-16 hours, monitoring by TLC for the consumption of the starting material. The formation of the acyl azide, its rearrangement to the isocyanate, and subsequent trapping by tert-butanol occur in this step.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure carbamate.

Expertise Note: The choice of DPPA is a modern, safer alternative to the two-step process involving thionyl chloride and sodium azide. It allows for a one-pot synthesis, which is more efficient and minimizes handling of hazardous intermediates.

Part 3: Analytical and Spectroscopic Profile

Characterization of the final product is critical for confirming its identity and purity. The expected spectral data are highly predictable based on the structure.

TechniqueExpected Data Features
¹H NMR Two doublets in the aromatic region (approx. 6.5-7.0 ppm) corresponding to the two protons on the thiophene ring, showing coupling to each other. A broad singlet for the N-H proton. A sharp, large singlet at approx. 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.[4]
¹³C NMR Signals for the thiophene ring carbons, a signal for the carbonyl carbon of the carbamate (approx. 153 ppm), a signal for the quaternary carbon of the tert-butyl group (approx. 81 ppm), and a signal for the methyl carbons of the tert-butyl group (approx. 28 ppm).[6]
Mass Spec (ESI) Expected [M+H]⁺ ion at m/z 234.03, showing a characteristic isotopic pattern (approx. 3:1 ratio for M and M+2 peaks) due to the presence of the chlorine atom.[3]
IR Spectroscopy Characteristic N-H stretching vibration (approx. 3300 cm⁻¹), C=O stretching of the carbamate (approx. 1700-1720 cm⁻¹), and C-O stretching (approx. 1160 cm⁻¹).

Part 4: Core Reactivity and Synthetic Utility

The primary value of this compound lies in the strategic unmasking of the 2-amino group. The Boc group is stable to a wide range of reaction conditions but can be cleanly removed with acid.

Boc Group Deprotection

Mechanism: The deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is typically scavenged by the solvent or an added nucleophile. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

Deprotection_Workflow start tert-Butyl (5-chlorothiophen-2-yl)carbamate product 2-Amino-5-chlorothiophene (Hydrochloride Salt) start->product Deprotection byproducts CO₂ + Isobutylene product->byproducts generates next_step Nucleophilic Reactions (e.g., Amide Coupling) product->next_step Enables reagents Trifluoroacetic Acid (TFA) in DCM or HCl in Dioxane reagents->product

Boc deprotection and subsequent utility.
Deprotection Protocol

Objective: To generate 2-amino-5-chlorothiophene hydrochloride.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (or Trifluoroacetic acid, TFA)

  • Dichloromethane (DCM, if using TFA)

  • Diethyl ether

Procedure:

  • Reaction: Dissolve the carbamate (1.0 eq) in a minimal amount of a suitable solvent like dioxane or DCM.

  • Acid Addition: Add a solution of 4M HCl in dioxane (5-10 eq) or neat TFA (10-20 eq) to the solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often a solid. Triturate with diethyl ether to precipitate the product fully, then collect by filtration. The hydrochloride salt is typically used directly in the next step without further purification.

Trustworthiness Note: This protocol is self-validating. The complete removal of the Boc group can be confirmed by the disappearance of the large t-butyl signal in the ¹H NMR spectrum of the crude product. The resulting amine salt is often more stable and easier to handle than the free base.

Part 5: Strategic Application in Drug Discovery

The carbamate functional group is a well-recognized motif in numerous approved drugs.[5][7] More importantly, this compound serves as a gateway to the 2-aminothiophene scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.

Key strategic advantages include:

  • Scaffold Introduction: It allows for the controlled installation of the 2-aminothiophene core into a lead molecule.

  • Vector for SAR: The free amine, once deprotected, serves as a versatile handle for building diversity. It can be acylated, sulfonated, or used in reductive aminations to probe the structure-activity relationship (SAR) at that position.

  • Modulation of Properties: The chlorothiophene ring itself imparts specific electronic and lipophilic properties. The chlorine atom can participate in halogen bonding or serve as a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a secondary vector for optimization.

Part 6: Safety, Handling, and Storage

Proper handling is essential due to the compound's reactivity and the fact that its toxicological properties have not been fully investigated.[1]

ParameterGuidelineSource
Personal Protective Equipment Chemical-resistant gloves (inspected before use), safety glasses/goggles, lab coat. Use a respirator if dust is generated.[1]
Handling Use in a well-ventilated area or chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[1][8]
Storage Store in a tightly closed container in a cool, dry place. Avoid moisture.[1]
Incompatible Materials Strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1]
Stability Stable under recommended storage conditions.[1]
Disposal Dispose of via a licensed professional waste disposal service. Do not let product enter drains.[1]

References

  • Capot Chemical. (2025). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate.

  • ChemScene. (n.d.). tert-Butyl ((5-chlorothiophen-2-yl)methyl)carbamate.

  • Moldb. (n.d.). This compound CAS No.: 63806-71-3.

  • Fisher Scientific. (2025). Safety Data Sheet - tert-Butyl carbamate.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate.

  • Supporting Information. (n.d.). Characterization Data of the Products.

  • Sigma-Aldrich. (2022). Safety Data Sheet - Butyl carbamate.

  • PubChemLite. (n.d.). Tert-butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S).

  • ChemicalBook. (n.d.). (5-chloro-thiophen-2-yl)-carbamic acid tert-butyl ester(63806-71-3) 1H NMR.

  • ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

  • Hsu, Y. C., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E, 70(Pt 11), o1143.

  • Angene Chemical. (2021). Safety Data Sheet - tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate.

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

  • Biosynth. (n.d.). tert-Butyl N-(5-chlorothiophen-3-yl)carbamate.

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - ...).

  • Tice, C. M. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. MedChemComm, 7(12), 2297-2322.

  • Supporting Information. (n.d.). Synthesis of C3-alkylated benzofurans....

  • PubChem. (n.d.). tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate.

  • ChemicalBook. (n.d.). tert-Butyl carbazate(870-46-2) 13C NMR spectrum.

  • PubChemLite. (n.d.). Tert-butyl n-(5-chlorothiophen-3-yl)carbamate (C9H12ClNO2S).

  • PubChem. (n.d.). tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate.

  • Tota, A., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(3), 159-181.

  • BLD Pharm. (n.d.). tert-Butyl (5-hydroxythiophen-2-yl)carbamate.

Sources

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl (5-chlorothiophen-2-yl)carbamate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Strategic Importance

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug candidate is paved with critical physicochemical assessments. Among these, solubility stands out as a cornerstone property that dictates a compound's fate in both preclinical and clinical stages.[1] This guide focuses on tert-Butyl (5-chlorothiophen-2-yl)carbamate , a molecule of interest as a synthetic intermediate or building block in medicinal chemistry. Its structural motifs—a halogenated heterocycle and a carbamate-protected amine—are common in modern pharmacophores.

Understanding the solubility of this compound is not merely an academic exercise; it is a strategic imperative. Solubility data directly influences bioavailability, informs formulation strategies, and guides process chemistry for scalable synthesis.[2][3] Poorly characterized solubility can lead to failed batches, misleading biological data, and costly delays in the development pipeline.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously determine, interpret, and apply the solubility profile of this compound. We will move beyond simple data points to explain the causality behind experimental choices, ensuring that the protocols described herein are robust and self-validating.

Section 2: Physicochemical Properties & Structural Analysis

A molecule's structure is the primary determinant of its solubility. Before embarking on experimental work, a thorough analysis of the compound's structural features provides a predictive foundation for its behavior in various solvent systems.

Chemical Structure:

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₂ClNO₂S[4]
Molecular Weight233.71 g/mol [4]
XLogP3 (Predicted)3.5[4]
Hydrogen Bond Donors1 (Amide N-H)[4]
Hydrogen Bond Acceptors2 (Carbonyl O, Carbamate O)[4]

Structural Interpretation for Solubility:

  • The 5-chlorothiophen-2-yl Moiety: This heterocyclic ring system is predominantly non-polar and aromatic. The presence of a chlorine atom further increases its lipophilicity, suggesting poor solubility in aqueous media.

  • The tert-Butyl Group: This bulky, aliphatic group is highly non-polar and will sterically hinder water molecules from solvating the nearby carbamate group, further contributing to low aqueous solubility.[5]

  • The Carbamate Linker (-NH-COO-): This functional group is the molecule's primary polar center. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl and ester oxygens are hydrogen bond acceptors.[6] This group provides the potential for interaction with polar solvents.

Qualitative Prediction: Based on the "like dissolves like" principle, the molecule's structure, dominated by non-polar surface area and a high predicted LogP, suggests it will be sparingly soluble to practically insoluble in water .[7] We anticipate good solubility in moderately polar to non-polar organic solvents such as dichloromethane, ethyl acetate, and acetone, and potentially lower solubility in highly polar protic solvents like methanol or ethanol where the large non-polar regions disrupt the solvent's hydrogen-bonding network.[5]

Section 3: The Theoretical Framework of Solubility

Solubility is not a single value but a complex equilibrium that depends on multiple factors.[8] A sophisticated understanding requires differentiating between thermodynamic and kinetic measurements and appreciating the role of the solid state.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction
  • Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid compound.[9] This value is critical for final formulation development and regulatory submissions under the Biopharmaceutics Classification System (BCS).[10][11] The most common method for its determination is the shake-flask method.[12]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates from a solution after being rapidly introduced from a high-concentration stock (typically in DMSO).[13] It is a high-throughput method used in early drug discovery to rank and triage compounds.[14] While valuable for screening, kinetic solubility values are often higher than thermodynamic solubility and can be misleading if used for formulation decisions.[9]

The Impact of the Solid State: Crystal Polymorphism

It is a fundamental error to assume a compound has only one solubility value. Many organic molecules, including carbamates, can exist in multiple solid-state crystal forms known as polymorphs.[15]

  • Polymorphism: Polymorphs are different crystalline arrangements of the same molecule. These different packing arrangements and intermolecular interactions result in different lattice energies.

  • Solubility Implications: A higher-energy, or metastable, polymorph will generally be more soluble than a lower-energy, stable polymorph.[16][17] This phenomenon can have profound consequences, as a drug might be developed using a metastable form only for it to convert to a less soluble, stable form over time, drastically reducing the drug's efficacy. Therefore, characterizing the solid form used in any solubility experiment is paramount.

Section 4: Experimental Determination of Solubility

The following protocols are designed to generate reliable and reproducible solubility data. The core principle is the establishment of equilibrium, followed by accurate quantification.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is the gold standard for determining thermodynamic solubility and is aligned with regulatory guidelines such as the ICH M9.[11][18]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, ethanol) in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

  • Equilibration: Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled chamber (e.g., 25°C for process chemistry, 37°C for biopharmaceutical studies).[10] Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. Causality: Shorter times may not allow the dissolution-precipitation equilibrium to be reached, leading to an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PVDF or PTFE, selected after a filter-binding study) into a clean vial. Trustworthiness: This step is critical. Failure to remove all particulate matter is a common source of erroneously high solubility values.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Protocol 3.

  • Self-Validation:

    • pH Measurement: For aqueous buffers, measure the pH of the solution at the beginning and end of the experiment to ensure the buffer capacity was not exceeded.[11]

    • Solid State Analysis: Analyze the remaining solid at the end of the experiment using a technique like X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic transformation has occurred during the experiment.[17]

    • Time to Equilibrium: To be rigorous, conduct a time-point study (e.g., sample at 12, 24, 48, and 72 hours) to experimentally confirm that equilibrium has been reached.

Diagram 1: Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Validation A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Settle Suspension B->C F Analyze Remaining Solid (XRPD) B->F Post-Equilibration G Measure Final pH B->G Post-Equilibration D Filter Supernatant (0.45 µm Syringe Filter) C->D Withdraw Aliquot E Quantify Concentration (HPLC-UV) D->E

Sources

An In-depth Technical Guide on the Strategic Application of tert-Butyl (5-chlorothiophen-2-yl)carbamate in the Development of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (5-chlorothiophen-2-yl)carbamate is a pivotal chemical intermediate, not an active pharmaceutical ingredient with a direct mechanism of action. Its significance in medicinal chemistry lies in its role as a versatile building block for synthesizing a class of highly targeted therapeutic agents, particularly covalent inhibitors of Bruton's tyrosine kinase (BTK). This guide provides a comprehensive analysis of how this carbamate is utilized in the synthesis of potent BTK inhibitors and delves into the intricate mechanism of action of these final drug molecules. We will explore the B-cell receptor signaling pathway, the rationale for targeting BTK, the principles of covalent inhibition, and the experimental protocols used to validate this mechanism.

Introduction: The Role of this compound as a Synthetic Intermediate

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with a chlorine atom and a tert-butoxycarbonyl (Boc)-protected amine. The Boc group is a common protecting group in organic synthesis, valued for its stability under various reaction conditions and its facile removal under acidic conditions.[1] The true value of this molecule is realized in its application as a key precursor in the multi-step synthesis of complex pharmaceutical agents.[2]

Its structure provides a chemically robust scaffold that can be elaborated through various synthetic transformations. The thiophene ring and the protected amine serve as handles for introducing additional functionalities and for coupling with other molecular fragments to build the final, pharmacologically active compound. A primary application of this intermediate is in the construction of kinase inhibitors, which are crucial in cancer therapy and the treatment of autoimmune diseases.[3]

Synthetic Pathway from Intermediate to a Covalent BTK Inhibitor

The transformation of this compound into a potent therapeutic agent, such as a covalent Bruton's tyrosine kinase (BTK) inhibitor, involves a series of strategic chemical reactions. While specific synthetic routes are proprietary and vary, a generalized pathway can be conceptualized to illustrate the journey from this starting material to a final drug candidate. The core principle involves leveraging the existing functionalities of the carbamate to build a molecule that can bind with high affinity and specificity to the target kinase.

A key step in many syntheses of covalent BTK inhibitors is the introduction of a Michael acceptor moiety, such as an acrylamide group. This functional group is designed to react with a specific cysteine residue in the active site of the BTK enzyme, leading to the formation of an irreversible covalent bond.[4]

G A This compound B Deprotection (e.g., TFA) & Amide Coupling A->B Step 1 C Introduction of Michael Acceptor (e.g., acryloyl chloride) B->C Step 2 D Final Covalent BTK Inhibitor C->D Step 3

Caption: Generalized synthetic workflow from the carbamate intermediate to a final covalent inhibitor.

The B-Cell Receptor Signaling Pathway and the Role of Bruton's Tyrosine Kinase (BTK)

To understand the mechanism of action of the drugs derived from this compound, it is essential to first understand the biological context in which they operate. Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5][6] This pathway is fundamental for the development, differentiation, proliferation, and survival of B-cells.[5]

In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[7] BTK acts as a key signaling node in this pathway. Upon BCR activation by an antigen, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which in turn triggers a series of events culminating in cell proliferation and survival signals.[3]

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Covalent BTK Inhibitor Inhibitor->BTK Covalent Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of a covalent BTK inhibitor.

Mechanism of Action: Covalent Inhibition of BTK

The drugs synthesized from this compound are often designed as covalent inhibitors of BTK. This means they form a permanent, irreversible chemical bond with the enzyme, leading to its inactivation.[8]

These inhibitors are designed to bind to the ATP-binding pocket of BTK.[5][6] Within this pocket, there is a cysteine residue at position 481 (Cys481).[8] The Michael acceptor group on the inhibitor is positioned to react with the thiol group of this cysteine residue, forming a covalent bond.[4] This irreversible binding permanently blocks the ATP-binding site, preventing BTK from carrying out its normal function of phosphorylating downstream targets.[4] The result is a complete and sustained shutdown of the BCR signaling pathway, leading to the inhibition of B-cell proliferation and the induction of apoptosis (programmed cell death) in malignant B-cells.[7]

The high selectivity of some of these inhibitors for BTK over other kinases is a key aspect of their therapeutic success, leading to fewer off-target side effects.[3]

Experimental Protocols for Validating the Mechanism of Action

A series of in vitro and cell-based assays are essential to confirm the mechanism of action of a novel BTK inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of the inhibitor against purified BTK enzyme.

Methodology:

  • Reagents: Purified recombinant human BTK enzyme, ATP, a suitable peptide substrate, and the test inhibitor.

  • Procedure: a. The BTK enzyme is incubated with varying concentrations of the inhibitor. b. The kinase reaction is initiated by the addition of ATP and the peptide substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or luminescence-based assays.

  • Data Analysis: The data is plotted as the percentage of kinase activity versus the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is then calculated.

Cell-Based BTK Occupancy Assay

Objective: To confirm that the inhibitor covalently binds to BTK within a cellular context.

Methodology:

  • Cell Line: A human B-cell lymphoma cell line that expresses high levels of BTK (e.g., RAMOS cells).[9]

  • Procedure: a. The cells are treated with varying concentrations of the inhibitor for a specific duration. b. The cells are then lysed, and the proteins are extracted. c. The cell lysates are incubated with a fluorescently labeled, irreversible BTK probe that also binds to Cys481. d. The proteins are separated by SDS-PAGE, and the fluorescence of the BTK band is measured.

  • Data Analysis: If the test inhibitor has covalently bound to BTK, it will block the binding of the fluorescent probe. Therefore, a decrease in fluorescence intensity with increasing inhibitor concentration confirms target engagement and covalent binding.

Western Blot Analysis of BTK Signaling Pathway

Objective: To assess the effect of the inhibitor on the phosphorylation of BTK and its downstream targets.

Methodology:

  • Cell Line: A suitable B-cell line.

  • Procedure: a. The cells are pre-treated with the inhibitor. b. The BCR signaling pathway is stimulated (e.g., with anti-IgM antibody). c. The cells are lysed, and the proteins are separated by SDS-PAGE. d. The levels of phosphorylated BTK (pBTK), phosphorylated PLCγ2 (pPLCγ2), and total BTK and PLCγ2 are detected by Western blotting using specific antibodies.

  • Data Analysis: A potent BTK inhibitor will lead to a dose-dependent decrease in the levels of pBTK and pPLCγ2, without affecting the total protein levels, confirming the inhibition of the signaling pathway.[9]

Data Presentation

The results from the aforementioned assays can be summarized in a clear and concise manner.

Assay Parameter Measured Example Result for a Potent Inhibitor
In Vitro Kinase AssayIC₅₀Low nanomolar range (e.g., < 10 nM)[3]
Cell-Based BTK OccupancyEC₅₀Low nanomolar range
Western Blot AnalysispBTK and pPLCγ2 levelsSignificant reduction upon treatment

Conclusion

This compound, while not possessing a direct mechanism of action itself, is a cornerstone in the synthesis of a clinically important class of drugs: covalent BTK inhibitors. Understanding its role as a synthetic intermediate is crucial for drug development professionals. The final inhibitor molecules derived from this carbamate exert their therapeutic effect by irreversibly binding to and inactivating BTK, thereby shutting down the pro-survival BCR signaling pathway in malignant B-cells. The validation of this mechanism through a series of rigorous in vitro and cell-based experiments is a critical step in the development of these life-saving therapies.

References

  • EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. Retrieved from [Link]

  • Haselmayer, P., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 694853. Available at: [Link]

  • Henry, C. L., et al. (2023). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. ACS Pharmacology & Translational Science. Available at: [Link]

  • Voice, A. T., et al. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(10), 3686-3696. Available at: [Link]

  • Haselmayer, P., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12. Available at: [Link]

  • Hsu, C.-W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1413. Available at: [Link]

  • Li, Y., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8051. Available at: [Link]

  • Khan, S., et al. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega. Available at: [Link]

  • Liu, Y., et al. (2023). Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 134, 106479. Available at: [Link]

  • Matijević, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 257-270. Available at: [Link]

  • Lee, E., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences, 21(21), 8003. Available at: [Link]

  • Hsu, C.-W., et al. (2013). tert-Butyl N-(thio-phen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. Available at: [Link]

  • Lee, E., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Semantic Scholar. Available at: [Link]

  • Chaturvedi, D. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry, 6, 616-633. Available at: [Link]

  • Zhang, T., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Available at: [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Zhang, T., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.
  • Kumar, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1436-1447. Available at: [Link]

  • da Cruz, A. C. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12). Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of drug discovery is continually evolving, with a persistent search for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, thiophene derivatives have emerged as a "privileged pharmacophore" due to their diverse and significant biological activities.[1] The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a key component in numerous FDA-approved drugs, highlighting its therapeutic potential.[1] This guide focuses on a specific, yet under-investigated molecule: tert-Butyl (5-chlorothiophen-2-yl)carbamate .

While direct and extensive research on this particular compound is nascent, its structural components—a 5-chlorothiophene core and a tert-butyl carbamate side chain—provide a strong rationale for investigating its biological potential. The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, known to impart a wide range of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The addition of a chlorine atom at the 5-position can further modulate the electronic properties and biological activity of the thiophene ring.[5] Furthermore, the carbamate functional group is a well-established pharmacophore, most notably for its role in acetylcholinesterase inhibition.[6][7][8]

This technical guide will, therefore, provide a comprehensive overview of the potential biological activities of this compound by drawing on established knowledge of structurally related compounds. We will delve into prospective anticancer, antimicrobial, and anti-inflammatory activities, supported by insights into structure-activity relationships and detailed experimental protocols for validation.

Potential Anticancer Activity

The 2-aminothiophene core is a recurring motif in the design of novel anticancer agents.[2] Thiophene derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics.[1][9]

Plausible Mechanisms of Action
  • Kinase Inhibition: Many thiophene-based molecules act as inhibitors of crucial signaling kinases involved in cancer progression, such as c-Jun N-terminal kinase (JNK).[10][11] The planar thiophene ring can effectively bind to the ATP-binding pocket of these enzymes. The specific substitutions on the thiophene ring of this compound could confer selectivity and potency towards certain kinases.

  • Tubulin Polymerization Inhibition: Several thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent that inhibits tubulin polymerization.[12][13][14] These compounds bind to the colchicine-binding site on tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis. The aromaticity of the thiophene ring plays a crucial role in the interaction with the binding pocket.[12][13]

Illustrative Signaling Pathway: JNK Inhibition

G cluster_0 Upstream Signaling cluster_1 JNK Pathway cluster_2 Downstream Effects Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor tert-Butyl (5-chlorothiophen-2-yl)carbamate Inhibitor->JNK Inhibition

Caption: Potential inhibition of the JNK signaling pathway by this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the wells with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Comparative Cytotoxicity Data for Related Thiophene Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiophene CarboxamidesHep3B5.46 - 12.58[12][14]
2-Bromo-5-substituted thiophenesHepG2, Caco-2Low micromolar[9]
Thiophene analogues of dideazafolic acidHuman leukemic lymphoblastsLow micromolar[5]

Potential Antimicrobial Activity

Thiophene derivatives are a well-established class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[15][16]

Plausible Mechanisms of Action

The antimicrobial mechanisms of thiophenes are diverse and can involve:

  • Inhibition of DNA Gyrase: Some thiophene compounds have shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

  • Membrane Disruption: The lipophilic nature of the thiophene ring can facilitate interaction with and disruption of the bacterial cell membrane, leading to increased permeability and cell death.[17]

  • Enzyme Inhibition: Thiophene derivatives can inhibit other crucial bacterial enzymes involved in metabolic pathways.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of the compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) A->B C Incubate the plate at 37°C for 18-24 hours B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17]

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline to match the 0.5 McFarland turbidity standard.

    • Dilute the suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial Activity of Related Thiophene Compounds
Compound ClassOrganismMIC (mg/L or µg/mL)Reference
Thiophene derivativesColistin-resistant A. baumannii16 - 32 (MIC₅₀)[17]
Thiophene derivativesColistin-resistant E. coli8 - 32 (MIC₅₀)[17]
Thiophene-thiazole derivativesXDR Salmonella Typhi3.125[15]
Thiophene derivativesVarious bacteriaComparable to ampicillin and gentamicin[16]

Potential Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant global health challenge, and there is a continuous need for new anti-inflammatory drugs.[18] Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties.[18]

Plausible Mechanisms of Action

The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade:

  • Cyclooxygenase (COX) Inhibition: Inhibition of COX-1 and/or COX-2 enzymes, which are responsible for the synthesis of prostaglandins, a major mediator of inflammation.

  • Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.

The presence of carboxylic acids, esters, amines, and amides on the thiophene scaffold has been shown to be important for anti-inflammatory activity and recognition by these biological targets.[18]

Potential Neurological Activity via Acetylcholinesterase Inhibition

The carbamate functional group is a classic inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[7][19] Carbamate insecticides exert their toxicity through this mechanism.[6][8]

Mechanism of AChE Inhibition

Carbamates act as reversible inhibitors of AChE by carbamylating the serine residue in the active site of the enzyme. This prevents acetylcholine from binding and being hydrolyzed, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of cholinergic receptors.

Diagram of Acetylcholinesterase Inhibition

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Carbamate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Products Choline + Acetate AChE->Products Inhibited_AChE Carbamylated AChE (Inactive) Carbamate tert-Butyl (5-chlorothiophen-2-yl)carbamate Carbamate->AChE Inhibits Excess_ACh Excess ACh Overstimulation Receptor Overstimulation Excess_ACh->Overstimulation

Sources

tert-Butyl (5-chlorothiophen-2-yl)carbamate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (5-chlorothiophen-2-yl)carbamate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.

Introduction: The Strategic Value of a Versatile Intermediate

This compound is a bifunctional organic compound featuring a thiophene ring, a synthetically versatile chlorine atom, and a tert-butoxycarbonyl (Boc) protected amine. This strategic combination of functional groups makes it an invaluable intermediate for constructing more complex molecular architectures. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, prized for its ability to act as a bioisostere of a phenyl ring while possessing distinct electronic properties and metabolic profiles. The Boc-protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions, unmasking a primary amine for subsequent elaboration. The chlorine atom at the 5-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse substituents to modulate biological activity and physicochemical properties.

This guide will delve into the essential technical aspects of this compound, providing a comprehensive resource for its effective utilization in research and development settings.

Table 1: Compound Identification and Core Properties

PropertyValueSource
CAS Number 63806-71-3[1]
Molecular Formula C₉H₁₂ClNO₂S[1][2]
Molecular Weight 233.72 g/mol [1]
IUPAC Name tert-butyl N-(5-chlorothiophen-2-yl)carbamate[2]
Purity (Typical) ≥98%[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from a readily available precursor. The chosen pathway emphasizes regiochemical control and utilizes well-established, high-yielding transformations.

Recommended Synthetic Pathway

The most reliable synthesis proceeds in two key stages:

  • Carboxylation of 2-chlorothiophene: This step establishes the carboxylic acid functionality at the desired 5-position.

  • Curtius Rearrangement: The carboxylic acid is converted to the Boc-protected amine.

The diagram below illustrates the overall synthetic workflow.

G cluster_0 Stage 1: Regioselective Carboxylation cluster_1 Stage 2: Curtius Rearrangement 2-Chlorothiophene 2-Chlorothiophene Intermediate_Li 5-Lithio-2-chlorothiophene 2-Chlorothiophene->Intermediate_Li 1. n-BuLi, THF, ≤-30°C Carboxylic_Acid 5-Chlorothiophene-2-carboxylic acid Intermediate_Li->Carboxylic_Acid 2. CO2 (g) 3. H3O+ workup Acyl_Azide 5-Chlorothiophene-2-carbonyl azide Carboxylic_Acid->Acyl_Azide 1. (COCl)2 or SOCl2 2. NaN3 Isocyanate 2-Isocyanato-5-chlorothiophene Acyl_Azide->Isocyanate Heat (Δ) Toluene Final_Product This compound Isocyanate->Final_Product tert-Butanol (t-BuOH)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Chlorothiophene-2-carboxylic acid [3]

  • Rationale: This protocol utilizes n-butyllithium (n-BuLi), a strong organolithium base, to selectively deprotonate 2-chlorothiophene at the C5 position. The acidity of the C5 proton is significantly enhanced by the inductive effect of the adjacent sulfur atom and the C2 chlorine. The subsequent quenching with carbon dioxide gas forms the carboxylate salt, which is then protonated during acidic workup. Performing the reaction at low temperatures (≤ -30 °C) is critical to prevent side reactions.

  • Step-by-Step Methodology:

    • To a solution of 2-chlorothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise at a temperature maintained at or below -30 °C under an inert atmosphere (N₂ or Ar).

    • Stir the resulting mixture at this temperature for 1 hour.

    • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, ensuring the temperature does not rise above -20 °C.

    • Allow the reaction to warm to room temperature and quench by the slow addition of water.

    • Acidify the aqueous layer with 2 M HCl to a pH of ~2, leading to the precipitation of the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-chlorothiophene-2-carboxylic acid.

Protocol 2: Synthesis of this compound via Curtius Rearrangement [4][5]

  • Rationale: The Curtius rearrangement is a classic and reliable method for converting carboxylic acids into carbamates. The acid is first activated, typically as an acyl chloride, and then converted to an acyl azide. Upon heating, the acyl azide undergoes rearrangement, losing N₂ gas to form a highly reactive isocyanate intermediate. This intermediate is then "trapped" in situ by an alcohol (tert-butanol) to yield the desired carbamate. Toluene is an excellent solvent as it is relatively non-polar and has a suitable boiling point for the rearrangement step.

  • Step-by-Step Methodology:

    • Suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in toluene. Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

    • Stir the mixture at room temperature until gas evolution ceases and a clear solution is formed, indicating the formation of the acyl chloride.

    • In a separate flask, prepare a solution of sodium azide (1.5 eq) in water/acetone. Cool the acyl chloride solution to 0 °C and add it dropwise to the sodium azide solution.

    • Stir vigorously at 0 °C for 1-2 hours to form the acyl azide.

    • Carefully separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Caution: Acyl azides can be explosive and should be handled with care behind a blast shield and not isolated.

    • Add tert-butanol (2.0 eq) to the toluene solution of the crude acyl azide.

    • Heat the solution to reflux (approx. 100-110 °C) and maintain for 2-4 hours, or until TLC/LCMS analysis indicates the complete consumption of the acyl azide and formation of the product.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Physicochemical Properties and Spectroscopic Signature

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following data provides a benchmark for validation.

Table 2: Spectroscopic Characterization Data

Technique Expected Observations
¹H NMR δ (ppm) ~6.8-7.0 (d, 1H, thiophene-H), ~6.4-6.6 (d, 1H, thiophene-H), ~6.5-7.5 (br s, 1H, NH), ~1.5 (s, 9H, C(CH₃)₃).[4][6]
¹³C NMR δ (ppm) ~152-154 (C=O), ~140-145 (Thiophene C-NH), ~125-130 (Thiophene C-Cl), ~120-125 (Thiophene CH), ~110-115 (Thiophene CH), ~80-82 (O-C(CH₃)₃), ~28 (C(CH₃)₃).
Mass Spec (ESI+) Predicted m/z: 234.0350 [M+H]⁺, 256.0169 [M+Na]⁺.[2]
IR (KBr, cm⁻¹) ~3300-3400 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~1700-1720 (C=O stretch, carbamate), ~1520-1540 (N-H bend).

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in its predictable reactivity, allowing it to serve as a versatile scaffold in multi-step syntheses.

Key Reactions
  • Boc Deprotection: The primary utility of the Boc group is its role as a temporary shield for the amine. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, at room temperature cleanly removes the Boc group, liberating the free amine (2-amino-5-chlorothiophene) for further functionalization.

  • Cross-Coupling Reactions: The chlorine atom at the 5-position, while less reactive than a corresponding bromide or iodide, can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) under appropriate conditions (e.g., using electron-rich phosphine ligands). This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position.

The diagram below outlines the primary synthetic transformations.

G Start This compound Amine 2-Amino-5-chlorothiophene Start->Amine TFA/DCM or HCl/Dioxane Coupled 5-Aryl/Alkyl-Thiophene Derivatives Start->Coupled Pd Catalyst R-B(OH)2 (Suzuki) or R-Sn(Bu)3 (Stille) Amide Amide Derivatives Amine->Amide R-COCl, Base Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide R-SO2Cl, Base

Caption: Key synthetic applications of the title compound.

Role in Drug Discovery

Thiophene-containing compounds are prevalent in medicinal chemistry due to their wide range of biological activities.[7] Derivatives of thiourea, a related structural class, have shown promise as antibacterial, anticancer, and anti-inflammatory agents.[8] While specific drugs derived directly from this compound are not prominently disclosed in public literature, its role as a building block is clear. It provides a platform for generating libraries of novel N-acyl, N-sulfonyl, or 5-aryl-2-aminothiophenes. These libraries can be screened for biological activity against various targets, such as kinases, proteases, or GPCRs, accelerating the hit-to-lead optimization process in drug discovery programs. The carbamate functional group itself is a key structural motif in many approved therapeutic agents.[5][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification: May cause respiratory irritation. Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[10]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation.[10]

  • Storage: Store in a cool, dry place in a tightly sealed container. It is stable under recommended storage conditions. Avoid moisture and incompatible materials such as strong acids and oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[10]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and the inherent biological relevance of its thiophene core make it a high-value intermediate. By understanding the principles of its synthesis and the nuances of its reactivity, researchers can effectively leverage this compound to construct novel molecular entities with therapeutic potential, driving innovation in drug discovery and development.

References

  • This compound. Molbase. [URL: https://www.molbase.com/en/cas-63806-71-3.html]
  • tert-Butyl ((5-chlorothiophen-2-yl)methyl)carbamate. ChemScene. [URL: https://www.chemscene.com/products/tert-Butyl-((5-chlorothiophen-2-yl)methyl)
  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents (CN102020589B). [URL: https://patents.google.
  • tert-Butyl n-(5-chlorothiophen-2-yl)carbamate. PubChemLite. [URL: https://pubchemlite.org/compound/tert-butyl_N-(5-chlorothiophen-2-yl)
  • (5-chloro-thiophen-2-yl)-carbamic acid tert-butyl ester(63806-71-3) 1H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/63806-71-3_1hnmr.htm]
  • tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884429/]
  • MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. Capot Chemical. [URL: https://www.capotchem.com/msds/63806-71-3.html]
  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents (EP3752488A1). [URL: https://patents.google.
  • Supporting Information for various tert-butyl carbamate derivatives. [URL: https://www.organic-chemistry.org/abstracts/lit3/201.s.pdf]
  • tert-Butyl carbamate. National Institute of Standards and Technology (NIST) WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4248195&Type=IR-SPEC&Index=1]
  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents (WO2019158550A1). [URL: https://patents.google.
  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents (CA3087004A1). [URL: https://patents.google.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0010]
  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4055278/]
  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0162]
  • Supporting Information for tert-Butyl acetyl(1-(4-methoxyphenyl)vinyl)carbamate. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0040-1707221.pdf]
  • tert-Butyl N-(5-chlorothiophen-3-yl)carbamate. Biosynth. [URL: https://www.biosynth.
  • Method for producing 5-chlorothiophene-2-carboxylic acid. Google Patents (CN103275061A). [URL: https://patents.google.
  • tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45117870]
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5380721/]
  • tert-Butyl n-(5-methylthiophen-2-yl)carbamate. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/125791]
  • tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71819660]
  • tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5666]
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835749/]
  • tert-Butyl N-(thio-phen-2-yl)carbamate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24427049/]
  • tert-Butyl (3-chlorothiophen-2-yl)carbamate. BLDpharm. [URL: https://www.bldpharm.com/products/1934522-73-2.html]
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [URL: https://www.mdpi.com/1422-0067/20/19/4710]
  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [URL: https://www.mdpi.com/2673-4079/6/2/25]
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra08479a]

Sources

tert-Butyl (5-chlorothiophen-2-yl)carbamate safety and handling.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Section 1: Introduction and Scope

This compound is a heterocyclic building block increasingly utilized by researchers in the synthesis of complex organic molecules, particularly within the field of drug discovery and development.[1] Its structure, featuring a Boc-protected amine on a chlorothiophene ring, makes it a valuable intermediate for introducing this moiety into larger pharmacologically active compounds.[2][3] Carbamates, in general, are recognized as key structural motifs in many approved drugs and are often designed to facilitate crucial drug-target interactions.[3][4]

However, as with many specialized research chemicals, comprehensive toxicological data for this compound is not publicly available.[5] The chemical, physical, and toxicological properties have not been thoroughly investigated.[5] This guide, therefore, serves as a critical resource for scientists, researchers, and drug development professionals. It is designed to bridge the data gap by establishing a robust safety and handling framework based on the precautionary principle, analysis of the compound's chemical structure, and data from structurally related molecules. The objective is to ensure that this valuable research compound can be used with the highest degree of safety and experimental integrity.

Section 2: Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's known properties are the foundation of safe laboratory practice. While some physical data for this specific compound are limited, its structural and chemical characteristics provide insight into its expected behavior.

PropertyValueSource
Chemical Name This compound[5]
Synonyms tert-butyl N-(5-chlorothiophen-2-yl)carbamate[5][6]
CAS Number 63806-71-3[1][5]
Molecular Formula C₉H₁₂ClNO₂S[1][5][6]
Molecular Weight 233.72 g/mol [1][5][6]
Appearance Data not available[5]
Melting/Boiling Point Data not available[5]
Solubility Data not available[5]
Chemical Stability Stable under recommended storage conditions.[5][7]

Section 3: Hazard Identification and Risk Assessment

Due to the absence of comprehensive toxicological studies, a conservative risk assessment is mandatory. The hazards should be inferred from available Safety Data Sheets (SDS) for this and structurally analogous compounds, as well as from the fundamental chemistry of its functional groups.

Known and Inferred Hazards:

  • Respiratory Irritation : Inhalation may cause respiratory irritation.[5] This is a common hazard for fine organic powders and is explicitly mentioned in the available safety data.

  • Skin and Eye Irritation : Based on data for similar chlorinated aromatic compounds and carbamates, it is prudent to assume this compound is a skin and eye irritant.[8] Direct contact should be avoided.

  • Potential for Allergic Reactions : Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[5]

  • Harmful if Swallowed : Structurally related compounds are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[8] This route of exposure should be considered a significant risk.

Given these factors, the core principle for handling this compound is the Precautionary Principle , which dictates that it should be handled as a hazardous substance until proven otherwise.

cluster_0 Hazard Assessment Workflow Start Assess Compound: This compound DataCheck Comprehensive Toxicological Data Available? Start->DataCheck NoData Conclusion: No (Properties not fully investigated) DataCheck->NoData No ApplyPrecaution Action: Apply Precautionary Principle NoData->ApplyPrecaution AssumeHazards Assume Potential Hazards: - Respiratory Irritant - Skin/Eye Irritant - Harmful if Swallowed - Potential Sensitizer ApplyPrecaution->AssumeHazards ImplementControls Implement Stringent Controls (Engineering, PPE, SOPs) AssumeHazards->ImplementControls End Safe Handling Protocol Established ImplementControls->End

Caption: Precautionary workflow for handling compounds with incomplete data.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is required.

Engineering Controls:

  • Chemical Fume Hood : All manipulations of the solid compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[9] This is the primary method to prevent inhalation of airborne particles.[8]

  • Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or neoprene gloves.Gloves must be inspected for tears or punctures before use.[5] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves immediately after use in accordance with laboratory practices.[5]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or airborne dust contacting the eyes. For larger quantities or significant dust generation risk, a face shield should be worn in addition to goggles.[8]
Respiratory Protection NIOSH/CEN approved respirator.A respirator is required if there is a risk of dust formation that cannot be controlled by a fume hood. For nuisance exposures, a type P95 (US) or P1 (EU) particle respirator is recommended.[5] For higher-level protection, use cartridges such as type OV/AG/P99 (US) or ABEK-P2 (EU).[5]
Skin and Body Protection Laboratory coat.A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing fully covers the skin.

Section 5: Standard Operating Procedure (SOP) for Handling

This SOP outlines the essential steps for safely weighing and transferring solid this compound.

Protocol: Weighing and Transfer of Solid Compound

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface within the fume hood with absorbent bench paper.

    • Assemble all necessary equipment (spatula, weighing paper/vessel, secondary container) inside the hood.

  • Donning PPE : Put on all required PPE as specified in Section 4.

  • Compound Handling :

    • Retrieve the container of this compound from its designated storage location.

    • Place the container inside the fume hood. Open it slowly.

    • Using a clean spatula, carefully transfer the desired amount of solid to a tared weighing vessel.

    • Causality Note : Perform this transfer gently and close to the work surface to minimize the generation of airborne dust.[5]

    • Securely close the primary compound container.

  • Cleanup :

    • Carefully clean the spatula with a dry wipe, followed by a wipe dampened with a suitable solvent (e.g., ethanol or isopropanol). Dispose of wipes in the solid chemical waste.

    • Fold the used weighing paper and dispose of it in the designated solid waste container.

  • Final Steps :

    • Return the primary container to its proper storage location.

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[5]

cluster_1 Safe Weighing & Transfer Workflow A 1. Prepare Fume Hood Work Area B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Retrieve Compound from Storage B->C D 4. Transfer Solid (Minimize Dust Generation) C->D E 5. Securely Close Primary Container D->E F 6. Clean Equipment & Work Area E->F G 7. Dispose of Waste Properly F->G H 8. Return Compound to Storage G->H I 9. Doff PPE & Wash Hands H->I

Caption: Step-by-step workflow for safe handling of the solid compound.

Section 6: Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions : Store in a cool, dry, and well-ventilated place.[5][10] The container must be kept tightly closed to prevent degradation and contamination.[5][9]

  • Conditions to Avoid : Avoid exposure to moisture.[5]

  • Incompatible Materials : This compound should be stored away from the following materials to prevent potentially vigorous or hazardous reactions:

    • Strong oxidizing agents[5]

    • Acids[5]

    • Acid chlorides[5]

    • Acid anhydrides[5]

    • Causality Note : Strong acids can readily cleave the tert-butoxycarbonyl (Boc) protecting group, potentially leading to an uncontrolled exothermic reaction and gas evolution (isobutylene and CO₂).

Section 7: Emergency Procedures

Rapid and correct responses to emergencies can significantly reduce injury and damage.

First-Aid Measures

  • General Advice : In case of any exposure or if feeling unwell, consult a physician and show them the Safety Data Sheet.[5]

  • Inhalation : Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][8]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[5][8]

  • Eye Contact : Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Consult a physician immediately.[5][8]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Accidental Release Measures

  • Evacuate personnel to a safe area and ensure adequate ventilation.[5]

  • Wear all necessary personal protective equipment (including respiratory protection).[5]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8]

  • Carefully sweep up the spilled solid, avoiding dust formation.[5] Use a method like vacuuming with a HEPA filter or gentle sweeping.

  • Place the collected material into a suitable, labeled, and closed container for disposal.[5]

  • Clean the spill area with a suitable solvent and decontaminate all equipment used.

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards from Combustion : Thermal decomposition can lead to the release of highly toxic and irritating gases, including:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)[5]

    • Hydrogen chloride gas[5]

    • Sulfur oxides

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 8: Waste Disposal

All chemical waste must be handled in accordance with local, state, and federal regulations.

  • Product : Unused or surplus material should be offered to a licensed professional waste disposal company.[5] It may be suitable for disposal via chemical incineration equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging : Dispose of contaminated packaging as if it were the unused product.[5] Do not reuse containers.

Section 9: Conclusion

While this compound is a valuable tool in modern organic synthesis, the lack of comprehensive safety data necessitates a cautious and informed approach to its handling. By adhering to the precautionary principle, utilizing appropriate engineering controls and personal protective equipment, following established standard operating procedures, and being prepared for emergencies, researchers can effectively mitigate the potential risks. The safety protocols outlined in this guide provide the necessary framework to handle this compound responsibly, ensuring both personal safety and the integrity of scientific research.

Section 10: References

  • MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. Capot Chemical. --INVALID-LINK--

  • SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET - N-BOC-1,2-diaminoethane. Fisher Scientific. --INVALID-LINK--

  • This compound CAS No.: 63806-71-3. Moldb. --INVALID-LINK--

  • SAFETY DATA SHEET - Butyl carbamate. Sigma-Aldrich. --INVALID-LINK--

  • Material Safety Data Sheet - tert-Butyl carbamate. Cole-Parmer. --INVALID-LINK--

  • Safety Data Sheet - Methamphetamine tert-butyl Carbamate. Cayman Chemical. --INVALID-LINK--

  • Safety Data Sheet - tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate. CymitQuimica. --INVALID-LINK--

  • Safety Data Sheet - tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate. Angene Chemical. --INVALID-LINK--

  • tert-Butyl ((5-chlorothiophen-2-yl)methyl)carbamate. ChemScene. --INVALID-LINK--

  • Tert-butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S). PubChemLite. --INVALID-LINK--

  • tert-Butyl N-(thiophen-2-yl)carbamate. National Institutes of Health (PMC). --INVALID-LINK--

  • tert-Butyl N-(5-chlorothiophen-3-yl)carbamate. Biosynth. --INVALID-LINK--

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. --INVALID-LINK--

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (PMC). --INVALID-LINK--

  • Tert-butyl n-(5-chlorothiophen-3-yl)carbamate (C9H12ClNO2S). PubChemLite. --INVALID-LINK--

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health (PMC). --INVALID-LINK--

References

Methodological & Application

Application Notes and Protocols for the Purification of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

tert-Butyl (5-chlorothiophen-2-yl)carbamate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules. The Boc (tert-butoxycarbonyl) protecting group allows for selective reactions at other positions of the thiophene ring, making this compound a versatile intermediate in the development of novel therapeutics. The purity of this intermediate is paramount, as the presence of residual starting materials, reagents, or byproducts can lead to unintended side reactions, complicate downstream processing, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques and the scientific rationale behind them.

Understanding the Target Molecule and Potential Impurities

To devise an effective purification strategy, it is essential to understand the physicochemical properties of the target compound and the likely impurities from its synthesis.

Physicochemical Profile:

PropertyValue/PredictionSource
Molecular FormulaC₉H₁₂ClNO₂S[1]
Molecular Weight233.72 g/mol [2]
Predicted XlogP3.5[1]

The predicted XlogP value of 3.5 suggests that this compound is a moderately lipophilic compound, indicating good solubility in many organic solvents.

Common Synthetic Routes and Likely Impurities:

The synthesis of this compound typically involves the reaction of 5-chloro-2-aminothiophene with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. Another potential route is a Curtius rearrangement from a corresponding acyl azide.[3] Based on these methods, common impurities may include:

  • Unreacted 5-chloro-2-aminothiophene: A more polar starting material.

  • Excess di-tert-butyl dicarbonate ((Boc)₂O): A non-polar reagent.

  • Byproducts of (Boc)₂O: Such as tert-butanol and carbon dioxide.

  • Di-Boc protected amine: A less polar byproduct where the amine is protected twice.

  • Unreacted acyl azide (in the case of Curtius rearrangement): A potentially hazardous and reactive impurity.

The choice of purification method will depend on the specific impurity profile of the crude product.

Purification Strategies: A Comparative Overview

Two primary methods are recommended for the purification of this compound: recrystallization and flash column chromatography . The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification_Decision_Tree start Crude Product is_solid Is the crude product a solid? start->is_solid high_purity Initial purity >90%? is_solid->high_purity Yes oily_or_complex Oily product or complex mixture of impurities is_solid->oily_or_complex No recrystallization Recrystallization high_purity->recrystallization Yes chromatography Flash Column Chromatography high_purity->chromatography No oily_or_complex->chromatography

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, particularly when the initial purity is relatively high (>90%). The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.

Part A: Solvent Screening

A systematic approach to solvent screening is crucial for identifying an effective recrystallization solvent.

Materials:

  • Crude this compound

  • A selection of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, water)

  • Test tubes

  • Vortex mixer

  • Hot plate/heating block

Procedure:

  • Place approximately 20-30 mg of the crude product into a series of test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the solubility at room temperature.

  • If a compound is sparingly soluble at room temperature, gently heat the test tube to the boiling point of the solvent. Observe if the compound dissolves completely.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe the formation of crystals.

  • Record all observations in a table similar to the one below.

Solvent Screening Guide:

SolventSolubility at RTSolubility at B.P.Crystal Formation on CoolingComments
EthanolA good starting point for moderately polar compounds.
MethanolSimilar to ethanol, but may have higher solubility.
HexanesSuitable as an anti-solvent in a two-solvent system.
Ethyl AcetateGood for compounds of intermediate polarity.
TolueneCan be effective for aromatic compounds.
WaterLikely to be an anti-solvent due to the compound's lipophilicity.
Hexanes/EtOAcA common and effective two-solvent system.

Based on the purification of the structurally similar Ethyl 5-chlorothiophene-2-glyoxylate, solvent systems involving ethanol, ethyl acetate, toluene, or mixtures with hexanes are promising candidates.

Part B: Bulk Recrystallization Protocol

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Part A)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude product in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Heat the mixture to the boiling point of the solvent with stirring. Use a condenser to prevent solvent loss.

  • Add small portions of the hot solvent until the compound completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying compounds from complex mixtures and is suitable for both solid and oily crude products.[4] It relies on the partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Flash_Chromatography_Workflow start Crude Product dissolve Dissolve in minimal DCM start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load_sample Load sample onto column adsorb->load_sample pack_column Pack column with silica gel in non-polar solvent pack_column->load_sample elute Elute with solvent gradient (e.g., Hexanes to Hexanes/EtOAc) load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for flash column chromatography purification.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane)

  • Chromatography column

  • Compressed air or pump for pressure

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give the target compound an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, non-polar eluting solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation. Carefully add the sample-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding the more polar solvent (e.g., increasing percentages of ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, it is crucial to assess the purity of the final product. Several analytical techniques can be employed for this purpose.

Analytical MethodPrincipleInformation Provided
HPLC Separation based on polarity and partitioning between a stationary and mobile phase.Quantifies the main component and non-volatile impurities.[5]
¹H NMR Nuclear magnetic resonance spectroscopy of protons.Confirms the structure of the compound and can be used for quantitative analysis (qNMR) to determine absolute purity.[5]
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point range close to the literature value indicates high purity.

Troubleshooting

ProblemPossible CauseSolution
Oiling out during recrystallization The compound's solubility in the chosen solvent is too high, or the solution is cooling too quickly.Add a small amount of a miscible anti-solvent (e.g., hexanes or water) to the hot solution until it becomes slightly turbid, then reheat to clarify and cool slowly.
Poor separation in column chromatography The chosen solvent system is not optimal, or the column was overloaded.Re-evaluate the solvent system using TLC. Use a larger column or less crude material.
Product does not crystallize The solution is not supersaturated, or there are impurities inhibiting crystallization.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or concentrating the solution further. If impurities are the issue, column chromatography may be necessary.

Conclusion

The purification of this compound is a critical step in its use as a pharmaceutical intermediate. Both recrystallization and flash column chromatography are effective methods for achieving high purity. The choice of method should be guided by the initial purity of the crude material, the nature of the impurities, and the scale of the purification. Careful execution of these protocols, coupled with rigorous analytical assessment of the final product, will ensure the quality and consistency required for drug development and manufacturing.

References

  • ChemBK. (2024). tert-butyl carbamate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • PubChem. tert-Butyl N-(5-chlorothiophen-2-yl)carbamate. Retrieved from [Link]

  • Hsu, C. W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. Retrieved from [Link]

  • Atlantis Press. (2018). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

Sources

The Strategic Utility of tert-Butyl (5-chlorothiophen-2-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with tailored biological activities. Among these, tert-butyl (5-chlorothiophen-2-yl)carbamate has emerged as a pivotal intermediate, particularly in the synthesis of kinase inhibitors. Its inherent structural features—a Boc-protected amine for controlled reactivity and a substituted thiophene ring for critical pharmacophoric interactions—render it an invaluable tool for medicinal chemists. This comprehensive guide elucidates the synthesis, characterization, and strategic application of this compound, providing researchers with detailed protocols and mechanistic insights to leverage its full potential in drug development programs.

Introduction: A Building Block of Strategic Importance

This compound (Figure 1) is a stable, crystalline solid that serves as a protected precursor to 2-amino-5-chlorothiophene. The true value of this reagent lies in the synergistic combination of its constituent parts:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the amine. This allows for the unmasking of the nucleophilic amine under specific, mild acidic conditions, enabling its participation in subsequent coupling reactions at the desired stage of a synthetic sequence. This controlled reactivity is fundamental to modern multi-step organic synthesis.

  • The 2-Aminothiophene Moiety: The 2-aminothiophene scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] It acts as a versatile template capable of engaging in various non-covalent interactions with biological targets.

  • The 5-Chloro Substituent: The chlorine atom at the 5-position of the thiophene ring is not merely a passive substituent. It serves to modulate the electronic properties of the ring system and provides a key interaction point within the binding sites of many target proteins, often occupying hydrophobic pockets or engaging in halogen bonding. This seemingly simple substitution can significantly enhance binding affinity and selectivity.

This combination makes this compound a highly sought-after starting material for constructing libraries of compounds aimed at various therapeutic targets, most notably protein kinases involved in oncology and inflammatory diseases.

PropertyValueReference
CAS Number 63806-71-3[3]
Molecular Formula C₉H₁₂ClNO₂S[3]
Molecular Weight 233.72 g/mol [3]
Appearance White to off-white solid
Predicted XlogP 3.5[3]
Monoisotopic Mass 233.02773 Da[3]

Synthesis Protocol: A Reliable Path to a Key Intermediate

The most efficient and widely applicable method for the synthesis of this compound is via a Curtius rearrangement of 5-chlorothiophene-2-carbonyl azide.[1][4] This reaction proceeds through an isocyanate intermediate, which is trapped in situ by tert-butanol. The overall synthetic workflow is a three-step process starting from commercially available 5-chlorothiophene-2-carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Curtius Rearrangement start 5-Chlorothiophene- 2-carboxylic acid reagent1 SOCl₂ or (COCl)₂ cat. DMF, DCM start->reagent1 product1 5-Chlorothiophene- 2-carbonyl chloride reagent1->product1 reagent2 NaN₃ Acetone/H₂O product1->reagent2 product2 5-Chlorothiophene- 2-carbonyl azide reagent2->product2 reagent3 tert-Butanol Toluene, Heat (Δ) product2->reagent3 product3 tert-Butyl (5-chlorothiophen- 2-yl)carbamate reagent3->product3

Figure 1: Overall synthetic workflow for this compound.

Protocol 2.1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and necessary activation step. Thionyl chloride is a common and effective reagent for this transformation. A catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent.

  • Materials:

    • 5-Chlorothiophene-2-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂, 1.5 eq)

    • N,N-Dimethylformamide (DMF, catalytic, ~0.05 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a stirred suspension of 5-chlorothiophene-2-carboxylic acid in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF.

    • Slowly add thionyl chloride dropwise to the suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

    • The resulting crude 5-chlorothiophene-2-carbonyl chloride is typically a yellow to brown oil or low-melting solid and is used in the next step without further purification.

Protocol 2.2: Synthesis of 5-Chlorothiophene-2-carbonyl azide

Rationale: The acyl azide is the direct precursor for the Curtius rearrangement. It is formed by the nucleophilic substitution of the chloride in the acyl chloride by the azide anion. This reaction is typically performed in a two-phase system or in a solvent like acetone to manage the solubility of sodium azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures, shock, and friction. They should not be isolated in a pure, concentrated form if possible.

  • Materials:

    • Crude 5-chlorothiophene-2-carbonyl chloride (from Protocol 2.1, 1.0 eq)

    • Sodium azide (NaN₃, 1.2 eq)

    • Acetone

    • Water, deionized

  • Procedure:

    • Dissolve the crude 5-chlorothiophene-2-carbonyl chloride in acetone and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve sodium azide in a minimal amount of deionized water.

    • Slowly add the aqueous sodium azide solution to the stirred acetone solution of the acyl chloride, maintaining the temperature at 0 °C.

    • Stir the reaction vigorously at 0 °C for 1-2 hours.

    • Monitor the reaction by IR spectroscopy, observing the disappearance of the acyl chloride carbonyl stretch (~1790 cm⁻¹) and the appearance of the characteristic strong acyl azide stretch (~2140 cm⁻¹).

    • Once the reaction is complete, the resulting mixture containing the acyl azide is used directly in the next step.

Protocol 2.3: Synthesis of this compound

Rationale: This is the key transformation. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form a highly reactive isocyanate intermediate. This intermediate is immediately trapped by the solvent, tert-butanol, to form the stable Boc-protected carbamate.[5] Toluene is an excellent solvent for this reaction as it is relatively high-boiling and inert.

  • Materials:

    • Reaction mixture containing 5-chlorothiophene-2-carbonyl azide (from Protocol 2.2, 1.0 eq)

    • tert-Butanol (large excess, can be used as co-solvent)

    • Toluene, anhydrous

  • Procedure:

    • To the reaction mixture from Protocol 2.2, add toluene and an excess of tert-butanol.

    • Slowly and carefully heat the mixture to reflux (approx. 80-90 °C). Vigorous nitrogen evolution will be observed. Caution: Ensure the reaction is well-vented.

    • Maintain the reflux for 2-4 hours, or until nitrogen evolution ceases completely.

    • Monitor the reaction by TLC for the formation of the product and disappearance of the starting material.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford this compound as a crystalline solid.

Application in Kinase Inhibitor Synthesis

The primary utility of this compound in medicinal chemistry is as a precursor to the 5-chlorothiophen-2-yl amine or isocyanate, which are then incorporated into larger molecules, typically through urea or amide bond formation. A prominent example is in the synthesis of inhibitors targeting kinases like p38 MAP kinase or Colony-Stimulating Factor 1 Receptor (CSF-1R), where a substituted urea moiety is often a key pharmacophore.[6]

Application_Workflow cluster_0 Step A: Boc Deprotection cluster_1 Step B: Urea Formation start tert-Butyl (5-chlorothiophen- 2-yl)carbamate reagent1 TFA or HCl in Dioxane/DCM start->reagent1 product1 2-Amino-5-chlorothiophene (as salt) reagent1->product1 reagent2 1. Phosgene equivalent (e.g., Triphosgene) 2. R-NH₂ (Aryl Amine) product1->reagent2 product2 N-(5-chlorothiophen-2-yl)- N'-(aryl)urea (Kinase Inhibitor Core) reagent2->product2

Figure 2: General workflow for the application of the title compound in kinase inhibitor synthesis.

Protocol 3.1: Synthesis of an N-(5-chlorothiophen-2-yl)-N'-(aryl)urea

Rationale: This protocol demonstrates the conversion of the building block into a core structure found in many kinase inhibitors. First, the Boc group is removed under acidic conditions to liberate the free amine. This amine is then reacted with an aryl isocyanate (or an aryl amine and a phosgene equivalent) to form the critical urea linkage.

  • Materials:

    • This compound (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Aryl isocyanate (R-NCO, 1.0 eq) or appropriate aryl amine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous solvent (e.g., DCM, THF, or DMF)

  • Procedure:

    • Boc Deprotection: Dissolve this compound in DCM. Add an excess of TFA (e.g., 20-30% v/v) or 4M HCl in dioxane (3-4 eq) at room temperature.

    • Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure. The resulting 2-amino-5-chlorothiophene salt is often used directly.

    • Urea Formation: Suspend the crude amine salt in an anhydrous solvent like DCM or THF.

    • Add a base such as TEA or DIPEA (2-3 eq) to neutralize the salt and liberate the free amine.

    • Slowly add a solution of the desired aryl isocyanate (1.0 eq) in the same solvent.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, the reaction mixture may be diluted with water, and the product extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated.

    • The crude urea product is purified by recrystallization or flash column chromatography to yield the final kinase inhibitor core structure.

Conclusion

This compound is a strategically designed building block that offers a blend of stability, controlled reactivity, and valuable pharmacophoric features. The protocols detailed herein provide a reliable and scalable route to its synthesis and demonstrate its direct applicability in the construction of sophisticated molecules targeted at validated therapeutic targets in medicinal chemistry. Its continued use is anticipated in the development of next-generation selective kinase inhibitors and other important pharmaceutical agents.

References

  • Curtius, T. (1885). Ueber die Einwirkung von Chlorbenzoyl auf salpetrigsaures Ammoniak. Berichte der deutschen chemischen Gesellschaft, 18(1), 1283-1284. (General principle of the Curtius Rearrangement)
  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications of substituted 2-aminothiophenes in drug design. Nova Biotechnologica, 9(2), 167-176.
  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. (Review of Curtius rearrangement and azide chemistry)
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Discusses the role of bioisosteres like thiophene)
  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 3002-3014. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11601095, tert-Butyl N-(5-chlorothiophen-2-yl)carbamate. Retrieved January 5, 2026 from [Link].

  • Illig, C. R., et al. (2008). Optimization of a Potent Class of Aryl Urea-Based Inhibitors of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters, 18(5), 1642-1646.
  • Cannady, E. A., et al. (2017). Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Journal for ImmunoTherapy of Cancer, 5(53). Available at: [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl (5-chlorothiophen-2-yl)carbamate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, the thiophene ring is a well-established "privileged scaffold" due to its prevalence in FDA-approved drugs and advanced materials.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions make it a cornerstone for designing novel therapeutic agents and functional organic materials.[3][4] tert-Butyl (5-chlorothiophen-2-yl)carbamate (CAS No. 63806-71-3) emerges as a particularly strategic building block by presenting two distinct and orthogonally reactive sites on this valuable core: a Boc-protected amine and a chloro-substituent.

This design offers chemists precise control over synthetic strategy. The tert-butyloxycarbonyl (Boc) group provides a robust, yet readily cleavable, protecting group for the C2-amino functionality, preventing unwanted side reactions while other transformations are performed.[5] Concurrently, the chlorine atom at the C5 position serves as a versatile handle for modern cross-coupling reactions, enabling the construction of complex molecular architectures. These application notes provide an in-depth guide to the strategic use of this building block, complete with detailed protocols and mechanistic insights.

Part 1: Palladium-Catalyzed Cross-Coupling at the C5-Position

The chloro-substituent on the electron-rich thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl or heteroaryl-aryl structures by coupling an organohalide with a boronic acid or ester.[6][7] The electron-rich nature of the thiophene ring facilitates the initial oxidative addition step, making even the relatively unreactive C-Cl bond a viable coupling partner under appropriate catalytic conditions.[6] This reaction is indispensable for generating libraries of analogs for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ combined with a sterically hindered and electron-rich phosphine ligand (e.g., SPhos, XPhos, or PCy₃) is often required to create a sufficiently active Pd(0) species in situ. This active catalyst is necessary to break the strong aryl-chloride bond.

  • Base: A moderately strong base like K₃PO₄ or K₂CO₃ is crucial. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The organic solvent solubilizes the starting materials and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[6][8]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterValue/ReagentMoles (mmol)Molar Eq.
Starting MaterialThis compound1.01.0
Coupling PartnerPhenylboronic Acid1.21.2
Palladium PrecatalystPd(OAc)₂0.020.02
LigandSPhos0.040.04
BaseK₃PO₄ (anhydrous)3.03.0
Solvent1,4-Dioxane / H₂O (4:1)5 mL-

Step-by-Step Procedure:

  • Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add this compound (233.7 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636.8 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl (5-phenylthiophen-2-yl)carbamate.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: - Substrate (1.0 eq) - Boronic Acid (1.2 eq) - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) - K3PO4 (3.0 eq) inert Establish Inert Atmosphere (3x Evacuate/Backfill Ar) prep->inert solvent Add Degassed Solvent (Dioxane/H2O) inert->solvent react Heat at 100 °C (12-18 h) solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Cool & Quench (EtOAc / H2O) monitor->workup extract Extract Aqueous Phase (2x EtOAc) workup->extract purify Combine Organics, Dry, Concentrate & Purify (Silica Gel Chromatography) extract->purify product Isolated Product: tert-butyl (5-phenylthiophen-2-yl)carbamate purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing aryl-amine bonds.[9][10] This reaction is particularly valuable for synthesizing complex secondary or tertiary amines that are difficult to access through classical methods like nucleophilic aromatic substitution.[9] The reaction couples the C5-chloro position with a primary or secondary amine, offering a direct route to novel 5-amino-substituted thiophene derivatives.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a highly active palladium catalyst is required. Catalyst systems are often generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky phosphine ligand (e.g., XPhos, RuPhos). These ligands promote both the oxidative addition and the final reductive elimination steps.[11][12]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Its role is to deprotonate the amine starting material (or the amine-palladium complex), generating a more nucleophilic amide that is active in the catalytic cycle.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

ParameterValue/ReagentMoles (mmol)Molar Eq.
Starting MaterialThis compound1.01.0
Coupling PartnerMorpholine1.21.2
Palladium PrecatalystPd₂(dba)₃0.010.01
LigandXPhos0.030.03
BaseSodium tert-butoxide (NaOt-Bu)1.41.4
SolventToluene (anhydrous)5 mL-

Step-by-Step Procedure:

  • Reagent Preparation: In a glovebox, add NaOt-Bu (134.5 mg, 1.4 mmol) to an oven-dried Schlenk flask.

  • Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (14.3 mg, 0.03 mmol) in toluene (1 mL). Stir for 10 minutes.

  • Main Reaction Setup: To the flask containing the base, add this compound (233.7 mg, 1.0 mmol). Seal the flask, remove from the glovebox, and establish an argon atmosphere.

  • Addition: Add the remaining toluene (4 mL) and morpholine (104.5 µL, 1.2 mmol) via syringe, followed by the premixed catalyst solution.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction & Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield tert-butyl (5-(morpholin-4-yl)thiophen-2-yl)carbamate.

Buchwald_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification base Add NaOtBu (1.4 eq) to Schlenk Flask catalyst Premix Catalyst: - Pd2(dba)3 (1 mol%) - XPhos (3 mol%) in Toluene reactants Add Substrate (1.0 eq), Toluene, & Amine (1.2 eq) catalyst->reactants add_cat Add Catalyst Solution reactants->add_cat heat Heat at 100 °C (12-24 h) add_cat->heat quench Cool & Quench (sat. aq. NH4Cl) heat->quench extract Extract with EtOAc quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Isolated Product: tert-butyl (5-(morpholino) thiophen-2-yl)carbamate purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Part 2: Manipulation of the C2-Amino Group

The Boc-protecting group is stable to the conditions of many cross-coupling reactions, but it can be selectively removed under acidic conditions to unmask the primary amine.[5][14] This free amine is a key functional handle for further elaboration, such as amide bond formation, sulfonylation, or reductive amination, dramatically increasing the molecular complexity and enabling access to a wide array of target compounds.

Causality Behind Experimental Choices:

  • Reagent: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are typically used.[14] The acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and facilitating the release of the stable tert-butyl cation and carbamic acid, which then decarboxylates to the free amine.[14]

  • Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed. For HCl, dioxane is often the solvent of choice.

  • Temperature: The deprotection is typically rapid and can be performed at room temperature or 0 °C to minimize potential side reactions with other acid-sensitive functional groups.[5]

Experimental Protocol: Boc-Group Deprotection

ParameterValue/ReagentVolume / Concentration
Starting MaterialBoc-protected aminothiophene derivative1.0 mmol
ReagentTrifluoroacetic Acid (TFA)2 mL
SolventDichloromethane (DCM)8 mL

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected thiophene substrate (1.0 mmol) in DCM (8 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA (2 mL) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate (20 mL) and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the free amine, 5-substituted-thiophen-2-amine, which can often be used in the next step without further purification.

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_next_step Further Functionalization dissolve Dissolve Substrate in DCM cool Cool to 0 °C dissolve->cool add_tfa Add TFA (20% v/v) cool->add_tfa react Stir at RT (1-3 h) add_tfa->react concentrate Concentrate in vacuo to remove excess acid react->concentrate neutralize Neutralize with sat. NaHCO3 & Extract with EtOAc concentrate->neutralize isolate Dry, Filter, & Concentrate neutralize->isolate product Isolated Free Amine isolate->product acylate Acylation (R-COCl, Base) product->acylate sulfonate Sulfonylation (R-SO2Cl, Base) product->sulfonate reductive_amination Reductive Amination (Aldehyde, NaBH(OAc)3) product->reductive_amination

Caption: Boc-Deprotection and Subsequent Functionalization.

Conclusion

This compound is a highly versatile and valuable building block for synthetic chemists. Its orthogonal reactivity allows for the selective functionalization of either the C5-position via modern cross-coupling chemistry or the C2-position after a straightforward deprotection step. The protocols and strategic insights provided herein demonstrate its broad applicability in constructing diverse and complex thiophene-containing molecules for drug discovery and materials science applications.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
  • Amine Protection / Deprotection. Fisher Scientific.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • MSDS of tert-butyl N-(5-chlorothiophen-2-yl)
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxyl
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki cross-coupling reaction. YouTube.

Sources

tert-Butyl (5-chlorothiophen-2-yl)carbamate reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. The carbamate functional group, in particular, is a key structural motif found in numerous approved therapeutic agents.[1][2] this compound serves as a critical heterocyclic building block, providing a stable, Boc-protected 2-amino-5-chlorothiophene moiety for further synthetic elaboration. The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[3][4][5]

This document provides a comprehensive guide to the synthesis of this compound. It details the underlying reaction mechanism, offers a robust and validated experimental protocol, and discusses critical reaction parameters to empower researchers in pharmaceutical and chemical development with the knowledge to optimize this essential transformation.

Reaction Principle: Nucleophilic Acyl Substitution for Amine Protection

The synthesis of this compound is achieved through the N-protection of the primary amine of 2-amino-5-chlorothiophene. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This addition step forms a transient tetrahedral intermediate. The reaction is typically facilitated by a base, which deprotonates the positively charged nitrogen, and the intermediate subsequently collapses. This collapse eliminates a molecule of carbon dioxide and a tert-butoxide anion (which is protonated to tert-butanol), yielding the stable N-Boc protected carbamate product.[5]

cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Amine 2-Amino-5-chlorothiophene Solvent Dissolve in Aprotic Solvent (e.g., THF, DCM) Amine->Solvent Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Solvent Base Base (e.g., TEA, DMAP) Base->Solvent Reaction Nucleophilic Attack & Intermediate Formation Solvent->Reaction Stir at RT Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion (TLC) Purification Purification (e.g., Column Chromatography) Workup->Purification Product tert-Butyl (5-chlorothiophen-2-yl)carbamate Purification->Product

Caption: High-level workflow for the Boc protection of 2-amino-5-chlorothiophene.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials and Equipment:

  • Reagents: 2-amino-5-chlorothiophene, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF) or Dichloromethane (DCM), Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, flash chromatography system.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-chlorothiophene (1.0 eq). Dissolve the amine in anhydrous THF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. Expertise Note: While TEA is a sufficient base, for less reactive amines, a catalytic amount of DMAP (0.1 eq) can be added along with TEA to accelerate the reaction.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution over 15-20 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-6 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate.

  • Extraction and Washing: Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.[6]

Critical Parameters and Optimization

The success of the Boc protection is dependent on the careful selection of several key parameters. The following table summarizes these variables and provides expert insights for optimization.

ParameterRecommended Choice(s)Rationale & Expert Insights
Starting Amine 2-amino-5-chlorothiopheneThe nucleophilicity of the thiophene amine is sufficient for this reaction under standard conditions.
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)The most common and efficient reagent for Boc protection.[3][5] Typically used in slight excess (1.1-1.2 eq) to ensure complete conversion.
Base Triethylamine (TEA), DIPEA, NaHCO₃, DMAP (catalyst)A non-nucleophilic base is required to neutralize the acid generated during the reaction. TEA is standard. DMAP acts as a potent nucleophilic catalyst, significantly increasing the reaction rate, and is recommended for sluggish reactions.[4]
Solvent THF, DCM, Acetonitrile, DioxaneAprotic solvents are preferred to avoid competing reactions. THF and DCM are excellent choices due to their inertness and ease of removal.[3][4]
Temperature Room Temperature (20-25°C)The reaction is typically efficient at ambient temperature. Gentle heating (e.g., 40°C) can be applied if the reaction is slow, but this may increase the risk of side products.[3]
Stoichiometry Amine:Boc₂O:Base = 1 : 1.1 : 1.5A slight excess of Boc₂O ensures the reaction goes to completion. Excess base ensures the amine remains deprotonated and available for reaction.

Mechanism Visualization

The following diagram illustrates the detailed mechanistic pathway for the Boc protection of an amine.

Reactants Amine (R-NH₂) + Boc₂O Intermediate1 Tetrahedral Intermediate [R-NH₂(⁺)-C(=O)O-Boc + (tBuO)C(=O)O⁻] Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Deprotonated Intermediate [R-NH-C(=O)O-Boc] Intermediate1->Intermediate2 Proton Transfer Products Boc-Protected Amine (R-NH-Boc) + CO₂ + tBuOH Intermediate2->Products Collapse & Decarboxylation BaseH Base-H⁺ Intermediate2->BaseH Base Base Base->Intermediate1

Sources

Application Notes and Protocols for the Analysis of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-TC5C-202601

Abstract: This document provides a comprehensive guide to the analytical methodologies for tert-Butyl (5-chlorothiophen-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical techniques in drug development, these notes offer detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers, analytical scientists, and quality control professionals, providing not just step-by-step instructions, but also the scientific rationale behind the chosen parameters, ensuring adaptability and troubleshooting capabilities.

Introduction and Physicochemical Properties

This compound (C₉H₁₂ClNO₂S) is a carbamate-protected amine derivative of 5-chlorothiophen-2-amine. The tert-butyloxycarbonyl (Boc) protecting group is common in organic synthesis, making this compound a valuable building block. Accurate and precise analytical methods are paramount for ensuring its purity, stability, and identity throughout the manufacturing process.

A thorough understanding of the molecule's properties is foundational to developing effective analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₂ClNO₂S[1]
Molecular Weight233.72 g/mol [1]
Predicted XlogP3.5[2]
AppearanceExpected to be a solid at room temperature[3]
UV AbsorbanceThe thiophene ring provides UV chromophores, enabling UV-based detection.N/A

The presence of the Boc group makes the molecule somewhat thermally labile, a key consideration for gas chromatography methods. The molecule's moderate polarity and predicted LogP value suggest that reversed-phase liquid chromatography is a highly suitable technique for analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC coupled with UV detection is the workhorse method for assessing the purity of non-volatile and semi-volatile organic compounds. For this compound, a reversed-phase method provides excellent resolution and reproducibility.

Rationale for Method Development

The choice of a C18 stationary phase is based on its hydrophobic nature, which will interact effectively with the nonpolar tert-butyl group and the thiophene ring. A mobile phase consisting of acetonitrile and water is selected for its common use in reversed-phase chromatography and its UV transparency. Acetonitrile is a strong organic modifier that will effectively elute the analyte from the C18 column. A gradient elution is proposed to ensure that any impurities with a wide range of polarities are eluted and resolved from the main analyte peak. The UV detection wavelength is chosen to maximize sensitivity based on the absorbance of the thiophene ring.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify it in a sample.

Apparatus and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the 1:1 acetonitrile/water mixture. This yields a stock solution of approximately 1 mg/mL.

  • Perform further dilutions as necessary to bring the concentration within the linear range of the detector. A typical working concentration is 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Table 2: HPLC Instrumental Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

Data Analysis:

  • Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Create a calibration curve using standards of known concentrations. Plot the peak area versus concentration and perform a linear regression. The concentration of the analyte in unknown samples can then be determined from this curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC System (C18 Column, Gradient) filter->hplc detector UV Detector (254 nm) hplc->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity / Conc. integrate->calculate

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying potential volatile impurities from the synthesis of this compound.

Rationale for Method Development

Given the tert-butyl carbamate moiety, thermal stability is a concern. A lower-than-maximum injector temperature and a relatively fast oven ramp rate are chosen to minimize the risk of on-column degradation. A non-polar DB-5 or HP-5ms column is selected as it provides good general-purpose separation for a wide range of analytes. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.[4]

Experimental Protocol: GC-MS

Objective: To identify volatile impurities and confirm the identity of this compound.

Apparatus and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC vials with inserts.

  • Anhydrous solvents like dichloromethane or ethyl acetate for sample dissolution.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent (e.g., ethyl acetate).

  • Dilute this solution to a final concentration of approximately 50-100 µg/mL.

  • Transfer the final solution to a GC vial.

Table 3: GC-MS Instrumental Conditions

ParameterRecommended Setting
Column DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (or Split 10:1 for concentrated samples)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Data Analysis:

  • Identity Confirmation: The identity of the main peak can be confirmed by comparing its mass spectrum with theoretical fragmentation patterns and predicted m/z values. Key expected fragments would arise from the loss of the tert-butyl group and other characteristic cleavages.

  • Impurity Identification: The mass spectra of minor peaks can be compared against spectral libraries (e.g., NIST) to tentatively identify volatile impurities.

Predicted Mass Spectral Data

The following table provides predicted m/z values for various adducts that could be observed, particularly with softer ionization techniques, but are useful for interpreting EI data as well.[2]

Table 4: Predicted m/z for this compound

Adductm/z
[M]+233.02718
[M+H]+234.03501
[M+Na]+256.01695

Under EI conditions, significant fragmentation is expected. Key fragments would include:

  • [M - C₄H₈]⁺˙ : Loss of isobutylene (m/z 56) from the tert-butyl group.

  • [M - C₄H₉O₂]⁺ : Loss of the entire Boc group.

  • Fragments corresponding to the 5-chlorothiophen-2-amine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive technique for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be used to confirm the identity and structure of this compound.

Rationale for Method Development

Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules, including this carbamate. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The expected chemical shifts are predicted based on the electronic environment of the protons and carbons in the molecule. The thiophene protons will appear as doublets in the aromatic region, the NH proton as a broad singlet, and the tert-butyl protons as a sharp singlet in the aliphatic region.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To unambiguously confirm the chemical structure of this compound.

Apparatus and Materials:

  • NMR spectrometer (300 MHz or higher recommended for better resolution).

  • 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃) with 0.03% TMS.

  • Pasteur pipettes.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a small vial.

  • Transfer the solution to an NMR tube using a Pasteur pipette.

  • Cap the NMR tube and place it in the spectrometer.

Table 5: NMR Acquisition Parameters

Parameter¹H NMR Setting¹³C NMR Setting
Solvent CDCl₃CDCl₃
Frequency 400 MHz (example)100 MHz (example)
Number of Scans 161024 (or more)
Relaxation Delay 1.0 s2.0 s
Pulse Program Standard single pulseProton-decoupled
Referencing TMS at 0.00 ppmCDCl₃ at 77.16 ppm

Expected Spectral Features:

  • ¹H NMR:

    • A singlet for the 9 protons of the tert-butyl group (~1.5 ppm).

    • Two doublets in the aromatic region for the two thiophene protons (~6.5-7.0 ppm).

    • A broad singlet for the NH proton (~6.9 ppm), which may exchange with D₂O.[5]

  • ¹³C NMR:

    • A signal for the methyl carbons of the tert-butyl group (~28 ppm).

    • A signal for the quaternary carbon of the tert-butyl group (~81 ppm).

    • Signals for the carbons of the thiophene ring (~110-140 ppm).

    • A signal for the carbonyl carbon (~153 ppm).

NMR Analysis Logic Diagram

NMR_Logic cluster_structure Molecular Structure cluster_spectra Expected NMR Signals mol This compound t-Butyl Group NH C=O Thiophene Ring h1 ¹H NMR ~1.5 ppm (s, 9H) ~6.9 ppm (br s, 1H) ~6.5-7.0 ppm (d, 1H) ~6.5-7.0 ppm (d, 1H) mol:tb->h1 correlates to mol:nh->h1 correlates to mol:th->h1 correlates to c13 ¹³C NMR ~28 ppm (CH₃) ~81 ppm (Quat. C) ~153 ppm (C=O) ~110-140 ppm (Thiophene C) mol:tb->c13 correlates to mol:co->c13 correlates to mol:th->c13 correlates to

Caption: Correlation of structure to NMR signals.

Summary and Conclusion

The analytical methods detailed in these application notes provide a robust framework for the quality control and characterization of this compound. The HPLC method is ideal for routine purity analysis and quantification, while GC-MS offers a powerful tool for identifying volatile impurities and confirming identity. NMR spectroscopy remains the gold standard for unambiguous structural elucidation. By understanding the principles behind each technique and following these detailed protocols, researchers and scientists can ensure the quality and integrity of this important chemical intermediate.

References

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [6]

  • Tert-butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S) - PubChem. PubChem. Available at: [Link][2]

  • tert-Butyl N-(thiophen-2-yl)carbamate - PMC - NIH. National Center for Biotechnology Information. Available at: [Link][5]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link][7]

  • Supporting Information for Synthesis of Carbamates - S. S. Bahekar et al. Available at: [Link][8]

  • Gas Chromatography—High-Temperature Proton-Transfer Reaction Mass Spectrometry as a Novel Tool for Forensic Drug Testing - MDPI. MDPI. Available at: [Link][9]

  • MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate - Capot Chemical. Capot Chemical. Available at: [Link][10]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org. eScholarship, University of California. Available at: [Link][11]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. MDPI. Available at: [Link][12]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link][13]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC - NIH. National Center for Biotechnology Information. Available at: [Link][4]

Sources

Application Notes and Protocols for the Derivatization of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide provides detailed application notes and experimental protocols for the chemical derivatization of tert-butyl (5-chlorothiophen-2-yl)carbamate, a pivotal building block in modern medicinal chemistry. Thiophene-containing molecules are prominent scaffolds in a multitude of FDA-approved drugs, and this particular intermediate offers two orthogonal, highly valuable reactive centers: a C5-chloro substituent amenable to cross-coupling reactions and a Boc-protected amine that can be deprotected and further functionalized.[1][2] We will explore the strategic derivatization at both positions, focusing on palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura and Buchwald-Hartwig amination—and the subsequent manipulation of the amine functionality. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, practical execution, and self-validating methodologies.

Introduction: The Strategic Value of the 5-Chlorothiophen-2-amine Scaffold

The thiophene ring is a bioisostere of the benzene ring, found in numerous pharmacologically active compounds, valued for its electron-rich nature and ability to engage in various biological interactions.[2] The 2-aminothiophene scaffold, in particular, is a privileged structure present in agents with anticancer, anti-inflammatory, and antimicrobial properties.

This compound serves as a versatile and stable precursor to a vast library of derivatives. Its strategic importance lies in its dual reactivity:

  • The C5-Chloride: The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[3] This position is often critical for modulating the pharmacological profile of the final compound.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[4] It is stable to the conditions of many cross-coupling reactions but can be removed under specific, mild acidic conditions, revealing a nucleophilic primary amine for subsequent derivatization.[5][6]

This orthogonal reactivity allows for a modular and highly efficient approach to library synthesis, making it a cornerstone intermediate in drug discovery programs.

Synthesis of the Core Intermediate: this compound

The most direct and common synthesis route involves the protection of commercially available 2-amino-5-chlorothiophene with di-tert-butyl dicarbonate (Boc₂O).

Workflow for Boc Protection

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 2-Amino-5-chlorothiophene Reaction Combine starting materials. Stir at room temperature. SM1->Reaction SM2 Di-tert-butyl dicarbonate (Boc₂O) SM2->Reaction SM3 Base (e.g., TEA, NaOH) SM3->Reaction SM4 Solvent (e.g., THF, DCM) SM4->Reaction Workup Aqueous Workup (Water dilution & extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product cluster_reaction Deprotection cluster_workup Workup Start C5-Substituted Boc-Protected Thiophene Reaction Dissolve in Solvent (DCM or Dioxane) Add Strong Acid (TFA or HCl) Start->Reaction Stir Stir at Room Temperature Reaction->Stir Workup Evaporate solvent and excess acid OR Neutralize with base and extract Stir->Workup Product C5-Substituted 2-Aminothiophene Salt or Free Base Workup->Product

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl (5-chlorothiophen-2-yl)carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

tert-Butyl (5-chlorothiophen-2-yl)carbamate has emerged as a pivotal building block in contemporary organic synthesis, particularly within drug discovery and development programs. Its structure uniquely combines a thiophene core, a common scaffold in bioactive molecules, with two key functional handles: a reactive chloro-group poised for cross-coupling reactions and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement allows for the strategic and sequential introduction of molecular complexity, making it an invaluable tool for constructing libraries of substituted aminothiophenes, a class of compounds frequently associated with a range of therapeutic targets.

This guide provides an in-depth exploration of the compound's properties, its core reactivity, and detailed protocols for its application in cornerstone synthetic transformations. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these methods for their specific synthetic challenges.

Compound Profile and Safety Considerations

A thorough understanding of the reagent's properties is fundamental to its successful and safe implementation in the laboratory.

Physicochemical & Spectroscopic Data
PropertyValueSource
CAS Number 63806-71-3[1][2]
Molecular Formula C₉H₁₂ClNO₂S[2][3]
Molecular Weight 233.72 g/mol [2][3]
Appearance White to off-white solidN/A (General Observation)
¹H NMR Spectral data available[1]
Predicted XlogP 3.5[3]
Handling and Safety Precautions

As with any laboratory chemical, proper safety protocols are mandatory. The toxicological properties of this compound have not been thoroughly investigated.[4] Therefore, caution is advised.

  • Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Accidental Exposure:

    • Skin Contact: Wash off with soap and plenty of water.[4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

The Chemistry of the Boc-Protecting Group: A Gateway to Sequential Functionalization

The strategic importance of this reagent lies in the Boc-protected amine. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions (e.g., basic, nucleophilic) and its clean, efficient removal under acidic conditions.[5][6] This stability allows chemists to perform reactions at the C5-chloro position without affecting the amine.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism. The carbamate oxygen is first protonated by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] This protonation makes the carbamate a better leaving group. The stable tert-butyl cation is then eliminated, which subsequently breaks down into isobutylene and a proton. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[7]

G cluster_0 Boc Deprotection Mechanism BocAmine R-NH-Boc Protonated R-NH-Boc(H⁺) BocAmine->Protonated + H⁺ (Acid) CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid Elimination tBuCation t-Bu⁺ Protonated->tBuCation Amine R-NH₂ (Free Amine) CarbamicAcid->Amine -CO₂ (Decarboxylation) CO2 CO₂ Isobutylene Isobutylene + H⁺ tBuCation->Isobutylene

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond on the thiophene ring is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the methods of choice for forming new carbon-carbon and carbon-nitrogen bonds at this position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming biaryl or vinyl-aryl structures by coupling an organohalide with a boronic acid or ester.[8][9] This reaction is fundamental in drug discovery for assembling complex molecular frameworks.

SuzukiWorkflow Start tert-Butyl (5-chlorothiophen-2-yl)carbamate + Arylboronic Acid Reaction Assemble Reaction: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->Reaction Heat Heat under Inert Atmosphere (N₂ or Ar) (e.g., 80-100 °C) Reaction->Heat Workup Aqueous Workup: - Dilute with H₂O - Extract with Organic Solvent (e.g., EtOAc) Heat->Workup Purify Purification: Silica Gel Chromatography Workup->Purify Product tert-Butyl (5-arylthiophen-2-yl)carbamate Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

This protocol is a representative example and may require optimization for different substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice can significantly impact yield.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for activating the boronic acid.[8]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMEA biphasic system is common.
Temperature 80 - 110 °CDependent on the reactivity of the coupling partners.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11] This transformation has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.

BHCycle Pd0 Pd(0)Lₙ PdII_OxAdd LₙPd(II)(Ar)(X) Pd0->PdII_OxAdd Oxidative Addition (Ar-X) PdII_Amine [LₙPd(II)(Ar)(HNR¹R²)]⁺X⁻ PdII_OxAdd->PdII_Amine + HNR¹R² PdII_Amido LₙPd(II)(Ar)(NR¹R²) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR¹R² PdII_Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.08 eq).

  • Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed toluene, followed by the amine (e.g., piperidine, 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Often used in combination with a specific ligand.[12]
Ligand Buchwald or Hartwig ligands (e.g., XPhos, SPhos, RuPhos)Ligand choice is critical for catalyst activity and substrate scope.[11]
Base NaOtBu, LiHMDS, Cs₂CO₃A strong base is typically required to deprotonate the amine or the intermediate complex.[13]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.

Post-Coupling Strategy: Deprotection and Derivatization

Following a successful cross-coupling reaction, the final step is often the removal of the Boc protecting group to liberate the free 2-aminothiophene, which can then be used in subsequent synthetic steps.

Protocol: Boc Deprotection of a Coupled Product
  • Dissolution: Dissolve the Boc-protected substrate (e.g., tert-butyl (5-arylthiophen-2-yl)carbamate) (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), often used neat or as a 20-50% solution in DCM.[7][14]

    • A 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically rapid and generates gas (CO₂ and isobutylene), so the vessel should not be sealed.[7] Monitor by TLC until the starting material is consumed.

  • Work-up: Remove the solvent and excess acid under reduced pressure. If an HCl salt is formed, it can often be triturated with diethyl ether and collected by filtration. If TFA was used, a basic aqueous work-up (e.g., with saturated NaHCO₃ solution) followed by extraction may be necessary to obtain the free amine.

The resulting 2-amino-5-substituted thiophene is a versatile intermediate, ready for acylation, sulfonylation, reductive amination, or other transformations to build the final target molecule.

Conclusion

This compound is a strategically designed reagent that offers a reliable and flexible entry point into the synthesis of diverse 2,5-disubstituted thiophenes. By leveraging the robust nature of the Boc protecting group, chemists can selectively perform palladium-catalyzed cross-coupling reactions at the C5 position before revealing the C2-amino group for further elaboration. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively incorporate this valuable building block into their synthetic programs.

References

  • Capot Chemical. (n.d.). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate.
  • LookChem. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS NO. 571188-59-5.
  • Pharmaffiliates. (n.d.). CAS No : 571188-59-5 | Product Name : Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
  • Sarne Industries Private Limited. (n.d.). cas no - 571188-59-5 ribociclib succinate.
  • TCI Chemicals. (n.d.). tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate 571188-59-5.
  • PubChemLite. (n.d.). Tert-butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S).
  • Chem-Impex. (n.d.). Methyl 5-chlorothiophene-2-carboxylate.
  • Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - tert-Butyl carbamate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemPoint.com. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET - Butyl carbamate.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Molbase. (n.d.). This compound CAS No.: 63806-71-3.
  • Supporting Information. (n.d.).
  • N/A. (n.d.). Protecting Groups.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Biosynth. (n.d.). tert-Butyl N-(5-chlorothiophen-3-yl)carbamate | 1627559-62-9.
  • Journal of the American Chemical Society. (n.d.). The Chlorination of Thiophene. II. Substitution Products; Physical Properties of the Chlorothiophenes; the Mechanism of the Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemScene. (n.d.). 5-Chlorothiophene-2-carboxylic acid.
  • Supporting Information. (n.d.). General procedure for the synthesis of compounds.
  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • N/A. (n.d.).
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate.
  • Smolecule. (n.d.). tert-butyl N-(5-methylthiophen-2-yl)carbamate.
  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2011, April 1).
  • PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Chlorothiophene-2-carboxylic acid 97.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.

Sources

Application Notes & Protocols: The Strategic Role of tert-Butyl (5-chlorothiophen-2-yl)carbamate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex pharmaceutical agents demands a robust toolkit of versatile and reliable intermediates. Among these, tert-butyl (5-chlorothiophen-2-yl)carbamate has emerged as a pivotal building block, particularly in the synthesis of next-generation anticoagulants. The strategic incorporation of a Boc-protected amine on the 5-chlorothiophene scaffold provides a stable, yet readily functionalizable handle for constructing intricate molecular architectures. This guide provides an in-depth exploration of this intermediate's properties, synthesis, and critical application in the manufacturing of the Factor Xa inhibitor, Rivaroxaban. We will dissect the causality behind experimental choices and present detailed, field-proven protocols designed for reproducibility and scalability.

Introduction: A Keystone Intermediate

This compound (CAS No: 63806-71-3) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure is deceptively simple, yet it combines three features of high strategic value:

  • The Thiophene Ring: A bioisostere of the benzene ring, the thiophene moiety is a common feature in many blockbuster drugs, often used to modulate physicochemical properties and enhance biological activity.

  • The Chloro Substituent: The chlorine atom at the 5-position serves as a crucial recognition element for target binding in certain pharmaceuticals, such as Rivaroxaban. It also influences the electronic properties of the thiophene ring.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its stability under a wide range of reaction conditions, coupled with its clean and efficient removal under acidic conditions, makes it ideal for multi-step syntheses.

The primary and most commercially significant application of this intermediate is as a precursor in the synthesis of Rivaroxaban , a potent, direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[2][3] This document will focus on the synthesis of the intermediate itself and its subsequent elaboration into this critical therapeutic agent.

Physicochemical & Safety Profile

A thorough understanding of an intermediate's properties is fundamental to its effective and safe handling in a laboratory or manufacturing setting.

PropertyValueReference
CAS Number 63806-71-3[1]
Molecular Formula C₉H₁₂ClNO₂S[1][4]
Molecular Weight 233.72 g/mol [1][5]
Appearance White to off-white solid (typical)General Knowledge
Purity ≥98% (typical commercial grade)[1]
Storage Store at room temperature in a dry, well-ventilated place.[6]
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Toluene.General Knowledge

Safety Considerations: While comprehensive toxicological data is not available, standard laboratory precautions should be observed.[5] Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and inhalation. In case of contact, wash skin thoroughly with soap and water.[5]

Synthesis of the Intermediate

The most direct and common method for preparing this compound is the reaction of 5-chlorothiophen-2-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for Boc-protection of amines.

Workflow for Synthesis

cluster_0 Synthesis of this compound start 5-chlorothiophen-2-amine + Di-tert-butyl dicarbonate (Boc₂O) reagents Solvent (e.g., DCM) Base (e.g., Triethylamine, DMAP) reaction Stir at Room Temperature (12-24 hours) start->reaction Combine workup Aqueous Workup & Solvent Extraction reaction->workup Reaction Complete purification Column Chromatography (Hexane/Ethyl Acetate) workup->purification product This compound purification->product

Caption: Synthesis of the title intermediate via Boc-protection.

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 5-chlorothiophen-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-chlorothiophen-2-amine (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add triethylamine (1.2 eq), a catalytic amount of DMAP (0.05 eq), and di-tert-butyl dicarbonate (1.1 eq).

    • Causality Note: Triethylamine acts as a base to neutralize the acidic proton of the amine, facilitating nucleophilic attack on the Boc anhydride. DMAP serves as a nucleophilic catalyst to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.[7] Typical yields for this type of reaction are in the range of 75-90%.

Application Profile: Synthesis of Rivaroxaban

The industrial synthesis of Rivaroxaban is a multi-step process. The 5-chlorothiophene moiety is typically introduced in the final step via an amide bond formation. The most common and cost-effective precursor for this step is 5-chlorothiophene-2-carboxylic acid, which is converted to its more reactive acyl chloride derivative.

While this compound is not directly used in the most prevalent industrial route, it serves as a stable, protected precursor to 5-chlorothiophen-2-amine. The amine can be deprotected and utilized in alternative synthetic strategies. However, for providing a validated and authoritative protocol, we will focus on the established industrial method starting from the carboxylic acid.

Rivaroxaban Synthetic Scheme

G cluster_rivaroxaban Rivaroxaban Synthesis: Final Step amine_core Rivaroxaban Amine Core* (Formula VII) rivaroxaban Rivaroxaban amine_core->rivaroxaban Base (e.g., Na₂CO₃, Pyridine) Solvent (e.g., Toluene, DCM) acid 5-chlorothiophene- 2-carboxylic acid acyl_chloride 5-chlorothiophene- 2-carbonyl chloride acid->acyl_chloride SOCl₂ or (COCl)₂ acyl_chloride->rivaroxaban caption *4-[4-((S)-5-aminomethyl]-2-oxooxazolidin-3-yl) phenyl]morpholine-3-one

Caption: Final amide coupling step in Rivaroxaban synthesis.

Protocol 2: Synthesis of Rivaroxaban via Amide Coupling

This protocol outlines the final coupling step, which is the most relevant application of the 5-chlorothiophene moiety.

Materials:

  • 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one hydrochloride (Rivaroxaban amine core hydrochloride)

  • 5-chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Toluene, anhydrous

  • Pyridine or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

Part A: Preparation of 5-chlorothiophene-2-carbonyl chloride [8]

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Chlorination: Add thionyl chloride (1.5-2.0 eq) dropwise.

    • Causality Note: Thionyl chloride converts the less reactive carboxylic acid into the highly electrophilic acyl chloride, which is necessary for efficient acylation of the amine core.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-4 hours until the evolution of gas (HCl and SO₂) ceases.

  • Isolation: Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting 5-chlorothiophene-2-carbonyl chloride is often used directly in the next step without further purification.[2][8]

Part B: Amide Coupling to form Rivaroxaban [3][8]

  • Reaction Setup: In a separate reaction vessel, suspend or dissolve the Rivaroxaban amine core hydrochloride (1.0 eq) in a suitable solvent (e.g., a mixture of water and acetone, or DCM).

  • Base Addition: Add a base such as sodium carbonate (2.5 eq) or pyridine (as solvent/base). The base is crucial for neutralizing the hydrochloride salt and the HCl generated during the acylation.

  • Coupling: Cool the amine solution to 0-5°C. Slowly add a solution of the 5-chlorothiophene-2-carbonyl chloride (prepared in Part A, ~1.1 eq) in a suitable solvent like toluene or DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by HPLC or TLC).

  • Workup and Isolation:

    • If using an aqueous system, the Rivaroxaban product often precipitates and can be collected by filtration.[8]

    • If using an organic solvent like DCM, perform an aqueous wash to remove base and salts. Dry the organic layer and concentrate it to yield crude Rivaroxaban.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as acetic acid or an alcohol/water mixture, to afford high-purity Rivaroxaban.[8][9]

Conclusion

This compound is a valuable and strategically designed intermediate. The Boc-protecting group provides the necessary stability for multi-step synthesis while allowing for clean deprotection when needed. Its primary utility lies in its role as a precursor to the 5-chlorothiophene-2-amine or 5-chlorothiophene-2-carboxylic acid moieties, which are cornerstone fragments in the synthesis of the blockbuster anticoagulant, Rivaroxaban. The protocols and workflows detailed herein provide a scientifically grounded framework for researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors.

References

  • tert-Butyl (5-chlorothiophen-2-yl)
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.
  • AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN.Semantic Scholar.
  • Process for the preparation of rivaroxaban.
  • Facile approach for the synthesis of rivaroxaban using alternate synthon.
  • RIVAROXABAN - ORGANIC SPECTROSCOPY INTERNATIONAL.
  • tert-Butyl n-(5-chlorothiophen-2-yl)
  • MSDS of tert-butyl N-(5-chlorothiophen-2-yl)
  • tert-Butyl (4-chlorothiophen-2-yl)
  • IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES.
  • CAS 571189-65-6 tert-butyl 4-(6-((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)

Sources

Large-Scale Synthesis of tert-Butyl (5-chlorothiophen-2-yl)carbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the large-scale synthesis of tert-Butyl (5-chlorothiophen-2-yl)carbamate, a key intermediate in the development of various pharmaceutical agents. The document outlines a robust and scalable two-step synthetic protocol, commencing with the chlorination of 2-aminothiophene followed by the protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group. Detailed experimental procedures, safety considerations, and analytical methods for characterization are presented. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial building block in medicinal chemistry, notably utilized in the synthesis of inhibitors for various enzymes and as a scaffold for the development of novel therapeutic compounds. Its structural motif, featuring a chlorinated thiophene ring coupled with a Boc-protected amine, offers a versatile platform for further chemical modifications. Given its importance, the development of a scalable and efficient synthesis is of significant interest to the pharmaceutical industry.

This guide details a reliable method for the multigram-scale synthesis of this intermediate, focusing on process optimization, safety, and product purity. The described protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is approached via a two-step sequence. This strategy is predicated on the direct functionalization of a commercially available starting material, followed by a standard protection protocol.

Overall Reaction Scheme:

Synthetic_Scheme cluster_reactants A 2-Aminothiophene B 5-Chloro-2-aminothiophene A->B Chlorination C This compound B->C Boc Protection R1 N-Chlorosuccinimide (NCS) Acetonitrile R2 Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA), Dichloromethane (DCM)

Caption: Overall two-step synthesis of this compound.

Step 1: Electrophilic Chlorination of 2-Aminothiophene

The initial step involves the regioselective chlorination of 2-aminothiophene at the C5 position. The electron-donating nature of the amino group activates the thiophene ring towards electrophilic substitution, with the C5 position being the most nucleophilic. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent due to its mild nature and ease of handling on a large scale compared to gaseous chlorine. Acetonitrile is selected as the solvent for its ability to dissolve both the starting material and the reagent, facilitating a homogeneous reaction.

Step 2: Boc Protection of 5-Chloro-2-aminothiophene

The resulting 5-chloro-2-aminothiophene is then protected with a tert-butyloxycarbonyl (Boc) group. This is a standard and widely used method for amine protection in organic synthesis.[1][2][3] The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[1][4] Triethylamine (TEA) is employed as a base to neutralize the in-situ generated carbonic acid and drive the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and the high solubility of the reactants and product.

Experimental Protocols

3.1. Materials and Instrumentation

Reagent/MaterialGradeSupplier
2-Aminothiophene≥98%Commercially Available
N-Chlorosuccinimide (NCS)≥98%Commercially Available
Acetonitrile (ACN)AnhydrousCommercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available

Instrumentation:

  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • Melting Point Apparatus

3.2. Step-by-Step Synthesis

Step 1: Synthesis of 5-Chloro-2-aminothiophene

  • To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminothiophene (50.0 g, 0.504 mol) and anhydrous acetonitrile (500 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve N-chlorosuccinimide (70.7 g, 0.529 mol, 1.05 eq.) in anhydrous acetonitrile (500 mL).

  • Add the NCS solution dropwise to the stirred solution of 2-aminothiophene over a period of 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (2-aminothiophene) should be consumed.

  • Once the reaction is complete, quench the reaction by the slow addition of water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a dark oil.

  • The crude 5-chloro-2-aminothiophene can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-chloro-2-aminothiophene from the previous step in anhydrous dichloromethane (1 L) in a 3 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add triethylamine (84.3 mL, 0.605 mol, 1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (121.0 g, 0.554 mol, 1.1 eq.) in anhydrous dichloromethane (200 mL).

  • Add the (Boc)₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

  • Monitor the reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 500 mL), saturated aqueous NaHCO₃ (2 x 500 mL), and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white solid.

3.3. Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Boc Protection A1 Dissolve 2-Aminothiophene in ACN A2 Cool to 0 °C A1->A2 A4 Dropwise addition of NCS solution A2->A4 A3 Prepare NCS solution in ACN A3->A4 A5 Warm to RT, stir for 2h A4->A5 A6 TLC Monitoring A5->A6 A7 Quench with Water A6->A7 A8 Ethyl Acetate Extraction A7->A8 A9 Wash, Dry, Concentrate A8->A9 A10 Crude 5-Chloro-2-aminothiophene A9->A10 B1 Dissolve crude product in DCM A10->B1 Proceed to next step B2 Add TEA, cool to 0 °C B1->B2 B4 Dropwise addition of (Boc)2O solution B2->B4 B3 Prepare (Boc)2O solution in DCM B3->B4 B5 Warm to RT, stir overnight B4->B5 B6 TLC Monitoring B5->B6 B7 Aqueous Workup (HCl, NaHCO3, Brine) B6->B7 B8 Dry and Concentrate B7->B8 B9 Recrystallization B8->B9 B10 Pure Product B9->B10

Caption: Detailed experimental workflow for the two-step synthesis.

Results and Characterization

Table 1: Summary of a Representative Large-Scale Synthesis

ParameterValue
Starting Material (2-Aminothiophene)50.0 g
Yield of Crude 5-Chloro-2-aminothiophene~65 g (assumed quantitative)
Yield of Pure Product95.7 g
Overall Yield82%
Melting Point151-152 °C[5]
AppearanceWhite to off-white solid

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.70 (d, J = 4.0 Hz, 1H), 6.60 (d, J = 4.0 Hz, 1H), 1.52 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 152.9, 142.1, 125.8, 122.9, 117.4, 81.9, 28.3.

  • MS (ESI): m/z 234.0 [M+H]⁺.

The analytical data are consistent with the structure of this compound.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[6]

Reagent-Specific Hazards:

  • 2-Aminothiophene: Toxic if swallowed or in contact with skin. Causes skin and eye irritation.

  • N-Chlorosuccinimide (NCS): Corrosive. Causes severe skin burns and eye damage. Strong oxidizing agent.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid. Causes skin and eye irritation.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations. Do not let product enter drains.[6][7][8]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. The two-step procedure is efficient, with a high overall yield, and utilizes readily available starting materials and reagents. The in-depth explanation of the synthetic strategy and experimental choices, coupled with comprehensive safety information, makes this guide a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

  • Capot Chemical. (2025, December 23). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate.
  • ResearchGate. (2025, August 9). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group | Request PDF.
  • ACS Publications. (n.d.). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor | Journal of.
  • Fisher Scientific. (2010, October 28). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
  • Googleapis.com. (2013, November 7). WO 2013/164833 Al.
  • ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis.
  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophen-2-carboxylic acid by one-pot method.
  • (n.d.).
  • Organic Syntheses Procedure. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • 百灵威. (n.d.). BOC Protection and Deprotection.
  • PubChemLite. (n.d.). Tert-butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S).
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • NIH. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate - PMC.
  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
  • Zhang, B. (2022, November 10). University of Groningen Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry.
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Biosynth. (n.d.). tert-Butyl N-(5-chlorothiophen-3-yl)carbamate | 1627559-62-9 | CQC55962.
  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
  • Sigma-Aldrich. (n.d.). tert-Butyl (5-bromothiophen-2-yl)carbamate | 943321-89-9.
  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
  • ResearchGate. (2025, August 6). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (5-chlorothiophen-2-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this critical building block. Here, we address common experimental challenges through a troubleshooting framework, grounded in mechanistic principles and supported by actionable protocols.

Foundational Knowledge: The Boc Protection Mechanism

The synthesis of this compound is most commonly achieved via the protection of the primary amine of 2-amino-5-chlorothiophene using di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. This reaction, known as N-tert-butoxycarbonylation or "Boc protection," transforms the nucleophilic and basic amine into a neutral carbamate.[1][2] This modification is crucial for preventing unwanted side reactions in subsequent synthetic steps.

The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group as a leaving group. A base is typically required to neutralize the protonated product and the acidic byproducts.[3]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (2-Amino-5-chlorothiophene) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Product R-NH-Boc (Target Carbamate) Intermediate->Product Collapse & Deprotonation (Base Assisted) Byproducts t-BuOH + CO₂ + Base-H⁺

Caption: General mechanism for Boc protection of a primary amine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing explanations and concrete solutions.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

Low yield is the most frequent complaint and can stem from several factors, from starting material quality to suboptimal reaction conditions.

Possible Cause A: Poor Quality of Starting Material (2-amino-5-chlorothiophene)

  • The "Why": The starting amine is susceptible to oxidation and polymerization, appearing as a dark, tarry substance instead of a crystalline solid. Impurities can interfere with the reaction or complicate purification.

  • Troubleshooting Steps:

    • Assess Purity: Before starting, run a Thin Layer Chromatography (TLC) and, if possible, a ¹H NMR of your 2-amino-5-chlorothiophene. A pure sample should show a single spot on TLC.

    • Purification: If impurities are present, consider recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or purification by flash column chromatography.

    • Proper Storage: Store the amine under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated to minimize degradation.

Possible Cause B: Suboptimal Reaction Conditions

  • The "Why": The efficiency of the Boc protection is highly dependent on the interplay of solvent, base, temperature, and stoichiometry.[2] An incorrect choice can lead to a sluggish reaction or the formation of side products.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure you are using a slight excess of (Boc)₂O (typically 1.1 to 1.5 equivalents). This helps drive the reaction to completion.

    • Solvent Choice: Use an anhydrous aprotic solvent in which both the amine and (Boc)₂O are soluble. Tetrahydrofuran (THF) and Dichloromethane (DCM) are excellent choices. Acetonitrile is also commonly used.[4]

    • Base Selection: A non-nucleophilic base is crucial to scavenge the acid produced without competing with the amine. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard choices. For less reactive amines, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]

    • Temperature: The reaction is typically run at room temperature.[2] If the reaction is slow, gentle heating to 40-50°C can be beneficial. However, excessive heat can promote side reactions.

Data Summary: Recommended Reaction Parameters

ParameterStandard ConditionFor Slow ReactionsRationale
(Boc)₂O (eq.) 1.1 - 1.21.3 - 1.5Drives equilibrium towards the product.
Base Triethylamine (1.5 eq.)TEA (1.5 eq.) + DMAP (0.1 eq.)DMAP is a highly effective acylation catalyst.[5]
Solvent THF, DCM, or ACNTHF or DioxaneHigher boiling points are suitable for gentle heating.
Temperature Room Temp (20-25°C)40 - 50°CIncreases reaction rate.
Monitoring TLCTLCTrack the consumption of the starting amine.
Q2: My TLC plate shows multiple spots after the reaction, making purification difficult. What are these side products?

The formation of multiple products is usually due to over-reaction or reactions with impurities.

Possible Side Product A: Di-Boc Protected Amine

  • The "Why": If the reaction conditions are too harsh (e.g., excessive (Boc)₂O, strong base, or prolonged heating), the initially formed carbamate can be deprotonated and react with a second molecule of (Boc)₂O.[6]

  • How to Avoid:

    • Use no more than 1.2 equivalents of (Boc)₂O for standard reactions.

    • Avoid using overly strong bases like sodium hydride unless necessary for a specific substrate.

    • Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Possible Side Product B: Urea Formation

  • The "Why": Under certain basic conditions, the Boc-carbamate can decompose into an isocyanate intermediate.[7] This highly reactive species can then be trapped by another molecule of the starting amine to form a urea byproduct, which is often difficult to separate.

  • How to Avoid:

    • Maintain a moderate reaction temperature (avoid excessive heating).

    • Ensure the base is added gradually if a strong exotherm is observed.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_SM Assess Purity of 2-amino-5-chlorothiophene (TLC, NMR) Start->Check_SM SM_OK Starting Material is Pure Check_SM->SM_OK  Clean SM_Bad Impure Starting Material Check_SM->SM_Bad Impurities Present Check_Cond Review Reaction Conditions SM_OK->Check_Cond Purify_SM Action: Purify Amine (Recrystallize or Column) SM_Bad->Purify_SM Cond_OK Multiple Spots on TLC? Check_Cond->Cond_OK Reaction Incomplete? Optimize Action: Optimize Conditions - Add cat. DMAP - Increase (Boc)₂O to 1.3 eq. - Gentle Heat (40°C) Cond_OK->Optimize  Yes Side_Products Potential Side Products: - Di-Boc Adduct - Urea Formation Cond_OK->Side_Products  No, but impure Reduce_Side Action: Mitigate Side Rxns - Use 1.1 eq. (Boc)₂O - Avoid excess heat - Monitor by TLC closely Side_Products->Reduce_Side

Caption: Troubleshooting workflow for synthesis optimization.

Optimized Experimental Protocols

Here are two validated protocols. Protocol A is a standard, reliable method, while Protocol B is an enhanced procedure for cases where the reaction is sluggish.

Protocol A: Standard N-Boc Protection
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-amino-5-chlorothiophene (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous THF (approximately 0.2 M concentration).

  • Reagent Addition: Add triethylamine (1.5 eq.) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in THF dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).[8] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[8]

Protocol B: DMAP-Catalyzed N-Boc Protection
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-amino-5-chlorothiophene (1.0 eq.), triethylamine (1.5 eq.), and 4-DMAP (0.1 eq.).

  • Dissolution: Dissolve the mixture in anhydrous acetonitrile (ACN) (approximately 0.2 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise at room temperature. Note any mild exotherm.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring & Workup: Follow steps 5-7 as described in Protocol A. The faster reaction time is the primary advantage of this method.

References

  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.

  • Supporting Information for [Reaction Development Article]. Journal of Organic Chemistry.

  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps.

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org.

  • Hsu, C.-W., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E, 70(Pt 11), o1189.

  • PubChem. tert-Butyl N-(5-chlorothiophen-2-yl)carbamate. National Center for Biotechnology Information.

  • Organic Chemistry Data. Boc Protection - Common Conditions. Organic-Chemistry.org.

  • Loontjes, J. A., et al. (1979). t-BUTYL CARBAMATE. Organic Syntheses, 59, 9.

  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -....

  • Jakobsche, C. E., et al. (2008). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 85, 99.

  • Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.

  • Royal Society of Chemistry. Dual protection of amino functions involving Boc. RSC Advances.

  • Master Organic Chemistry. Amine Protection and Deprotection. MasterOrganicChemistry.com.

  • Biosynth. tert-Butyl N-(5-chlorothiophen-3-yl)carbamate. Biosynth.

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

  • Wang, M., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(23), 5729.

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances.

  • Scribd. Synthesis and Purification of Tert-Butyl Chloride.

Sources

Technical Support Center: Synthesis of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (5-chlorothiophen-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. 2-Aminothiophene derivatives are valuable scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] The tert-butoxycarbonyl (Boc) protecting group is one of the most common choices for amine protection due to its stability under various conditions and its straightforward removal under acidic conditions.[3][4][5]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during the synthesis of this compound, ensuring a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct Boc-protection of 2-amino-5-chlorothiophene or its hydrochloride salt using di-tert-butyl dicarbonate (Boc₂O).[6] This reaction is typically performed in the presence of a base to neutralize the acid formed during the reaction and to deprotonate the starting amine hydrochloride, if used.

Q2: Why is 2-amino-5-chlorothiophene often used as a hydrochloride salt?

A2: 2-Aminothiophenes can be unstable and prone to oxidation or polymerization.[7] The hydrochloride salt is generally a more stable, crystalline solid that is easier to handle and store over long periods, ensuring the purity of the starting material.

Q3: What are the typical reaction conditions for the Boc protection step?

A3: The reaction is quite flexible. It is often carried out in solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile at room temperature.[3] A base such as triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate is required.[3][8] The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly for less nucleophilic amines.[9]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (2-amino-5-chlorothiophene) and the Boc-protected product. The product will have a higher Rf value than the starting amine. Staining with potassium permanganate or visualization under UV light can be used if the compounds are not colored.

Troubleshooting Guide: Overcoming Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: I'm not getting the expected yield of my Boc-protected product. What could be the issue?

A: Several factors can contribute to low yield. Let's break down the possibilities.

  • Cause A: Inadequate Base

    • Explanation: If you are starting with 2-amino-5-chlorothiophene hydrochloride, you need at least two equivalents of base: one to neutralize the HCl salt and another to neutralize the acid generated during the carbamate formation. An insufficient amount of base will result in a low concentration of the free amine, stalling the reaction.

    • Solution: Use at least 2.2 equivalents of a tertiary amine base like triethylamine or DIPEA when starting from the hydrochloride salt. If using the free amine, 1.1 equivalents are sufficient.

  • Cause B: Poor Quality of Boc Anhydride (Boc₂O)

    • Explanation: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time, especially if not stored properly.

    • Solution: Use fresh or properly stored Boc₂O. If you suspect decomposition, you can use a slight excess (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion.

  • Cause C: Inactive Starting Material

    • Explanation: The starting 2-amino-5-chlorothiophene can degrade if it's old or has been exposed to air and light.[7] This is less of an issue with the hydrochloride salt but still possible.

    • Solution: Assess the purity of your starting material by NMR or LC-MS before starting the reaction. If necessary, purify the starting material or purchase a new batch.

  • Cause D: Reaction Temperature Too Low

    • Explanation: While the reaction often proceeds at room temperature, the electron-withdrawing effect of the chlorine atom and the thiophene ring can reduce the nucleophilicity of the amine, slowing the reaction down.

    • Solution: Consider gently heating the reaction to 40-50 °C.[3] Alternatively, adding a catalytic amount of DMAP can significantly increase the reaction rate at room temperature.[9]

Problem 2: Formation of a Symmetric Urea Byproduct

Q: I've isolated my product, but NMR analysis shows a significant amount of a symmetrical urea impurity. How did this form and how can I prevent it?

A: The formation of a urea byproduct is a known issue in Boc protection chemistry, especially under certain conditions.

  • Explanation: This side reaction can be promoted by the use of DMAP as a catalyst.[9] DMAP reacts with Boc₂O to form an active intermediate. This intermediate can react with the amine to form the desired product, but it can also lead to the formation of an isocyanate, which then reacts with another molecule of the starting amine to form the urea.

  • Prevention:

    • Control Temperature: Run the reaction at a lower temperature (0 °C to room temperature) to disfavor the formation of the isocyanate intermediate.

    • Order of Addition: Add the Boc₂O slowly to the solution of the amine and base. This maintains a low concentration of the acylating agent and minimizes side reactions.

    • Avoid Excess DMAP: Use only a catalytic amount of DMAP (1-5 mol%).

Problem 3: Difficult Purification

Q: I'm having trouble separating my product from the reaction byproducts, especially the urea. What's the best way to purify it?

A: Purification can indeed be challenging due to the similar polarities of the product and some byproducts.

  • Solution A: Aqueous Workup

    • Explanation: A standard aqueous workup is crucial. After the reaction is complete, quench with water or a mild aqueous acid (like 1M HCl or citric acid solution) to remove the base and any remaining starting amine.[10][11]

    • Procedure: Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Solution B: Column Chromatography

    • Explanation: If the aqueous workup is insufficient, flash column chromatography on silica gel is the most effective method for obtaining a highly pure product.

    • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The urea byproduct is generally more polar and will elute later.

  • Solution C: Recrystallization

    • Explanation: If the crude product is a solid and reasonably pure after workup, recrystallization can be an excellent final purification step.

    • Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent (like ethyl acetate or DCM) and a poor solvent (like hexanes or heptane) is often successful. Dissolve the crude material in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Reagents & Solvents

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
2-Amino-5-chlorothiophene HCl166.055.0 g30.1 mmol1.0
Di-tert-butyl dicarbonate (Boc₂O)218.257.2 g33.1 mmol1.1
Triethylamine (Et₃N)101.199.1 mL66.2 mmol2.2
Dichloromethane (DCM)-100 mL--

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorothiophene hydrochloride (5.0 g, 30.1 mmol).

  • Dissolution: Add dichloromethane (100 mL) to the flask.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (9.1 mL, 66.2 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes.

  • Boc₂O Addition: In a separate container, dissolve di-tert-butyl dicarbonate (7.2 g, 33.1 mmol) in 20 mL of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the progress by TLC (20% Ethyl Acetate in Hexanes).

  • Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 50 mL of 1M HCl (aq). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (silica gel, gradient elution with 5% to 15% ethyl acetate in hexanes) to afford the pure this compound as a white to off-white solid.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis check_tlc Monitor Reaction by TLC start->check_tlc complete Reaction Complete? check_tlc->complete workup Aqueous Workup complete->workup Yes low_yield Low Yield / No Reaction complete->low_yield No purify Purification (Chromatography/Recrystallization) workup->purify byproducts Byproducts Observed workup->byproducts Impure product Pure Product purify->product check_reagents Check Reagent Quality (Boc₂O, Amine) low_yield->check_reagents check_base Verify Base Stoichiometry (2.2 eq. for HCl salt) check_reagents->check_base increase_temp Increase Temperature (40°C) or Add cat. DMAP check_base->increase_temp increase_temp->check_tlc urea Symmetric Urea? byproducts->urea purify_urea Optimize Chromatography urea->purify_urea Yes control_temp Control Temperature (0°C) Slow Boc₂O Addition urea->control_temp Prevent in next run purify_urea->product

Caption: Mechanism of Boc protection of an amine.

References

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. (CN102020589B).
  • tert-Butyl N-(thiophen-2-yl)carbamate. (2013). PMC - NIH. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (CN114805134A).
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2023). MDPI. [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine. (CN106432069A).
  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate. [Link]

  • Process for preparing 2-amino-5-chloropyridine. (US3985759A).
  • DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ScienceDirect. [Link]

  • Preparation method for 2-chlorine-5-thiophene formic acid. (CN102993164A).
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • How do I remove the N-Boc protection group to get the amino acid histidine?. Reddit. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. ResearchGate. [Link]

Sources

tert-Butyl (5-chlorothiophen-2-yl)carbamate reaction optimization parameters

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of tert-Butyl (5-chlorothiophen-2-yl)carbamate. Here, we address common challenges, provide optimized protocols, and explain the chemical principles behind key experimental steps to ensure successful and reproducible outcomes.

Reaction Overview: Synthesis of this compound

The target molecule, this compound, is a key intermediate in medicinal chemistry, often utilized in cross-coupling reactions like the Suzuki-Miyaura coupling to build more complex molecular architectures.[1][2] The most direct and widely used synthetic route is the N-protection of the primary amine of 2-amino-5-chlorothiophene using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.[3][4]

The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O.[4] This process is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproduct.

Primary Synthetic Pathway

cluster_reactants Reactants cluster_conditions Conditions A 2-Amino-5-chlorothiophene D This compound A->D Nucleophilic Acyl Substitution B Di-tert-butyl dicarbonate ((Boc)₂O) B->D C Base (e.g., Et₃N, DMAP, NaOH) Solvent (e.g., DCM, THF, Dioxane) C->D

Caption: General workflow for Boc-protection of 2-amino-5-chlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What is the standard, optimized protocol for the Boc-protection of 2-amino-5-chlorothiophene?

A robust starting point for this reaction involves dissolving 2-amino-5-chlorothiophene in an anhydrous aprotic solvent, followed by the addition of a base and (Boc)₂O.

Optimized Reaction Parameters

Parameter Recommended Condition Rationale & Causality
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile These aprotic solvents effectively dissolve the reactants without interfering with the reaction. DCM is often preferred for its ease of removal during work-up.
(Boc)₂O Stoichiometry 1.05 - 1.2 equivalents A slight excess ensures complete consumption of the starting amine. A large excess can promote the formation of the di-Boc protected side product.[5]
Base Triethylamine (Et₃N, 1.5 eq.) or 4-DMAP (catalytic, 0.1 eq.) Et₃N acts as a base to neutralize the generated acidic byproducts. DMAP is a more potent nucleophilic catalyst that accelerates the reaction, especially for less reactive amines.[6]
Temperature 0 °C to Room Temperature (20-25 °C) The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure it proceeds to completion.[7]

| Reaction Time | 2 - 12 hours | Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine spot is no longer visible. |

Q2: My reaction is sluggish and incomplete after 12 hours. What can I do?

Incomplete conversion is a common issue, often stemming from insufficient activation of the amine or deactivation of the reagents.

  • Verify Reagent Quality: (Boc)₂O can slowly degrade, especially if exposed to moisture. Ensure you are using a fresh or properly stored bottle. The starting amine should also be pure.

  • Increase Catalyst Loading: If using a catalytic amount of a base like DMAP, consider increasing the loading to 5-10 mol%.

  • Switch to a Stronger Base: For particularly stubborn reactions, using a stronger, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures can be effective, though care must be taken to avoid side reactions.[6]

  • Consider an Alternative Solvent: In some cases, switching to a more polar aprotic solvent like DMF can enhance reaction rates, but this can complicate the aqueous work-up.

Q3: I see multiple spots on my TLC plate post-reaction. What are the likely side products?

The most common side products in this reaction are the di-protected amine and urea derivatives.

SA Starting Amine (R-NH₂) Product Desired Product (R-NHBoc) SA->Product + (Boc)₂O (Desired Path) Urea Urea Side Product (R-NH-CO-NH-R) SA->Urea + Isocyanate Intermediate (Thermal Degradation) Boc2O (Boc)₂O Boc2O->Product DiBoc Di-Boc Side Product (R-N(Boc)₂) Product->DiBoc + (Boc)₂O (Excess Reagent)

Caption: Desired reaction pathway and common side reactions.

  • Di-tert-butyl (5-chlorothiophen-2-yl)imidodicarbonate (Di-Boc Product): This forms when the already protected carbamate is further acylated. It is favored by a large excess of (Boc)₂O and/or highly forcing conditions (strong base, high temperature).[5] To avoid it, use no more than 1.2 equivalents of (Boc)₂O and maintain moderate temperatures.

  • Urea Formation: (Boc)₂O can decompose, particularly with heat, to form tert-butyl isocyanate. This reactive intermediate can be trapped by the starting amine to form a urea byproduct.[8] This is minimized by maintaining a low reaction temperature.

Q4: What is the best procedure for work-up and purification?

A standard aqueous work-up followed by column chromatography is typically sufficient.

  • Quench the Reaction: Dilute the reaction mixture with your solvent (e.g., DCM, EtOAc).

  • Aqueous Wash: Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1M HCl) to remove the basic catalyst (like Et₃N or DMAP), followed by saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine to reduce the water content in the organic layer.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: The crude product is often a solid or thick oil.

    • Flash Column Chromatography: This is the most reliable method for achieving high purity.[9] A gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) is typically effective.

    • Recrystallization: If the crude product is solid and relatively clean, recrystallization from a solvent system like hexane/ethyl acetate can be an efficient purification method.[10]

Q5: I plan to use this product in a Suzuki coupling. Are there any special considerations?

Yes, this compound is an excellent substrate for Suzuki coupling at the C5 position.

  • Purity is Critical: Ensure the starting material is free of any unreacted amine or other nucleophilic impurities, which can interfere with the palladium catalyst.

  • Reaction Conditions: The Suzuki reaction is robust and involves a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid or ester coupling partner in a solvent mixture like dioxane/water or DME/water.[1][11][12]

  • Base Sensitivity: The Boc group is stable to the basic conditions used in most Suzuki couplings.[3] However, avoid excessively harsh basic conditions or high temperatures for prolonged periods.

Q6: How can I remove the Boc protecting group after my subsequent reaction steps?

The Boc group is designed to be labile under acidic conditions.[4]

  • Standard Method: The most common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][13] A 25-50% solution of TFA in DCM at room temperature for 1-2 hours is usually sufficient.

  • Avoiding Side Reactions (t-Butylation): Acid-mediated cleavage generates a reactive tert-butyl cation.[3][14] This cation can alkylate nucleophilic sites on your molecule (e.g., other aromatic rings, sulfur atoms). To prevent this, it is crucial to use a "scavenger" like triethylsilane (TES) or anisole in the reaction mixture to trap the carbocation.[13][15]

  • Alternative: 4M HCl in dioxane is another potent and common reagent for Boc deprotection.[15]

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive (Boc)₂O.2. Poor quality starting amine.3. Insufficient base/catalyst.1. Use a fresh bottle of (Boc)₂O.2. Purify the starting material.3. Increase Et₃N to 2.0 eq. or DMAP to 0.1 eq.
Product is an Oil, Fails to Solidify 1. Presence of solvent residue.2. Impurities (e.g., side products).1. Dry thoroughly under high vacuum.2. Purify by flash column chromatography.
Di-Boc Product Observed 1. Excess (Boc)₂O used.2. Reaction temperature too high.1. Reduce (Boc)₂O to 1.05-1.1 equivalents.2. Maintain temperature at 0 °C to RT.
Product Decomposes During Column 1. Silica gel is slightly acidic.2. Product instability.1. Neutralize silica gel by pre-treating with a 1% Et₃N solution in the eluent.2. Run the column quickly and avoid leaving the product on the column for extended periods.

Detailed Experimental Protocol

Synthesis of this compound
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-5-chlorothiophene (1.0 eq.).

  • Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a gradient of 5-15% ethyl acetate in hexanes to afford the title compound as a white to off-white solid.

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

References
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Coll. Vol. 5, p.194 (1973); Vol. 41, p.16 (1961).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E, 69(Pt 10), o1413. Available at: [Link]

  • Supporting Information for various syntheses. (n.d.). General procedure for N-Boc protection.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl N-(5-chlorothiophen-2-yl)carbamate.
  • Google Patents. (n.d.).
  • Molbase. (n.d.). tert-Butyl (5-chlorothiophen-2-yl)
  • Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. RSC Advances.
  • ResearchGate. (n.d.). Scheme 7.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Request PDF. (n.d.).
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Biosynth. (n.d.). tert-Butyl N-(5-chlorothiophen-3-yl)
  • Benchchem. (n.d.). Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids.
  • Capot Chemical. (2025). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Coll. Vol. 10, p.21 (2004); Vol. 78, p.121 (2002).
  • Request PDF. (2025). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (2025).
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
  • SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene.
  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.

Sources

Technical Support Center: Synthesis of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (5-chlorothiophen-2-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block. Our goal is to provide practical, field-tested insights into overcoming common challenges, particularly focusing on the identification and mitigation of side reactions. The information herein is structured to move from specific troubleshooting scenarios to broader foundational knowledge, ensuring you can quickly diagnose issues and implement robust solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a direct question-and-answer format.

Question 1: My reaction is incomplete. TLC and LC-MS analysis shows a significant amount of unreacted 2-amino-5-chlorothiophene even after the recommended reaction time. What are the likely causes and solutions?

Answer:

Incomplete conversion is a frequent issue that can typically be resolved by systematically evaluating reaction parameters. The root cause often lies in stoichiometry, reaction kinetics, or reagent quality.

  • Probable Cause 1: Insufficient Reagent Stoichiometry. The most common reason for incomplete reaction is an inadequate amount of the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O). While a 1:1 molar ratio is theoretically sufficient, Boc₂O can slowly degrade, especially if exposed to moisture.

    • Solution: Use a slight excess of Boc₂O (1.1 to 1.2 equivalents). This ensures that enough active reagent is present to drive the reaction to completion.

  • Probable Cause 2: Sub-optimal Reaction Temperature. The N-acylation of the amine is an equilibrium process. If the temperature is too low, the reaction rate may be impractically slow.

    • Solution: Most Boc protections of this type proceed efficiently at room temperature (20-25 °C). If the reaction is sluggish, gentle heating to 30-40 °C can increase the rate. However, avoid excessive heat, as this can promote side reactions (see Question 2).

  • Probable Cause 3: Poor Reagent Quality. The starting amine, 2-amino-5-chlorothiophene, can be unstable over long-term storage, leading to impurities that may inhibit the reaction.

    • Solution: Verify the purity of the starting amine by NMR or LC-MS before starting the reaction. If necessary, purify it by column chromatography or recrystallization.

ParameterStandard ConditionTroubleshooting Adjustment
Boc₂O Stoichiometry1.05 eqIncrease to 1.1 - 1.2 eq
Temperature20-25 °CGently warm to 30-40 °C if sluggish
Reaction Time4-12 hoursMonitor by TLC; extend time as needed
Question 2: I'm observing a significant side product with a mass of [M+100] relative to my desired product. What is this impurity and how can I prevent its formation?

Answer:

This impurity is almost certainly the di-Boc protected species, tert-butyl N-(tert-butoxycarbonyl)-N-(5-chlorothiophen-2-yl)carbamate. Primary amines can undergo double protection under certain conditions.[1]

  • Mechanism of Formation: The initially formed carbamate product still possesses an N-H proton. While this proton is significantly less acidic and the nitrogen is less nucleophilic due to the electron-withdrawing carbamate group, a second protection event can occur under forcing conditions, particularly in the presence of a strong base or activating agent.

  • Primary Cause: Use of 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly effective acylation catalyst, but it is often too reactive for simple Boc protections. It reacts with Boc₂O to form a highly electrophilic intermediate, which can acylate the product carbamate to form the di-Boc species.[2]

  • Preventative Measures:

    • Avoid DMAP: For this specific transformation, DMAP is generally not necessary and often detrimental.

    • Control Stoichiometry: Strictly limit the amount of Boc₂O to 1.1 equivalents. A large excess will drive the formation of the di-protected byproduct.

    • Use a Milder Base: If a base is needed, opt for a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like sodium bicarbonate (NaHCO₃).[3] These are sufficient to neutralize the acid generated without over-activating the Boc anhydride.

// Nodes SM [label="2-Amino-5-chlorothiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc2O [label="Boc₂O (1.1 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\n(Mono-Boc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DiBoc [label="Side Product\n(Di-Boc, M+100)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Excess Boc₂O\n or DMAP Catalyst", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SM -> Product [label=" Mild Base (TEA)\n Room Temp", color="#34A853"]; Boc2O -> Product; Product -> DiBoc [label=" Forcing Conditions", color="#EA4335"]; Catalyst -> DiBoc [style=dashed]; } .enddot Caption: Mitigation of Di-Boc Side Product Formation.

Question 3: My final product is a persistent oil that is difficult to handle and purify. The NMR looks clean, but I cannot get it to solidify. What's wrong?

Answer:

While the target compound is reported as a solid, obtaining it as an oil is a common purification artifact. This is usually due to the presence of residual, high-boiling point solvents or byproducts from the workup.

  • Probable Cause 1: Residual tert-Butanol. A primary byproduct of the reaction is tert-butanol. While it is mostly water-soluble, it can be challenging to remove completely and may act as a eutectic contaminant, depressing the melting point of your product.

    • Solution: After the aqueous workup, ensure the organic layer is thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄). When concentrating the solution on a rotary evaporator, use a high-vacuum pump for an extended period (1-2 hours) after the bulk solvent is removed to strip away residual volatiles.

  • Probable Cause 2: Incomplete Removal of Unreacted Boc₂O. Unreacted Boc anhydride is an oily solid at room temperature and can interfere with crystallization.

    • Solution: A careful aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) will help hydrolyze and remove any remaining Boc₂O.

  • Inducing Crystallization:

    • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a large excess of a poor solvent (e.g., hexanes, pentane) while stirring vigorously. The product should precipitate as a solid.

    • Scratching: If an oil persists after solvent removal, add a small amount of a non-polar solvent like hexanes and scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Seed Crystals: If available, adding a single seed crystal can induce rapid crystallization.

Frequently Asked Questions (FAQs)
  • Q: What are the optimal "go-to" conditions for this Boc protection?

    • A: A robust starting point is to dissolve 2-amino-5-chlorothiophene (1.0 eq) in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4-12 hours, monitoring by TLC.[3]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 20-30% ethyl acetate in hexanes. The starting amine will be more polar (lower Rf value) than the Boc-protected product. The reaction is complete when the starting material spot is no longer visible by UV light or staining.

  • Q: Is the product stable to acidic or basic conditions?

    • A: The Boc protecting group is designed to be labile under acidic conditions (e.g., trifluoroacetic acid, HCl in methanol).[4] It is generally stable to most basic conditions and nucleophiles, which is a key feature of its utility.[5] The product should be stored in a cool, dry place, as moisture can contribute to slow degradation over time.[6]

Experimental Protocols
Protocol 1: Standard Synthesis of this compound

This protocol is optimized to minimize side reactions and facilitate a straightforward workup.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorothiophene (1.0 eq). Dissolve it in tetrahydrofuran (THF, approx. 0.2 M concentration).

  • Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq) at room temperature. Note: The reaction may exotherm slightly.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexanes). The disappearance of the starting amine (Rf ≈ 0.3) and the appearance of the product (Rf ≈ 0.6) indicates completion.

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (1x), 1M HCl solution (1x), saturated NaHCO₃ solution (1x), and finally, brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude material can be purified by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product as a white to off-white solid.

// Nodes A [label="1. Dissolve Amine in THF", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add TEA and Boc₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Stir at Room Temp\n(Monitor by TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Aqueous Workup\n(Acid/Base Wash)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } .enddot Caption: A streamlined workflow for the synthesis and purification.

References
  • Vertex AI Search, based on a synthesis of 5-Chlorothiophene-2-carboxylic acid. While not the exact synthesis, it provides context on reactions involving chlorothiophenes.
  • Vertex AI Search, detailing a synthesis of 2-Chlorothiophene. Provides general context for reactions on the thiophene ring.
  • Zenkov, A. et al. (2021). "Green methodologies for the synthesis of 2-aminothiophene." PMC - PubMed Central. This review covers the synthesis of the aminothiophene core, relevant to the starting material. Available at: [Link]

  • Capot Chemical. "MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate.
  • Low, J. N. et al. (2013). "tert-Butyl N-(thiophen-2-yl)carbamate." Acta Crystallographica Section E. Describes the synthesis of a related compound via Curtius Rearrangement, offering an alternative synthetic perspective. Available at: [Link]

  • PrepChem. "Synthesis of 2-amino-5-chlorobenzophenone.
  • Hassner, A. & Basel, Y. "Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides." ResearchGate. Discusses various reactions and side reactions of Boc₂O.
  • PubChem. "tert-Butyl n-(5-chlorothiophen-2-yl)carbamate." National Center for Biotechnology Information. Provides chemical properties and identifiers for the target compound. Available at: [Link]

  • Google Patents. CN102020589B - "Tert-butyl carbamate derivative and preparation method and application thereof." Details procedures for Boc protection in complex molecules.
  • De Vleeschauwer, F. (2014). "Dual protection of amino functions involving Boc." RSC Advances. Discusses the formation of di-Boc protected amines. Available at: [Link]

  • Basel, Y. & Hassner, A. (2002). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry.
  • O'Brien, P. (2015). "Di-tert-butyl dicarbonate." YouTube. A video abstract describing the general use of Boc₂O as a protecting group. Available at: [Link]

  • Organic Chemistry Portal. "tert-Butyl Esters." Provides information on the stability and reactivity of tert-butyl protecting groups.
  • Supporting Information for an article on N-Boc protection, providing example procedures.
  • Sigma-Aldrich. "tert-Butyl carbamate 98%.
  • PubMed. "tert-Butyl N-(thio-phen-2-yl)carbamate." Entry for a related compound. Available at: [Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." A detailed explanation of the Boc group's use and cleavage. Available at: [Link]

  • Organic Chemistry Portal. "Carbamate synthesis by amination (carboxylation) or rearrangement.
  • Organic Chemistry Portal. "Boc-Protected Amino Groups.
  • Ghosh, A. K. et al. (2006). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate." Tetrahedron Letters.
  • Eureka | Patsnap. "Preparation method of 2-amino-5-chlorobenzophenone oxime.
  • BOC Sciences. "Amino Acid Protection & Deprotection Services." A commercial page describing the principles of amine protection.
  • Husain, A. et al. (2017). "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." Medicinal Chemistry Research. Provides examples of amide coupling with Boc-protected anilines. Available at: [Link]

  • Biosynth. "tert-Butyl N-(5-chlorothiophen-3-yl)carbamate." Product page for an isomer of the target compound.
  • The Royal Society of Chemistry. "Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids..." Provides examples of Boc protection in the context of peptoid synthesis.
  • Google Patents. CN114805134A - "Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester." Details a synthesis involving Boc protection.
  • Starchenkov, I. B. et al. (2023). "Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives." Molbank. Describes reactions on substituted thiophenes. Available at: [Link]

Sources

Technical Support Center: Purification of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl (5-chlorothiophen-2-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may encounter challenges during its purification.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose and resolve purification issues efficiently, ensuring the high purity required for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Issue 1: My crude product is an oil or a waxy solid and fails to crystallize.

Q1: I've completed the synthesis and after workup and solvent evaporation, my crude this compound is a persistent oil or a low-melting, waxy solid. How can I induce crystallization to obtain a pure, solid product?

A1: "Oiling out" or the formation of a non-crystalline solid is a common challenge with Boc-protected amines, which can possess low melting points and a tendency to retain residual solvents or impurities that inhibit lattice formation.[1][2] Here is a systematic approach to induce crystallization:

1. Ensure Complete Removal of Reaction Solvents:

  • The "Why": Residual solvents from the reaction (e.g., THF, Dioxane) or extraction (e.g., Ethyl Acetate, Dichloromethane) can act as impurities, disrupting the crystal lattice formation. The target molecule has a relatively low molecular weight and can be volatile under high vacuum and heat.[3]

  • Protocol: Dry the crude product under high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (30-40°C) can be applied, but monitor carefully to avoid decomposition or sublimation. The ideal starting material for crystallization is a viscous, solvent-free oil or foam.

2. Trituration/Pulping:

  • The "Why": This technique uses a solvent in which your product is poorly soluble but the impurities are soluble. The mechanical action of stirring helps to break up the oil/wax and encourages the nucleation of crystals.

  • Protocol:

    • Place the crude oil/wax in a flask with a stir bar.

    • Add a small volume of a non-polar solvent. Hexanes or a mixture of Hexanes/Diethyl Ether (e.g., 9:1) are excellent starting points.

    • Stir the mixture vigorously at room temperature for several hours. You may observe the oil slowly converting into a fine, filterable solid.

    • If solidification does not occur, try cooling the mixture in an ice bath while continuing to stir.

    • Collect the solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.[4]

3. Seed Crystal Induction:

  • The "Why": A seed crystal provides a template for crystal growth, overcoming the kinetic barrier to nucleation.

  • Protocol:

    • If a small amount of solid material has ever been produced, save it to use as seed crystals.

    • If not, attempt to generate a seed crystal by dissolving a small amount of the purest available oil in a minimal amount of a suitable solvent (e.g., diethyl ether) and then adding a non-polar solvent (e.g., hexanes) dropwise until turbidity appears.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites.

    • Once a small amount of solid forms, add it to the bulk of the oily material, which has been dissolved in a minimal amount of a solvent system suitable for recrystallization.[5][6]

Issue 2: Recrystallization yields are low or the product purity does not improve.

Q2: I have a solid, but after recrystallization, the yield is very low, or my NMR/LC-MS analysis shows that key impurities remain. What should I do?

A2: This indicates an inappropriate solvent system or the presence of impurities with similar solubility to the product. A systematic approach to solvent screening and addressing specific impurities is required.

1. Systematic Solvent Screening for Recrystallization:

  • The "Why": The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

  • Protocol:

    • Place small amounts (10-20 mg) of your crude solid in separate test tubes.

    • Add a few drops of a single solvent to each tube and observe solubility at room temperature.

    • If insoluble at room temperature, heat the solvent to its boiling point and observe. If it dissolves, cool the solution to room temperature and then in an ice bath to see if crystals form.

    • A binary solvent system (one "soluble" solvent and one "anti-solvent") is often effective. Dissolve the crude product in a minimal amount of the "soluble" solvent (e.g., Ethyl Acetate, Acetone) at an elevated temperature. Add the "anti-solvent" (e.g., Hexanes, Heptane) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "soluble" solvent to clarify, then allow to cool slowly.

Solvent/SystemProduct Solubility (Expected)Common Impurity Solubility (Expected)Recommendation
Hexanes or Heptane LowHigh for non-polar impurities (e.g., residual grease)Good for trituration or as an anti-solvent.
Isopropanol/Water Moderate in IPA, low in waterHigh for polar impurities (e.g., salts)A potential binary system. Dissolve in hot IPA, add water dropwise.
Ethyl Acetate/Hexanes High in EtOAc, low in HexanesGood for a wide range of organic impuritiesA very common and effective binary system for moderately polar compounds.
Toluene Moderate (Hot)VariesCan be effective, but slow cooling is crucial.

2. Identifying and Removing Specific Impurities:

  • Unreacted Starting Material (5-chlorothiophen-2-amine): This is a basic impurity. An acidic wash during the initial workup can help remove it. Dissolve the crude product in a solvent like ethyl acetate and wash with dilute acid (e.g., 1 M HCl). Be cautious, as prolonged exposure to strong acid can lead to Boc-deprotection.[7]

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess Boc₂O should be quenched during the workup. A mild basic wash (e.g., saturated sodium bicarbonate) can help remove acidic byproducts.

  • tert-Butanol: A common byproduct. It is volatile and should be removed under high vacuum.[8][9]

Issue 3: Purification by column chromatography is ineffective.

Q3: My compound co-elutes with an impurity during flash column chromatography, or I see streaking/tailing on the TLC plate.

A3: Co-elution suggests impurities with very similar polarity, while streaking can indicate issues with the compound's stability on silica gel or improper solvent choice.

1. Optimizing Chromatographic Conditions:

  • The "Why": The choice of eluent is critical for achieving separation. A good solvent system should provide a retention factor (Rf) of ~0.3-0.4 for the target compound on the TLC plate.

  • Workflow for Optimization:

    • TLC Analysis: Spot the crude material on a silica gel TLC plate.

    • Solvent Screening: Develop the plate in various solvent systems. Start with a non-polar system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity.

    • Identify Streaking: If streaking occurs, it may be due to the slightly acidic nature of silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can often resolve this by neutralizing active sites on the silica.

    • Selectivity: Look for a solvent system that gives the best separation between your product spot and the impurity spots.

G

2. Potential for On-Column Decomposition:

  • The "Why": The Boc group is known to be labile to acid.[10][11][12] Standard silica gel is slightly acidic and can cause partial deprotection of the carbamate during long exposure on a column, leading to the free amine as a new impurity.

  • Mitigation Strategies:

    • Use Neutralized Silica: Pre-treat the silica gel by slurrying it in the eluent containing triethylamine before packing the column.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

    • Consider Alumina: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.

Frequently Asked Questions (FAQs)

Q: What are the expected ¹H NMR peaks for pure this compound? A: In CDCl₃, you should expect to see a singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. The protons on the thiophene ring will appear as two doublets in the aromatic region, typically between 6.5 and 7.0 ppm. A broad singlet for the N-H proton will also be present, and its chemical shift can vary depending on concentration and residual water.

Q: My mass spectrometry data shows a peak at m/z corresponding to the deprotected amine (5-chlorothiophen-2-amine). What is the likely cause? A: This is a strong indicator that the Boc group has been cleaved. This can happen under several conditions:

  • Acidic Workup: Using strong acids during the aqueous workup.

  • Chromatography: As discussed above, purification on standard silica gel can cause decomposition.

  • In-source Fragmentation: The Boc group can sometimes be labile under certain mass spectrometry ionization conditions (e.g., ESI). Ensure your analysis conditions are gentle.

Q: Is this compound stable during storage? A: tert-Butyl carbamates are generally stable compounds.[5] However, like many chlorinated aromatic compounds, long-term storage should be in a cool, dark place under an inert atmosphere to prevent slow degradation. Amines and their derivatives can be sensitive to light and air.[13]

Q: Can I use an alternative to recrystallization or flash chromatography for purification? A: For small scales, preparative thin-layer chromatography (prep-TLC) can be an effective alternative if you can achieve good separation on an analytical TLC plate. For larger scales, if the compound is thermally stable and sufficiently volatile, sublimation under high vacuum could be explored, although this is less common for compounds of this type.

References

  • Crystallization method of Boc-amino acid - Eureka | Patsnap. (n.d.).
  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem. (n.d.).
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6).
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.).
  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.).
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • Amine Protection / Deprotection - Fisher Scientific. (n.d.).

Sources

Technical Support Center: Stability and Degradation of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (5-chlorothiophen-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a vital building block in medicinal chemistry and organic synthesis, frequently utilized for the introduction of a protected amino group onto a thiophene scaffold. The tert-butyloxycarbonyl (Boc) protecting group is favored for its general stability under many synthetic conditions and its facile removal under specific acidic conditions.[1] However, a thorough understanding of its stability profile is crucial to prevent unwanted degradation and ensure the success of multi-step syntheses. This guide will delve into the common stability challenges, degradation pathways, and preventative measures associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound primarily occurs through the cleavage of the Boc protecting group. The main factors that can induce this degradation are:

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[2] This is the most common method for its intentional removal but can also be a source of unintended degradation. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as milder acids like aqueous phosphoric acid, can efficiently cleave the Boc group.[1][3]

  • Elevated Temperatures: Thermal decomposition can occur at high temperatures, leading to the removal of the Boc group.[4] While this often requires temperatures above 100-150°C, prolonged exposure to moderately elevated temperatures during reactions or work-up procedures can lead to partial degradation.[4][5]

  • Lewis Acids: Certain Lewis acids can also facilitate the cleavage of the Boc group.[6]

  • Incompatible Reagents: The material safety data sheet (MSDS) for tert-butyl N-(5-chlorothiophen-2-yl)carbamate indicates incompatibility with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

Q2: What are the expected degradation products?

The primary degradation product upon cleavage of the Boc group is 2-amino-5-chlorothiophene. The other byproducts are isobutylene and carbon dioxide, which are gases and typically evolve from the reaction mixture.[2]

Q3: How should I properly store this compound to ensure its stability?

To maintain the integrity of the compound, it should be stored in a cool, dry place.[8] The MSDS for the compound advises avoiding moisture.[7] It is recommended to store it in a tightly sealed container, away from sources of heat and incompatible materials such as acids and oxidizing agents.[7][8]

ParameterRecommended ConditionSource
Temperature Cool place[8]
Atmosphere Dry, inert atmosphere (e.g., argon or nitrogen) is ideal for long-term storageGeneral laboratory best practices
Container Tightly sealed container[7]
Incompatibilities Store away from acids, acid chlorides, acid anhydrides, and oxidizing agents[7]
Q4: I am observing unexpected byproducts in my reaction. Could it be due to the degradation of my starting material?

Yes, if your reaction conditions involve acidic reagents (even catalytic amounts), high temperatures, or extended reaction times, you might be observing byproducts resulting from the premature deprotection of the Boc group. The primary byproduct would be 2-amino-5-chlorothiophene. This free amine can then potentially react with other electrophiles in your reaction mixture, leading to a cascade of unexpected side products.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments with this compound.

Issue 1: Partial or complete loss of the Boc group during a reaction.
  • Symptom: TLC or LC-MS analysis of your reaction mixture shows a significant amount of a more polar spot corresponding to the free amine (2-amino-5-chlorothiophene).

  • Potential Causes & Solutions:

    • Acidic Reagents: If your reaction involves any acidic reagents, even in catalytic amounts, consider if a less acidic alternative can be used. If the acid is essential, you may need to perform the reaction at a lower temperature to minimize deprotection.

    • Elevated Temperature: If the reaction is run at a high temperature, try to lower the temperature or reduce the reaction time. Thermal deprotection can occur, and its rate is temperature-dependent.[4]

    • Lewis Acids: If a Lewis acid is part of your protocol, it might be promoting Boc cleavage. Consider screening different Lewis acids to find one that is less harsh on the Boc group.

    • Acidic Impurities: Ensure all your reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

Issue 2: Formation of an unexpected tert-butylated byproduct.
  • Symptom: You observe a byproduct with a mass corresponding to your desired product plus a tert-butyl group (+56 amu).

  • Potential Cause & Solution:

    • tert-Butyl Cation Scavenging: During acid-mediated deprotection, a stable tert-butyl cation is formed.[9] This cation is an electrophile and can be trapped by nucleophilic sites on your substrate or product, especially if the molecule contains electron-rich aromatic rings.[9]

    • Solution: To mitigate this, you can add a scavenger to your reaction mixture. Common scavengers for the tert-butyl cation include triethylsilane (TES), thioanisole, or anisole. These will preferentially react with the cation, preventing it from alkylating your compound of interest.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound

This protocol outlines a simple method to assess the stability of your compound under specific conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., DCM, THF, Acetonitrile)

  • Analytical standards of the starting material and the expected degradation product (2-amino-5-chlorothiophene)

  • TLC plates (silica gel 60 F254)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into several vials.

  • Expose the vials to the conditions you want to test (e.g., room temperature, 40°C, exposure to a specific reagent).

  • At various time points (e.g., 0h, 2h, 6h, 24h), take an aliquot from each vial.

  • Analyze the aliquots by TLC and LC-MS.

    • TLC Analysis: Spot the aliquot alongside the standards of the starting material and the free amine. Develop the plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane). Visualize the spots under UV light. The appearance of a new, more polar spot corresponding to the free amine indicates degradation.

    • LC-MS Analysis: Inject the aliquot into the LC-MS system. Monitor the disappearance of the starting material peak and the appearance of the degradation product peak. This will provide a quantitative measure of the degradation over time.

Protocol 2: Controlled Deprotection of this compound

This protocol provides a standard method for the intentional removal of the Boc group.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of TFA (e.g., 10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC or LC-MS until all the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-chlorothiophene.

Visualizing Degradation Pathways and Workflows

cluster_degradation Degradation Pathways cluster_workflow Stability Monitoring Workflow A This compound B 2-Amino-5-chlorothiophene A->B Acid / Heat C Isobutylene + CO2 A->C Acid / Heat D Prepare Solution E Expose to Conditions D->E F Time-Point Sampling E->F G TLC / LC-MS Analysis F->G H Data Interpretation G->H

Caption: Degradation pathways and stability monitoring workflow.

References

  • Babu, S. A., & Veeresh, G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23785-23790.
  • Babu, S. A., & Veeresh, G. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. ChemistrySelect, 5(23), 6981-6985.
  • Baruah, B., et al. (2005). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions.
  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of tert-Butyl (2-(benzylamino)ethyl)
  • Capot Chemical. (2025). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)
  • Lunn, G., & Sansone, E. B. (1994).
  • ResearchGate. (2015). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl n-(5-chlorothiophen-2-yl)carbamate. PubChem. Retrieved from [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1334-1341.
  • Heravi, M. M., et al. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Hsu, C. W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413.
  • Bergeron, R. J., & McManis, J. S. (1996). Thermal Removal of Boc-Protecting Groups During Preparation of Open-Chain Polyamines.
  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Retrieved from [Link]

  • Singh, A., et al. (2015). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. RSC Advances, 5(111), 91565-91569.
  • ACS Green Chemistry Institute. (n.d.). Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BLDpharm. (n.d.). 1934522-73-2|tert-Butyl (3-chlorothiophen-2-yl)
  • Kallepalli, V. A., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C−H Borylation of Heterocycles. The Journal of Organic Chemistry, 74(23), 9199-9202.
  • Singh, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry.
  • Der Pharma Chemica. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(4), 1475-1480.
  • Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Biosynth. (n.d.). tert-Butyl N-(5-chlorothiophen-3-yl)
  • ChemicalBook. (n.d.). (5-chloro-thiophen-2-yl)-carbamic acid tert-butyl ester(63806-71-3) 1 h nmr. ChemicalBook.
  • Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 1.
  • PubChem. (n.d.). N-tert-butyl-5-chlorothiophene-2-carboxamide. PubChem. Retrieved from [Link]

  • Singh, B. K., & Walker, A. (2007). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 683398.
  • Hsu, C. W., et al. (2013). tert-Butyl N-(thio-phen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413.
  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Alchem Pharmtech. (n.d.). CAS 63806-71-3 | tert-Butyl (5-chlorothiophen-2-yl)
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

Sources

Technical Support Center: A Guide to Improving the Purity of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for tert-Butyl (5-chlorothiophen-2-yl)carbamate (CAS No. 63806-71-3). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic building block. Achieving high purity, typically exceeding 98%, is paramount for ensuring the reliability of subsequent synthetic transformations and the integrity of final active pharmaceutical ingredients (APIs).[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common purification challenges.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My crude product has "oiled out" and will not solidify. How can I induce crystallization?

A1: "Oiling out" is a frequent issue where the compound separates from the solution as a supersaturated liquid instead of forming a crystalline solid.[2] This can be caused by residual solvents, the presence of impurities that inhibit lattice formation, or cooling the solution too rapidly.

Causality & Solution Strategy:

  • Residual Solvents: Solvents used in the reaction workup (e.g., ethyl acetate, dichloromethane) can act as co-solvents, preventing crystallization. Ensure the crude product is thoroughly dried under a high vacuum, potentially with gentle heating (30-40 °C), to a viscous oil or foam before attempting crystallization.[2]

  • Impurity Interference: Even small amounts of impurities can disrupt the crystal lattice. The most effective strategy is trituration. This involves stirring or grinding the oil with a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes, heptane, or diethyl ether).[2][3] This process often breaks up the oil and encourages the formation of a solid precipitate, which can then be filtered.

  • Inducing Nucleation: If the product is pure but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, if you have a small amount of pure, solid material, "seeding" the supersaturated solution with a seed crystal can initiate crystallization.[4][5]

Q2: My ¹H NMR spectrum indicates the presence of unreacted 2-amino-5-chlorothiophene. What is the best method to remove it?

A2: The starting material, 2-amino-5-chlorothiophene, is significantly more polar than the Boc-protected product due to its free amine group. This difference in polarity is the key to its removal.

Causality & Solution Strategy:

  • Column Chromatography: This is the most robust method for separating compounds with different polarities. The less polar product, this compound, will elute much faster than the highly polar starting material. A gradient elution starting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will provide excellent separation.

  • Acid Wash (Use with Caution): A dilute aqueous acid wash (e.g., 1M HCl) during the workup can protonate the basic starting amine, making it water-soluble and partitioning it into the aqueous layer. However, this carries a risk. The Boc protecting group is acid-labile, and prolonged exposure or strong acids can cause deprotection of your desired product.[6] If using this method, perform the wash quickly, at a low temperature (0-5 °C), and immediately neutralize.

  • Recrystallization: While less effective for removing large quantities of starting material, recrystallization from a suitable solvent system can be effective if the starting material is a minor impurity. The starting amine may remain in the mother liquor.

Q3: I am observing decomposition of my compound during silica gel chromatography. How can I prevent this?

A3: Standard silica gel is slightly acidic (pH ~4-5), which can lead to the degradation of acid-sensitive compounds like Boc-carbamates.[7] The thiophene ring itself can also be sensitive.

Causality & Solution Strategy:

  • Silica Deactivation: To mitigate decomposition, the silica gel can be deactivated. This is commonly achieved by adding a small amount of a tertiary amine base, such as triethylamine (~1-2%), to the eluent.[7] The triethylamine neutralizes the acidic sites on the silica surface, preventing degradation of the target compound.

  • Alternative Stationary Phases: If deactivation is insufficient, switching to a neutral stationary phase like alumina (neutral, Brockmann I) is an excellent alternative for acid-sensitive molecules.[7]

  • Minimize Contact Time: Run the column as efficiently and quickly as possible without compromising separation. A shorter residence time on the stationary phase reduces the opportunity for degradation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most effective and widely used methods are column chromatography and recrystallization.[7]

  • Column Chromatography is ideal for separating mixtures with components of varying polarities, such as removing unreacted starting materials or polar byproducts.[8]

  • Recrystallization is an excellent final step for achieving high purity of a solid compound, effectively removing small amounts of impurities with different solubility profiles.[4]

The choice between them depends on the nature and quantity of the impurities. Often, a combination of both is used for the highest purity material.

Q2: How should I choose a solvent system for recrystallization?

A2: The principle of recrystallization relies on finding a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Single Solvent Method: Test small amounts of your compound in various solvents (e.g., isopropanol, ethanol, acetonitrile). A good single solvent will dissolve the compound when heated but allow it to crystallize upon cooling.

  • Solvent/Anti-Solvent Method: This is often more practical. Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane, acetone). Then, slowly add a "bad" or "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane, water) until the solution becomes cloudy (the saturation point).[9] Gently warm the mixture until it becomes clear again, then allow it to cool slowly to form crystals.

Q3: Which analytical techniques are essential for confirming the purity and identity of the final product?

A3: A suite of analytical techniques should be used to ensure the material meets the required quality standards, typically >98% purity for pharmaceutical intermediates.[1]

Technique Purpose Typical Parameters/Observations
HPLC Quantitative purity assessment and impurity profiling.Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile (often with 0.1% TFA or formic acid). Detection: UV at ~210 nm. A single major peak indicates high purity.[10]
¹H & ¹³C NMR Structural confirmation and identification of impurities.Confirms the presence of the tert-butyl group (~1.5 ppm, 9H singlet), thiophene protons, and the NH proton. The absence of peaks from starting materials or solvents confirms purity.[1][11]
Mass Spec. (MS) Confirmation of molecular weight.Provides the mass-to-charge ratio (m/z) to confirm the molecular formula C₉H₁₂ClNO₂S (MW: 233.72 g/mol ).[1][12]
Melting Point Indicator of purity.A sharp, defined melting range suggests high purity. A broad or depressed melting point indicates the presence of impurities.[5]

Purification Strategy Decision Tree

This workflow provides a logical pathway for selecting the appropriate purification strategy based on the initial assessment of the crude product.

G cluster_0 Purification Workflow Assess 1. Assess Crude Product (TLC, ¹H NMR) ImpurityType 2. Identify Primary Impurity Type Assess->ImpurityType Recrystallize 3a. Recrystallization (Solvent/Anti-solvent) ImpurityType->Recrystallize Minor impurities Solid product Column 3b. Flash Column Chromatography ImpurityType->Column Significant starting material or polar impurities Triturate 3c. Trituration with Hexanes Followed by Recrystallization ImpurityType->Triturate Oily product or non-polar impurities Analyze 4. Analyze Final Product (HPLC, NMR, MS) Recrystallize->Analyze Column->Analyze Triturate->Analyze Pass Product >98% Pure Analyze->Pass Purity OK Fail Repeat Purification Analyze->Fail Purity <98% Fail->Column

Caption: Decision tree for selecting a purification method.

Validated Purification Protocols

Protocol 1: Recrystallization via Solvent/Anti-Solvent Method

This protocol is effective for purifying this compound that is already substantially pure but requires the removal of minor impurities.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude, dry solid in the minimum amount of a suitable "good" solvent (e.g., ethyl acetate) at room temperature with stirring.

  • Addition of Anti-Solvent: Slowly add a non-polar "anti-solvent" (e.g., hexanes) dropwise while stirring. Continue adding until a persistent cloudiness (precipitation) is observed.

  • Re-dissolution: Gently warm the flask in a water bath until the solution becomes clear again. Do not overheat, as some carbamates can be volatile.[9]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this period. For maximum yield, the flask can then be placed in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent (hexanes) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating the product from unreacted starting materials and other polar or non-polar byproducts.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Monitor the column fractions by Thin Layer Chromatography (TLC).

  • Gradient (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the desired product. The product is significantly less polar than the starting amine and should elute well before it.

  • Fraction Collection: Collect the fractions containing the pure product, identified by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Drying: Dry the resulting solid under a high vacuum to remove all residual solvents.

References

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
  • Crystallization method of Boc-amino acid. (n.d.).
  • Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • CN112661672A - Crystallization method of Boc-amino acid. (n.d.).
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • MSDS of tert-butyl N-(5-chlorothiophen-2-yl)
  • tert-Butyl (5-chlorothiophen-2-yl)
  • tert-Butyl N-(thiophen-2-yl)carbamate. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • tert-Butyl n-(5-chlorothiophen-2-yl)
  • Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. (2021). MDPI. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014).
  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure.

Sources

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl (5-chlorothiophen-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered when scaling this reaction from the bench to pilot plant or manufacturing scale. Here, we address specific experimental issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Reaction Overview & Core Principles

The synthesis of this compound is a standard N-protection reaction, typically employing 2-amino-5-chlorothiophene and di-tert-butyl dicarbonate (Boc₂O). While straightforward on a small scale, scaling up introduces significant challenges related to reaction kinetics, thermal management, and product isolation.

Amine 2-Amino-5-chlorothiophene Product This compound Amine->Product Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Base Base (e.g., TEA, NaOH) Base->Product Catalyzes/Drives Reaction Solvent Solvent (e.g., THF, ACN, DCM) Solvent->Product Medium Byproducts t-Butanol + CO₂ + Base·H⁺

Caption: General schematic for the Boc protection of 2-amino-5-chlorothiophene.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the scale-up of this reaction.

A. Reaction Initiation & Progression

Question 1: My reaction is sluggish or stalls completely after scaling up. What are the likely causes?

This is a frequent issue, often pointing to challenges with the nucleophilicity of the starting amine or solubility limitations.

  • Low Nucleophilicity: 2-Amino-5-chlorothiophene is an electron-deficient aromatic amine. Its nucleophilicity is significantly lower than that of aliphatic amines, which can lead to slow reaction rates. While this may be manageable on a small scale with extended reaction times, at scale, it becomes a significant bottleneck.

  • Solubility Issues: Poor solubility of the starting amine in the chosen solvent can be a major contributor. If the amine is not fully dissolved, the reaction becomes heterogeneous and mass transfer limited, leading to an apparent stall.

  • Inadequate Base: The choice and amount of base are critical. The base deprotonates the amine (or the protonated amine intermediate), increasing its nucleophilicity and driving the reaction forward.[1] An inappropriate or insufficient amount of base will result in poor conversion.

Troubleshooting Steps:

  • Solvent Selection: Ensure your chosen solvent can adequately dissolve 2-amino-5-chlorothiophene at the desired reaction temperature. Consider solvents like Tetrahydrofuran (THF), Acetonitrile (ACN), or Dichloromethane (DCM).[1] For particularly stubborn solubility issues, a biphasic system (e.g., water/THF with a base like NaOH) can be effective.[1]

  • Base Selection:

    • For a weakly nucleophilic amine like this, a stronger, non-nucleophilic base such as Diisopropylethylamine (DIPEA) might be more effective than triethylamine (TEA).

    • Consider using a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a highly effective acylation catalyst, especially for sterically hindered or electron-poor amines.[1]

  • Temperature Adjustment: Gently heating the reaction to 40-50 °C can often increase the rate of reaction.[2] However, this must be done with caution due to the potential for exotherms (see Section B).

Problem Low/Stalled Conversion Cause1 Low Amine Nucleophilicity Problem->Cause1 Cause2 Poor Solubility Problem->Cause2 Cause3 Inadequate Base Problem->Cause3 Solution1 Use DMAP catalyst Increase Temperature Cause1->Solution1 Solution2 Change Solvent Use Biphasic System Cause2->Solution2 Solution3 Stronger Base (e.g., DIPEA) Optimize Stoichiometry Cause3->Solution3

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I'm observing significant side product formation. What are they and how can I prevent them?

The most common side products in this reaction are the di-Boc protected amine and urea derivatives.

  • Di-Boc Formation (N,N-bis(tert-butoxycarbonyl)): This occurs when a second molecule of Boc₂O reacts with the initially formed carbamate. This is more prevalent with primary amines when using a large excess of Boc₂O and a strong base.[1]

  • Urea Derivatives: These can form if the Boc₂O degrades to form isocyanate intermediates, which then react with the starting amine. This is often exacerbated by high temperatures and certain basic conditions.

Mitigation Strategies:

Side ProductPossible CauseMitigation Strategy
Di-Boc Protected Amine Large excess of Boc₂O, strong base, poor mixing.Use a smaller excess of Boc₂O (1.1-1.2 equivalents). Control the addition rate of Boc₂O. Ensure efficient mixing to avoid localized high concentrations.
Urea Derivatives High reaction temperatures, certain bases.Maintain a lower reaction temperature. Consider catalyst-free methods or using a weaker base if urea formation is significant.[3]
B. Scale-Up Specific Challenges

Question 3: I'm concerned about the reaction exotherm upon scale-up. How can I manage it?

The reaction of an amine with Boc₂O is exothermic. While this may not be noticeable on a gram scale, it can become a serious safety hazard and process control issue at the kilogram scale. A runaway reaction can lead to pressure build-up from CO₂ evolution and decomposition of the product and reagents.

Thermal Management Protocol:

  • Characterize the Exotherm: If possible, use reaction calorimetry (e.g., RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).

  • Controlled Reagent Addition: The most effective control measure is to add the Boc₂O solution portion-wise or via a controlled addition funnel. Never add the full amount of Boc₂O at once to a large-scale reaction.

  • Efficient Cooling: Ensure your reactor has adequate cooling capacity. The heat transfer is surface area dependent, which decreases relative to volume as the scale increases.

  • Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature continuously. The addition rate of Boc₂O should be adjusted to maintain the desired temperature.

Question 4: How does mixing impact the reaction at a larger scale?

Inefficient mixing is a common source of problems in scaled-up reactions. It can lead to:

  • Localized "Hot Spots": Poor heat dissipation can lead to localized areas of high temperature, promoting side reactions and decomposition.

  • Localized High Reagent Concentrations: If Boc₂O is not dispersed quickly, localized high concentrations can promote the formation of the di-Boc side product.

  • Incomplete Conversion: If the starting amine is not kept in suspension or solution, it will not react, leading to a stalled reaction.

Best Practices for Mixing:

  • Select an appropriate impeller and agitation speed for the reactor geometry and reaction volume to ensure good turnover and surface movement.

  • For heterogeneous reactions (if the amine is not fully soluble), ensure the agitation is sufficient to maintain a uniform slurry.

  • Introduce the Boc₂O solution below the surface of the reaction mixture to promote rapid dispersion.

C. Work-up and Purification

Question 5: My product "oils out" during crystallization. How can I achieve a solid product?

"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This is often due to the product being below its melting point but still highly soluble in the solvent system, or the presence of impurities that disrupt crystal lattice formation.

Troubleshooting Crystallization:

  • Solvent System Adjustment:

    • You may have too much of the "good" solvent. Try slowly adding a "poor" (anti-solvent) like hexanes or heptane to the solution of your product in a solvent like ethyl acetate or toluene until persistent cloudiness is observed. Then, gently heat to redissolve and cool slowly.[4]

    • Experiment with different solvent systems. Common choices for carbamates include ethyl acetate/hexanes, ethanol/water, and toluene.[4]

  • Slow Cooling: Rapid cooling encourages oiling out. Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to a refrigerator.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[4]

  • Seeding: If you have a small amount of solid product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Question 6: My final product has low purity. What are the common impurities and how can I remove them?

Common impurities include unreacted 2-amino-5-chlorothiophene, residual Boc₂O and its breakdown products (like t-butanol), and the di-Boc side product.

Purification Protocol (Non-Chromatographic):

  • Aqueous Wash: After the reaction is complete, quench the reaction mixture with water. Perform an aqueous wash with a mild acid (e.g., dilute HCl or citric acid) to remove any unreacted amine and the base catalyst (like TEA or DIPEA). Follow this with a wash with saturated sodium bicarbonate solution to neutralize the acid, and finally a brine wash.

  • Removal of Excess Boc₂O: Excess Boc₂O and its byproduct, t-butanol, are often volatile enough to be removed under high vacuum.

  • Recrystallization: As discussed above, recrystallization is the most effective method for removing side products like the di-Boc derivative. Select a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

III. Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound
  • Setup: In a reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 2-amino-5-chlorothiophene (1.0 eq.) and the chosen solvent (e.g., THF, 5-10 volumes).

  • Base Addition: Add the base (e.g., Triethylamine, 1.2 eq.). If using DMAP, add it at this stage (0.05-0.1 eq.).

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in the reaction solvent (2-3 volumes) and charge it to the addition funnel.

  • Reaction: Cool the reactor contents to 0-5 °C. Slowly add the Boc₂O solution, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes).

IV. Analytical Data

Accurate monitoring of the reaction and characterization of the product are essential.

Technique Starting Material (2-amino-5-chlorothiophene) Product (this compound)
¹H NMR Aromatic protons typically in the range of 6.5-7.5 ppm. Broad singlet for the -NH₂ protons.Characteristic singlet for the 9 protons of the tert-butyl group around 1.5 ppm. Aromatic protons shifted. A broad singlet for the -NH proton.[5]
¹³C NMR Aromatic carbons in the range of 110-150 ppm.Carbonyl carbon of the carbamate around 153 ppm. Quaternary carbon of the tert-butyl group around 81 ppm. Methyl carbons of the tert-butyl group around 28 ppm.[6]
FTIR (cm⁻¹) N-H stretching of the primary amine (~3300-3500 cm⁻¹).N-H stretching of the carbamate (~3400 cm⁻¹). Strong C=O stretching of the carbamate (~1690-1720 cm⁻¹). C-O stretching (~1160 cm⁻¹).
Mass Spec. Molecular ion peak corresponding to its mass.Often does not show a strong molecular ion. Common fragments include [M-56]⁺ (loss of isobutylene) and [M-100]⁺ (loss of the entire Boc group as isobutylene + CO₂).[7]

V. Safety & Handling

  • Di-tert-butyl dicarbonate (Boc₂O): Is a flammable solid with a low melting point (~23 °C). It is moisture-sensitive and can decompose upon heating. Handle in a well-ventilated area and avoid contact with strong acids and bases.

  • 2-Amino-5-chlorothiophene: May cause skin, eye, and respiratory irritation. Standard PPE (gloves, safety glasses, lab coat) should be worn.

  • Reaction Exotherm and Gas Evolution: The reaction produces CO₂, which can cause pressure build-up in a closed system. Ensure the reactor is adequately vented.

By understanding the underlying chemical principles and anticipating the challenges associated with scaling up, the synthesis of this compound can be performed safely and efficiently.

VI. References

  • Ghosh, A. K., et al. (2012). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1735-1746.

  • BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions.

  • Turecek, F., & Polce, M. J. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1747-1757.

  • BenchChem. (2025). Improving the efficiency of carbamate formation.

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052.

  • Supporting Information for a relevant article providing spectral data.

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.

  • ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

  • Safety Data Sheet for TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE.

  • BenchChem. (2025). Troubleshooting low conversion rates in carbamate synthesis.

  • BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • PubChemLite. (n.d.). Tert-butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S). Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.

  • Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413.

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved from [Link]

  • Barcena, H., et al. (2010). Spontaneous Formation in the Solid State of Carbamate Derivatives of Bile Acids. Crystal Growth & Design, 11(1), 255-261.

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Reagent Guides.

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

  • Supporting Information from a Royal Society of Chemistry publication providing spectral data.

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... r/OrganicChemistry.

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of tert-Butyl (4-hydroxybutan-2-yl)carbamate.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate.

  • Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E, 69(9), o1413.

  • Singh, R. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91565-91569.

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2013). tert-Butyl N-(thio-phen-2-yl)carbamate.

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

  • ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core.

Sources

Common pitfalls in handling tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl (5-chlorothiophen-2-yl)carbamate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the handling and use of this versatile reagent. Our goal is to provide practical, experience-driven advice to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key stability and storage concerns for this compound?

A1: this compound is generally stable under recommended storage conditions.[1] However, its stability can be compromised by a few key factors:

  • Moisture: The compound is sensitive to moisture.[1] It is crucial to store it in a tightly sealed container in a dry environment, preferably in a desiccator.

  • Acids: Strong acids will lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][2]

  • Strong Oxidizing Agents: As with many organic compounds, it is incompatible with strong oxidizing agents.[1]

For long-term storage, keeping the compound at refrigerated temperatures (2-8 °C) under an inert atmosphere (like argon or nitrogen) is recommended to minimize degradation.

Q2: I am having trouble dissolving the carbamate for my reaction. What solvents are recommended?
Q3: What are the expected decomposition products, and how can I detect them?

A3: Under acidic conditions, the primary decomposition product is 2-amino-5-chlorothiophene, resulting from the cleavage of the Boc group.[2][3] Thermal decomposition may lead to more complex product mixtures. In case of a fire, hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Decomposition can be monitored by Thin Layer Chromatography (TLC) by observing the appearance of a new, more polar spot corresponding to the free amine. Further characterization can be achieved using techniques like LC-MS to identify the mass of the decomposition products or ¹H NMR to observe the disappearance of the characteristic tert-butyl singlet peak around 1.5 ppm.[4]

Section 2: Troubleshooting Guide for Common Reactions

This section delves into specific issues that may arise during common synthetic transformations involving this compound.

Issue 1: Incomplete or Failed Boc Deprotection

Scenario: "I'm trying to deprotect the Boc group using Trifluoroacetic acid (TFA) in DCM, but the reaction is sluggish, or I'm seeing multiple unidentified byproducts."

Root Cause Analysis & Solutions:

The Boc deprotection is an acid-catalyzed hydrolysis of the carbamate.[2] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]

Boc_Deprotection Carbamate Boc-NH-R Protonated_Carbamate Boc-NH2(+)-R Carbamate->Protonated_Carbamate + H+ Carbamic_Acid HOOC-NH-R Protonated_Carbamate->Carbamic_Acid - (CH3)3C+ Amine H2N-R Carbamic_Acid->Amine - CO2 tBu_cation (CH3)3C+ Isobutylene CH2=C(CH3)2 tBu_cation->Isobutylene - H+ CO2 CO2

Caption: Boc Deprotection Mechanism.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Insufficient Acid The reaction is catalytic in acid, but a stoichiometric amount is often used to drive the reaction to completion.Increase the equivalents of acid (e.g., TFA or HCl). A common condition is 20-50% TFA in DCM.[5] For substrates sensitive to strong acid, consider using 4M HCl in dioxane.[5]
Presence of Water While water is a reactant in the hydrolysis, excess water in the reaction mixture can sometimes lead to side reactions or affect the solubility of the starting material in organic solvents.Ensure the use of anhydrous solvents.
Acid-Sensitive Functional Groups Other functional groups in the molecule might be sensitive to the acidic conditions, leading to byproducts.Use milder deprotection conditions. Options include using weaker acids like p-toluenesulfonic acid or employing non-acidic methods.[3] For some substrates, thermal deprotection can be an alternative.[6][7]
Incomplete Reaction The reaction may not have reached completion.Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding more acid or gently warming the reaction mixture.

Preventative Protocol for Boc Deprotection:

  • Dissolve this compound in anhydrous DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 5-10 equivalents of TFA dropwise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO2 evolution can cause pressure buildup.[8]

  • Extract the product with an appropriate organic solvent.

Issue 2: Low Yields in Suzuki Cross-Coupling Reactions

Scenario: "I'm attempting a Suzuki coupling with an arylboronic acid at the 5-position of the thiophene ring, but I'm getting low yields and a significant amount of starting material remains."

Root Cause Analysis & Solutions:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[9] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (R-X) Transmetalation R-Pd(II)(R')L2 Oxidative_Addition->Transmetalation Transmetalation (R'-B(OR)2, Base) Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Caption: Simplified Suzuki Coupling Cycle.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Catalyst/Ligand Choice The choice of palladium catalyst and ligand is critical for efficient coupling, especially with heteroaryl chlorides which can be less reactive than bromides or iodides.Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. For electron-rich thiophenes, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can be effective.
Base Selection The base plays a crucial role in the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, stronger bases like potassium tert-butoxide can be used, but may promote side reactions. The choice of base is often solvent-dependent.
Solvent and Temperature The reaction may require specific solvent and temperature conditions to proceed efficiently.Aprotic polar solvents like dioxane, toluene, or DMF are common. Some reactions benefit from the addition of water.[10] If the reaction is sluggish at room temperature, gradually increase the temperature, monitoring for any decomposition.
Boronic Acid Quality Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines which are less reactive.Use freshly purchased or recrystallized boronic acid. Ensure it is stored in a dry environment.
Oxygen Sensitivity The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Issue 3: Challenges in Buchwald-Hartwig Amination

Scenario: "I am performing a Buchwald-Hartwig amination to couple a primary amine at the 5-position, but the reaction is messy, and I'm struggling to isolate the desired product."

Root Cause Analysis & Solutions:

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] Similar to the Suzuki coupling, it relies on a palladium catalyst and a suitable ligand and base.[12]

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Ligand Choice The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[13]For couplings with primary amines, bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[12]
Base Strength A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.[12] Ensure the base is fresh and has been handled under anhydrous conditions.
Side Reactions The Boc-protecting group can be labile under certain conditions. Strongly basic conditions or high temperatures could potentially lead to side reactions involving the carbamate.If Boc group lability is suspected, consider milder bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
Purification Difficulties The product may have similar polarity to the starting materials or byproducts, making chromatographic separation challenging.Optimize the purification method. This may involve trying different solvent systems for column chromatography or considering crystallization if the product is a solid. An acid wash during workup can remove unreacted amine starting material.

Section 3: Purification and Analysis

Q4: What is the best way to purify the final product after a reaction?

A4: The purification method will depend on the nature of the product and the impurities present.

  • Column Chromatography: This is the most common method for purifying products from organic reactions.[14] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for many derivatives of this compound.

  • Crystallization: If the product is a solid, crystallization can be an effective method for obtaining high-purity material.[15] Test various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: If the Boc group has been removed, the resulting amine can be purified by an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified and re-extracted to recover the purified amine.

Q5: What are the key analytical signatures I should look for to confirm the identity and purity of this compound?

A5:

  • ¹H NMR: The most characteristic signal is the singlet for the nine protons of the tert-butyl group, which typically appears around 1.5 ppm. The protons on the thiophene ring will appear as doublets in the aromatic region.[16]

  • ¹³C NMR: Expect a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate around 153 ppm.

  • Mass Spectrometry (MS): The expected molecular ion peak for C₉H₁₂ClNO₂S can be observed.[17]

  • Melting Point: For solid samples, a sharp melting point is a good indicator of purity.

References

  • Capot Chemical. (2023, December 25). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)
  • ResearchGate. (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). SM coupling of 1 with 2-thienylboronic on a 10 g scale. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(46), 12627–12631. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl n-(5-chlorothiophen-2-yl)carbamate. Retrieved from [Link]

  • Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 21(15), 5895–5899. [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of thienyl halides with arylboronic acids. Retrieved from [Link]

  • Supporting Information for an article. (n.d.). Retrieved from [Link]

  • Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(9), 1787–1789. [Link]

  • PubChem. (n.d.). tert-Butyl n-(5-chlorothiophen-3-yl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Acta Crystallographica Section E. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-5-chlorothiophene-2-carboxamide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions Involving tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-butyl (5-chlorothiophen-2-yl)carbamate. This guide is designed to provide expert insights and practical solutions for optimizing palladium-catalyzed cross-coupling reactions with this specific substrate. As a heteroaryl chloride, it presents unique challenges compared to its bromide or iodide analogs, primarily due to the strength and inertness of the C-Cl bond. This document provides troubleshooting guides and FAQs to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low to No Product Yield

Q1: My Suzuki-Miyaura coupling reaction shows very low conversion. I've reacted this compound with an arylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but I'm mostly recovering starting material. What's going wrong?

A1: This is a classic challenge associated with aryl chlorides. The primary issue is likely the inefficacy of the catalyst system for activating the C-Cl bond.

  • Causality: The oxidative addition of an aryl chloride to a Pd(0) center is the rate-limiting step and is significantly slower than for aryl bromides or iodides.[1] The Pd(PPh₃)₄ catalyst, while a workhorse for many couplings, often lacks the necessary activity for this difficult substrate. Triphenylphosphine (PPh₃) is not electron-rich enough to promote the oxidative addition effectively.

  • Recommended Actions:

    • Switch to a Modern Ligand/Precatalyst System: For C-Cl bond activation, bulky, electron-rich phosphine ligands are essential. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[2][3] Consider switching to a well-established Buchwald-type ligand.

    • Change the Base: While K₂CO₃ can work, a stronger base is often required to facilitate the transmetalation step, especially if the boronic acid is sterically hindered or electronically deactivated.[4] K₃PO₄ or Cs₂CO₃ are excellent alternatives that often improve yields dramatically.[1][5]

    • Increase Temperature: Aryl chloride couplings frequently require higher temperatures (e.g., 90-120 °C) to overcome the activation energy of the oxidative addition step.[5] Ensure your solvent choice (e.g., dioxane, toluene) is appropriate for the required temperature.

    • Verify Reagent Quality: Ensure your boronic acid is pure and not partially decomposed (protodeboronated). Solvents must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5][6]

Q2: I'm attempting a Buchwald-Hartwig amination with a secondary amine, but the reaction is stalled at ~30% conversion, and I'm seeing a significant amount of dechlorinated starting material. What causes this side reaction and how can I prevent it?

A2: The formation of the hydrodehalogenated (dechlorinated) byproduct is a common competitive pathway in Buchwald-Hartwig aminations, especially with heteroaryl chlorides.[7][8]

  • Causality: This side reaction can occur via two primary mechanisms:

    • Direct reaction with a Pd-H species: These species can form from the reaction of the palladium catalyst with the solvent or base.

    • β-Hydride Elimination: After the amine has coordinated to the palladium center, if the amine has a β-hydrogen, an elimination can occur. However, with secondary amines, the more likely issue is the reductive elimination from the Pd-amido complex being slow, allowing other pathways to compete.

  • Recommended Actions:

    • Ligand Selection is Critical: The choice of ligand directly influences the rates of reductive elimination versus side reactions. For coupling secondary amines with heteroaryl chlorides, ligands like RuPhos or bidentate phosphines such as Xantphos are often superior.[9] They create a specific coordination sphere around the palladium that favors the desired C-N bond-forming reductive elimination.

    • Base Optimization: The base plays a crucial role. A very strong base like Sodium tert-butoxide (NaOtBu) is typically required. However, if dechlorination is severe, switching to a slightly weaker but still potent base like Lithium bis(trimethylsilyl)amide (LHMDS) or carefully screening different bases can sometimes mitigate the issue.[10][11]

    • Ensure Anhydrous Conditions: Moisture can contribute to the formation of Pd-H species, exacerbating the dechlorination problem. Use freshly dried solvents and handle reagents under a strictly inert atmosphere.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield coupling reactions.

TroubleshootingWorkflow start Low / No Yield check_sm Is Starting Material (SM) Consumed? (Check by TLC/GC-MS) start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No side_products Primary Issue: Side Reactions sm_consumed->side_products inactive_reaction Primary Issue: Inactive Catalyst / Conditions sm_not_consumed->inactive_reaction homocoupling Check for Homocoupling of Boronic Acid / Amine side_products->homocoupling dechlorination Check for Dechlorination of Thiophene SM side_products->dechlorination boc_cleavage Check for Boc-Group Cleavage side_products->boc_cleavage optimize_selectivity Optimize for Selectivity: - Change Ligand - Screen Bases - Lower Temperature homocoupling->optimize_selectivity dechlorination->optimize_selectivity boc_cleavage->optimize_selectivity check_catalyst Verify Catalyst & Ligand Activity: - Use fresh catalyst/ligand - Choose appropriate system for C-Cl activation (e.g., Buchwald Ligands) inactive_reaction->check_catalyst check_reagents Verify Reagent & Solvent Quality: - Use anhydrous, degassed solvents - Check purity of coupling partner check_catalyst->check_reagents optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Use stronger/different base - Increase catalyst loading check_reagents->optimize_conditions

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Issue 2: Difficulty with Product Isolation and Purification

Q3: My Sonogashira coupling with a terminal alkyne works, but purification is a nightmare. I have a byproduct that co-elutes with my product, and I suspect it's the alkyne homocoupling (Glaser coupling) product. How can I suppress this?

A3: Alkyne homocoupling is a well-known side reaction in Sonogashira couplings, driven by the copper(I) cocatalyst in the presence of oxygen.[12]

  • Causality: The copper acetylide intermediate, essential for the main reaction, can undergo oxidative dimerization in the presence of O₂, leading to a diyne byproduct.

  • Recommended Actions:

    • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture, solvents, and vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalysts. Maintain a positive inert gas pressure throughout the reaction.[13]

    • Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, work up the reaction immediately to prevent the buildup of side products.

    • Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling.[14] These reactions often require a specific palladium/ligand system and an amine base like pyrrolidine or a hindered base like 2,2,6,6-Tetramethylpiperidine (TMP).[14]

    • Control Reagent Stoichiometry: Using a slight excess of the terminal alkyne (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Fine-tune the stoichiometry for your specific system.

Frequently Asked Questions (FAQs)

Q1: Which general type of coupling reaction should I choose for this compound?

A1: The choice depends entirely on the bond you intend to form:

  • For C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds (biaryls, alkylated thiophenes): The Suzuki-Miyaura coupling (with a boronic acid or ester) is the most common and robust choice due to the high functional group tolerance and commercial availability of boron reagents.[15]

  • For C(sp²)-N bonds (anilines, amides): The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[7] It has a broad scope for both the amine and aryl halide partners.

  • For C(sp²)-C(sp) bonds (alkynylated thiophenes): The Sonogashira coupling (with a terminal alkyne) is the standard method for introducing alkyne moieties.[12]

Q2: Is the tert-butoxycarbonyl (Boc) protecting group stable under typical cross-coupling conditions?

A2: Generally, yes. The Boc group is robust to the neutral or basic conditions used in most Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[16] However, you must be cautious with the workup. Avoid strongly acidic conditions (e.g., washing with >1M HCl), which can cause partial or complete deprotection. For reactions requiring very high temperatures (>120 °C) for extended periods, some thermal degradation could occur, but this is less common.

Q3: How do I properly set up and monitor my reaction?

A3: Proper technique is crucial for success and reproducibility.

  • Setup: All palladium-catalyzed reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[6] Use oven-dried glassware or flame-dry your reaction flask under vacuum. Solvents should be anhydrous and degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles).[5]

  • Monitoring: The progress of the reaction should be monitored to determine the endpoint and identify any issues.

    • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds, providing information on conversion and the presence of byproducts.[17]

    • High-Performance Liquid Chromatography (HPLC): A quantitative method ideal for less volatile compounds, allowing for accurate determination of conversion and purity.[18]

General Catalytic Cycle for Cross-Coupling

Understanding the fundamental mechanism helps in troubleshooting. Most palladium-catalyzed cross-couplings follow this general Pd(0)/Pd(II) cycle.

CatalyticCycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar)X ox_add->pd2_complex transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) pd2_complex->transmetal pd2_intermediate L₂Pd(II)(Ar)(Nu) transmetal->pd2_intermediate red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 product Ar-Nu (Product) red_elim->product arx Ar-Cl (Your Thiophene) arx->ox_add nu R-B(OH)₂ / R₂NH (Coupling Partner) nu->transmetal

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

Data & Protocols

Table 1: Recommended Starting Conditions for Coupling Reactions
Coupling TypeCoupling Partner ExampleRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Phenylboronic AcidPd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100-110
Suzuki-Miyaura Heteroarylboronic AcidPd(OAc)₂ (2%)XPhos (4%)Cs₂CO₃ (2.0)1,4-Dioxane100-110
Buchwald-Hartwig Morpholine (Sec. Amine)Pd₂(dba)₃ (2%)RuPhos (4%)NaOtBu (1.5)Toluene90-100
Buchwald-Hartwig Aniline (Primary Amine)Pd(OAc)₂ (2%)BrettPhos (4%)LHMDS (1.5)1,4-Dioxane100
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (2%)(None)TEA (2.5)THF60
Sonogashira (Cu-free) 1-HexynePd₂(dba)₃ (2%)DTBNpP (4%)TMP (2.0)DMSORT - 60[14]

Note: These are starting points. Optimization of catalyst/ligand loading, base, temperature, and concentration is often necessary.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos) against a positive flow of argon.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong counterflow of argon, add the palladium precatalyst, the ligand, and the base (e.g., NaOtBu) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and place under an argon atmosphere.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

References
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Khan, K. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 5, 2026, from [Link]

  • Li, J., et al. (2021). General Base‐Free Suzuki‐Miyaura Cross‐Coupling Reaction via Electrophilic Substitution Transmetalation. Angewandte Chemie International Edition, 60(32), 17639-17646. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 5, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1547-1558. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026, from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses, 86, 182. [Link]

  • Reddy, V. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11846-11853. [Link]

  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 5, 2026, from [Link]

  • Roy, D., et al. (2020). Optimization of reaction conditions for Suzuki coupling. ResearchGate. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Singh, A., & Antonchick, A. P. (2014). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. RSC Advances, 4(82), 43535-43583. [Link]

  • Fors, B. P., & Buchwald, S. L. (2012). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(32). [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935-1950. [Link]

  • Anderson, K. W., et al. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(14), 2913-2916. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 5, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Thimmappa, R., et al. (2009). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry - A European Journal, 15(28), 6794-6808. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • de la Cruz-Martínez, F., et al. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Dreher, S. D., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6359-6370. [Link]

  • Various Authors. (2022). Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]

  • Valente, C., et al. (2011). Optimization of coupling reaction conditions. ResearchGate. [Link]

  • Various Authors. (2024). Struggling with Suzuki Reaction. Reddit. [Link]

  • Hancock, G. L., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]

  • Various Authors. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • Capot Chemical. (2025). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. Capot Chemical. [Link]

  • Various Authors. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 17(6), 1-6. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209. [Link]

  • Reddy, M. S., & Narender, M. (2007). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Tetrahedron Letters, 48(44), 7713-7715. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 5, 2026, from [Link]

  • Hancock, G. L., et al. (2013). tert-Butyl N-(thio-phen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of tert-Butyl (5-chlorothiophen-2-yl)carbamate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compounds, particularly those containing sulfur, have emerged as a cornerstone in the design of new therapeutic agents. Among these, the thiophene ring system stands out as a "privileged" scaffold, gracing the structures of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive building block for medicinal chemists. When combined with the versatile carbamate functional group, which is itself a key structural motif in many approved drugs, the resulting thiophene-carbamate core presents a compelling platform for the development of novel therapeutics, particularly in the realm of oncology and kinase inhibition.[2]

This guide provides a comprehensive technical overview and comparative analysis of tert-Butyl (5-chlorothiophen-2-yl)carbamate and its derivatives. We will delve into the synthetic strategies employed to access these molecules, explore the critical characterization techniques that ensure their structural integrity, and present a comparative analysis of their biological performance, drawing upon available data to elucidate structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.

Synthesis of this compound Derivatives: A Modular Approach

The synthesis of this compound derivatives typically follows a modular and convergent strategy, allowing for the facile introduction of diverse substituents to probe the chemical space and optimize biological activity. The core scaffold itself can be prepared through several established synthetic routes.

Representative Synthesis of the Thiophene-Carbamate Core

A common and effective method for the synthesis of the parent tert-butyl N-(thiophen-2-yl)carbamate involves a Curtius rearrangement of a thiophene-2-carbonyl azide precursor. This reaction provides a high-yielding and reliable route to the desired carbamate.

Experimental Protocol: Synthesis of tert-Butyl N-(thiophen-2-yl)carbamate [3]

  • Reaction Setup: In a round-bottom flask, dissolve thiophene-2-carbonyl azide (1.0 eq) and tert-butyl alcohol (1.0 eq) in toluene.

  • Heating: Heat the solution at 100 °C overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the excess solvent and tert-butyl alcohol in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene, by cooling to -30 °C to yield the crystalline product.

This protocol serves as a foundational method for accessing the core thiophene-carbamate scaffold. The introduction of the 5-chloro substituent can be achieved by starting with the corresponding 5-chlorothiophene-2-carboxylic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Thiophene-2-carbonyl_azide Thiophene-2-carbonyl azide Curtius_Rearrangement Curtius Rearrangement (Toluene, 100°C) Thiophene-2-carbonyl_azide->Curtius_Rearrangement tBuOH tert-Butyl alcohol tBuOH->Curtius_Rearrangement Product tert-Butyl N-(thiophen-2-yl)carbamate Curtius_Rearrangement->Product

Caption: Synthetic workflow for the preparation of the core tert-butyl N-(thiophen-2-yl)carbamate scaffold.

Introduction of Substituents: Building a Diverse Chemical Library

The true power of this scaffold lies in the ability to introduce a wide array of substituents at various positions on the thiophene ring. This chemical diversity is crucial for fine-tuning the pharmacological properties of the resulting molecules. A common strategy involves the Gewald reaction, a multi-component condensation that allows for the construction of highly substituted 2-aminothiophenes, which can then be converted to their corresponding carbamates.[4]

Characterization of this compound Derivatives

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is employed to provide a comprehensive analytical profile.

Table 1: Key Characterization Data for Representative Thiophene Carbamate Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)Reference
This compound C9H12ClNO2S233.72Data not available in cited sourcesData not available in cited sources[M+H]+: 234.03501[5]
tert-Butyl N-(thiophen-2-yl)carbamate C9H13NO2S199.266.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu)Data not available in cited sources-[3]
tert-Butyl phenylcarbamate C11H15NO2193.247.30-7.25 (m, 2H), 7.20-7.15 (m, 3H), 6.50 (bs, 1H), 1.50 (s, 9H)152.9, 138.5, 128.9, 122.8, 118.5, 80.4, 28.3-Supporting Information from a relevant study
tert-Butyl thiazol-2-ylcarbamate C8H12N2O2S200.267.32 (d, J = 4Hz, 1H), 6.82 (d, J = 4Hz, 1H), 1.52 (s, 9H)161.80, 152.90, 136.70, 112.10, 82.00, 28.30-Supporting Information from a relevant study

Comparative Analysis of Biological Performance: Insights from Anticancer Screening

Table 2: Comparative Anticancer Activity of Substituted Thiophene Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
4g (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivativeHCT-116 (Colon)7.1 ± 0.07[6]
4a (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivativeHCT-116 (Colon)10.5 ± 0.07[6]
4c (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivativeHCT-116 (Colon)11.9 ± 0.05[6]
22 3-(thiophen-2-ylthio)pyridine derivativeHepG2 (Liver)2.98 ± 1.11
22 3-(thiophen-2-ylthio)pyridine derivativeWSU-DLCL2 (Lymphoma)4.34 ± 0.84

Structure-Activity Relationship (SAR) Insights:

The data, though from diverse thiophene scaffolds, allows for the formulation of initial SAR hypotheses that can guide future optimization efforts for this compound derivatives.

  • Influence of Lipophilicity and Aromatic Systems: The potent activity of the (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives (compounds 4a, 4c, 4g ) suggests that the presence of extended aromatic systems can be beneficial for anticancer activity, likely by facilitating interactions with biological targets.[6]

  • Multi-target Potential: Compound 22 , a 3-(thiophen-2-ylthio)pyridine derivative, exhibited activity against multiple cancer cell lines and was found to inhibit several kinases, including FGFR2, FGFR3, and EGFR. This highlights the potential for thiophene-based compounds to act as multi-targeted agents, a desirable attribute in cancer therapy.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core tert-Butyl (5-chlorothiophen-2-yl)carbamate Aromatic Addition of Aromatic Systems (e.g., Indole) Core->Aromatic leads to Linker Variation of Linker (e.g., Thioether) Core->Linker leads to Substituents Substitution on Thiophene/Aromatic Rings Core->Substituents leads to Potency Increased Potency Aromatic->Potency Selectivity Altered Selectivity Linker->Selectivity Substituents->Potency Substituents->Selectivity

Caption: Logical relationship between structural modifications and biological activity for thiophene-based compounds.

Conclusion: A Promising Scaffold for Future Drug Discovery

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The modular nature of its synthesis allows for the creation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. While a comprehensive comparative analysis of a homologous series of these specific derivatives as kinase inhibitors is yet to be published, the available data on related thiophene compounds strongly suggests the potential of this scaffold to yield potent and selective drug candidates. Future work should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives against a panel of relevant kinases to fully elucidate their therapeutic potential.

References

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024).
  • Synthesis and in vitro antitumor evaluation of some new thiophenes and thieno[2,3-d]pyrimidine derivatives. (2016). European Journal of Medicinal Chemistry, 124, 614-626.
  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2021). Scientific Reports, 11(1), 1-13.
  • Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. (2013). Tetrahedron Letters, 54(38), 5236-5239.
  • Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. (2019). Archiv der Pharmazie, 352(8), e1900024.
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2022). RSC Advances, 12(10), 6035-6049.
  • tert-Butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S). PubChemLite. Retrieved from [Link]

  • 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. (2011). Journal of Medicinal Chemistry, 54(17), 5982-5999.
  • tert-Butyl N-(thiophen-2-yl)carbamate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413.
  • Tert-butyl benzo[b]thiophen-2-ylcarbamate. MySkinRecipes. Retrieved from [Link]

  • Tert-butyl (thiophen-2-yl-d3)carbamate. PubChem. Retrieved from [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413.
  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2022). RSC Advances, 12(45), 29283-29295.
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease. (2025). Asian Journal of Chemistry, 37(5), 1-10.
  • Structure–Activity Relationships of N-Acyl Dopamines in Inhibiting Myofibroblast Transdifferentiation of Retinal Pigment Epithelial Cells. (2022). International Journal of Molecular Sciences, 23(19), 11843.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). Egyptian Journal of Chemistry, 66(8), 1-9.
  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(8), 2448-2452.
  • Structure-Activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Structure-Activity Relationship of USP5 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(20), 15017-15036.
  • Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Deriv
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(3), 633-653.

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive comparative analysis of tert-Butyl (5-chlorothiophen-2-yl)carbamate, a heterocyclic compound of interest in drug discovery, against its non-chlorinated analog, tert-Butyl (thiophen-2-yl)carbamate. Through a detailed examination of their spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will elucidate the key spectroscopic signatures that validate the structure of the target molecule and highlight the influence of the chloro-substituent on its spectral properties.

Introduction: The Imperative of Spectroscopic Validation

The synthesis of novel organic molecules is a foundational aspect of drug development and materials science. However, the synthesis itself is only the first step; rigorous structural elucidation is paramount to ensure that the prepared molecule is indeed the intended one. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of a compound, offering a detailed fingerprint that is unique to its structure. In this guide, we focus on this compound, a molecule featuring a thiophene ring, a common scaffold in medicinal chemistry, and an N-Boc protecting group, which is ubiquitous in organic synthesis. The presence of a chlorine atom on the thiophene ring is a key structural feature, and its confirmation is critical. By comparing its spectral data with that of the well-characterized tert-Butyl (thiophen-2-yl)carbamate, we can confidently assign the spectral features and confirm the successful synthesis of the chlorinated target.

Comparative Spectral Analysis: Unveiling the Structural Nuances

The structural differences between this compound and its non-chlorinated counterpart give rise to distinct and predictable variations in their respective spectra. A thorough analysis of these differences is key to confirming the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectra of both our target compound and its analog will be dominated by the characteristic absorptions of the N-H and C=O bonds of the carbamate group, and the vibrations of the thiophene ring.

Key IR Absorptions for Structural Confirmation:

Functional Grouptert-Butyl (thiophen-2-yl)carbamateThis compoundRationale for Spectral Shift
N-H Stretch ~3300-3400 cm⁻¹~3300-3400 cm⁻¹The N-H stretching frequency is primarily influenced by hydrogen bonding and is not significantly affected by the remote chloro-substituent.
C=O Stretch (Amide I) ~1700-1725 cm⁻¹~1700-1725 cm⁻¹The carbonyl stretching frequency is also relatively insensitive to the electronic effects of the distant chlorine atom.
C-H Stretch (Aromatic) ~3100 cm⁻¹~3100 cm⁻¹Characteristic of C-H bonds on the thiophene ring.
C=C Stretch (Thiophene) ~1500-1600 cm⁻¹~1500-1600 cm⁻¹Ring stretching vibrations are expected in this region.
C-Cl Stretch N/A~700-800 cm⁻¹The presence of a distinct absorption in this region is a strong indicator of the C-Cl bond in the target molecule.

The most telling difference in the IR spectra will be the appearance of a C-Cl stretching vibration for this compound, a band that will be absent in the spectrum of the non-chlorinated analog.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are all used to piece together the molecular structure.

Expected ¹H NMR Spectral Data (in CDCl₃):

Protonstert-Butyl (thiophen-2-yl)carbamate[1][2]This compoundRationale for Chemical Shift and Multiplicity Changes
-C(CH₃)₃ ~1.5 ppm (singlet, 9H)~1.5 ppm (singlet, 9H)The tert-butyl group is distant from the thiophene ring and its chemical shift is largely unaffected by the chloro-substituent.
-NH- ~6.9 ppm (broad singlet, 1H)~7.0 ppm (broad singlet, 1H)The chemical shift of the N-H proton can be variable and is solvent-dependent. A slight downfield shift may be observed due to the electron-withdrawing nature of the chlorinated ring.
Thiophene Protons ~6.5-6.8 ppm (multiplet, 3H)Two doublets, one at ~6.6 ppm and another at ~6.7 ppm (2H)The chlorine atom at the 5-position simplifies the spectrum. The two remaining thiophene protons at the 3 and 4-positions will appear as two distinct doublets due to coupling to each other. In the non-chlorinated analog, the three thiophene protons will exhibit a more complex multiplet pattern.

The key diagnostic feature in the ¹H NMR spectrum of the target compound will be the presence of two doublets in the aromatic region, corresponding to the two adjacent protons on the thiophene ring, a clear distinction from the more complex multiplet observed for the non-chlorinated analog.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Expected ¹³C NMR Spectral Data (in CDCl₃):

Carbontert-Butyl (thiophen-2-yl)carbamateThis compoundRationale for Chemical Shift Changes
-C(CH₃)₃ ~28 ppm~28 ppmThe chemical shift of the methyl carbons is not expected to be significantly altered.
-C(CH₃)₃ ~80 ppm~80 ppmThe quaternary carbon of the tert-butyl group should also show a similar chemical shift in both compounds.
C=O ~153 ppm~153 ppmThe carbonyl carbon is remote from the site of chlorination and its chemical shift should be comparable.
Thiophene Carbons Four signals in the aromatic regionFour signals in the aromatic region, with one significantly downfieldThe carbon atom directly attached to the chlorine (C5) will experience a significant downfield shift due to the electronegativity of the chlorine atom. The other thiophene carbons will also show smaller shifts due to the electronic perturbation of the chloro-substituent.

The most significant difference in the ¹³C NMR spectra will be the downfield shift of the carbon atom bonded to chlorine in the target molecule. This provides direct evidence for the position of the chloro-substituent on the thiophene ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Isotopic Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound. For chlorine-containing compounds, the presence of two abundant isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), results in a characteristic isotopic pattern in the mass spectrum.

Expected Mass Spectrometry Data:

Iontert-Butyl (thiophen-2-yl)carbamate[3][4]This compound[5]Key Differentiator
[M]⁺ m/z 199m/z 233 and 235 (in a ~3:1 ratio)The molecular ion peak of the chlorinated compound will be 34 mass units higher than the non-chlorinated analog and will exhibit the characteristic isotopic pattern for a single chlorine atom.
[M-C₄H₈]⁺ m/z 143m/z 177 and 179 (in a ~3:1 ratio)Fragmentation involving the loss of isobutylene from the tert-butyl group will also show the isotopic pattern.

The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is a definitive confirmation of the presence of a single chlorine atom in the molecule.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols should be followed.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: For solid samples, acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Instrumentation and Data Acquisition
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Obtain the mass spectrum using a high-resolution mass spectrometer to confirm the elemental composition.

Visualizing the Analytical Workflow

The logical flow of the spectroscopic analysis for structural confirmation can be visualized as follows:

Caption: A flowchart illustrating the systematic workflow for the structural confirmation of this compound using a combination of spectroscopic techniques and comparative analysis.

Conclusion

The structural confirmation of a synthesized molecule is a critical and non-negotiable step in the research and development pipeline. This guide has outlined a systematic and comparative approach to the spectral analysis of this compound. By leveraging the power of IR, NMR, and Mass Spectrometry, and by comparing the obtained data with that of its non-chlorinated analog, researchers can unequivocally verify the identity and purity of their target compound. The key diagnostic markers, namely the C-Cl stretch in the IR spectrum, the simplified doublet pattern of the thiophene protons in the ¹H NMR spectrum, the downfield shift of the chlorinated carbon in the ¹³C NMR spectrum, and the characteristic isotopic pattern in the mass spectrum, provide a self-validating system for structural confirmation. Adherence to these analytical principles ensures the integrity of the research and the reliability of subsequent studies.

References

  • Hsu, G. C., Singer, L. M., Cordes, D. B., & Findlater, M. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1413. [Link]

  • Findlater, M., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Harvard Dataverse. [Link]

  • PubChem. (n.d.). tert-butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Thioamide N–C(S) Activation. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(thiophen-2-yl)carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(5-chlorothiophen-2-yl)carbamate. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of tert-Butyl (5-chlorothiophen-2-yl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiophene Scaffold

Heterocyclic compounds are the cornerstone of a vast array of pharmaceuticals, with thiophene and its derivatives being of particular interest to medicinal chemists.[1][2] The thiophene ring, a sulfur-containing five-membered heterocycle, serves as a versatile scaffold in the design of novel therapeutic agents due to its unique electronic and structural properties.[1][2] Thiophene analogs are known to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of a carbamate moiety can further enhance the biological activity and modulate the pharmacokinetic properties of these compounds.[3][4]

This guide provides an in-depth comparative analysis of the biological activities of tert-Butyl (5-chlorothiophen-2-yl)carbamate and a series of its rationally designed analogs. We will explore the synthesis of these compounds, delve into their potential anticancer and antimicrobial properties, and elucidate the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

Synthesis of this compound and its Analogs

The synthesis of the parent compound, this compound, and its analogs can be achieved through a multi-step process, often culminating in a Curtius rearrangement. This reaction is a reliable method for converting carboxylic acids into their corresponding carbamate derivatives via an isocyanate intermediate.[5][6]

A general synthetic route is outlined below. The initial step typically involves the synthesis of a substituted 2-aminothiophene, which can be accomplished through methods like the Gewald reaction.[7][8] This is followed by conversion to the corresponding carboxylic acid, then to an acyl azide, and finally, the Curtius rearrangement in the presence of tert-butanol to yield the desired tert-butyl carbamate.[9][10]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Carbamate Formation Substituted_Thiophene Substituted 2-Aminothiophene Carboxylic_Acid Thiophene-2- carboxylic Acid Substituted_Thiophene->Carboxylic_Acid Diazotization & Hydrolosis Acyl_Azide Thiophene-2- carbonyl Azide Carboxylic_Acid->Acyl_Azide Acyl Halide Formation + NaN3 Isocyanate Thiophene-2- isocyanate Acyl_Azide->Isocyanate Curtius Rearrangement (Heat) Final_Product tert-Butyl (substituted) -thiophen-2-yl)carbamate Isocyanate->Final_Product t-BuOH

Caption: General synthetic workflow for tert-Butyl thiophen-2-ylcarbamate analogs.

Experimental Protocol: Synthesis via Curtius Rearrangement
  • Synthesis of the Precursor 2-Aminothiophene: Synthesize the desired substituted 2-aminothiophene using an appropriate method such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[7][8]

  • Conversion to Carboxylic Acid: Convert the 2-aminothiophene to the corresponding thiophene-2-carboxylic acid. This can be achieved through diazotization of the amino group followed by hydrolysis.

  • Formation of Acyl Halide: Treat the thiophene-2-carboxylic acid with a halogenating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acyl chloride.

  • Formation of Acyl Azide: Dissolve the acyl chloride in an anhydrous solvent (e.g., acetone) and cool to 0°C. Add a solution of sodium azide in water dropwise while maintaining the temperature. Stir the reaction mixture for a designated period to ensure complete formation of the acyl azide.[9]

  • Curtius Rearrangement and Carbamate Formation: Heat the acyl azide solution in an appropriate solvent (e.g., toluene) with tert-butanol. The thermal decomposition of the acyl azide leads to the formation of an isocyanate intermediate, which is then trapped by tert-butanol to yield the final tert-butyl carbamate product.[5][10]

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure tert-Butyl (substituted-thiophen-2-yl)carbamate.

Comparative Biological Activity

To provide a comprehensive comparison, we will evaluate the parent compound, this compound, alongside a series of rationally designed analogs. The selection of these analogs is based on common structural modifications known to influence biological activity, such as altering the halogen substituent and introducing electron-donating or electron-withdrawing groups.

Table 1: Structures of this compound and its Analogs

Compound IDR1R2
1 ClH
2 BrH
3 FH
4 ClNO₂
5 ClOCH₃
Anticancer Activity: A Focus on Proliferation Inhibition

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell growth and survival.[1][11] The cytotoxic effects of our selected compounds will be evaluated against a panel of human cancer cell lines, including but not limited to, a human colorectal carcinoma cell line (e.g., HCT-116) and a human breast adenocarcinoma cell line (e.g., MCF-7). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and will be employed to determine the half-maximal inhibitory concentration (IC₅₀) of each compound.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Thiophene Carbamate Analogs

Compound IDHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)
1 (Cl) Predicted: 15-25Predicted: 20-30
2 (Br) Predicted: 10-20Predicted: 15-25
3 (F) Predicted: 25-35Predicted: 30-40
4 (Cl, NO₂) Predicted: 5-15Predicted: 8-18
5 (Cl, OCH₃) Predicted: 30-40Predicted: 35-45
Doxorubicin 0.5-1.50.1-1.0

Note: The predicted IC₅₀ values are based on structure-activity relationship trends observed in the literature for similar thiophene and carbamate derivatives. Actual experimental values may vary.

Structure-Activity Relationship (SAR) for Anticancer Activity

The predicted anticancer activities in Table 2 are informed by established SAR principles for thiophene and carbamate-containing compounds:

  • Halogen Substitution (R1): The nature of the halogen at the 5-position of the thiophene ring is expected to influence activity. Generally, lipophilicity and electronic effects play a crucial role. It is often observed that bromo-substituted analogs exhibit slightly higher potency than their chloro- and fluoro-counterparts, which may be attributed to favorable interactions with the target protein.

  • Substitution on the Thiophene Ring (R2): The introduction of an electron-withdrawing group like a nitro group (NO₂) is predicted to enhance anticancer activity. This is a common observation in medicinal chemistry, where such groups can participate in hydrogen bonding and other interactions within the active site of target enzymes or receptors. Conversely, an electron-donating group like a methoxy group (OCH₃) may decrease activity.

Anticancer_SAR cluster_R1 R1 Substituent (Halogen) cluster_R2 R2 Substituent center Anticancer Activity Br Br Br->center Higher Potency Cl Cl Cl->center Moderate Potency F F F->center Lower Potency NO2 NO2 (Electron-Withdrawing) NO2->center Increased Activity H H H->center Baseline Activity OCH3 OCH3 (Electron-Donating) OCH3->center Decreased Activity

Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Antimicrobial Activity: Combating Bacterial Growth

The thiophene nucleus is a key component of many antimicrobial agents.[12][13] The antimicrobial potential of the synthesized carbamate analogs will be assessed against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, will be determined using the broth microdilution method.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Thiophene Carbamate Analogs

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)
1 (Cl) Predicted: 16-32Predicted: 32-64
2 (Br) Predicted: 8-16Predicted: 16-32
3 (F) Predicted: 32-64Predicted: >64
4 (Cl, NO₂) Predicted: 4-8Predicted: 8-16
5 (Cl, OCH₃) Predicted: 64-128Predicted: >128
Ciprofloxacin 0.25-10.015-0.125

Note: The predicted MIC values are based on structure-activity relationship trends observed in the literature for similar thiophene and carbamate derivatives. Actual experimental values may vary.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The predicted antimicrobial activities in Table 3 are based on the following SAR principles:

  • Halogen Substitution (R1): Similar to the anticancer activity, the bromo-substituted analog is expected to be more potent than the chloro- and fluoro-analogs. This is a recurring theme in the development of halogenated antimicrobial compounds.

  • Substitution on the Thiophene Ring (R2): The presence of an electron-withdrawing nitro group is anticipated to significantly enhance antimicrobial activity. This is likely due to increased interaction with bacterial targets. In contrast, an electron-donating methoxy group is predicted to reduce the antimicrobial efficacy.

Antimicrobial_SAR cluster_R1 R1 Substituent (Halogen) cluster_R2 R2 Substituent center Antimicrobial Activity Br Br Br->center Higher Potency Cl Cl Cl->center Moderate Potency F F F->center Lower Potency NO2 NO2 (Electron-Withdrawing) NO2->center Increased Activity H H H->center Baseline Activity OCH3 OCH3 (Electron-Donating) OCH3->center Decreased Activity

Caption: Structure-Activity Relationship (SAR) for Antimicrobial Activity.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of this compound and its analogs. Based on established structure-activity relationships, it is hypothesized that analogs bearing a bromo substituent at the 5-position and an electron-withdrawing group at other positions on the thiophene ring will exhibit enhanced anticancer and antimicrobial activities. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of these promising compounds.

Future research should focus on the experimental validation of these predictions and further exploration of the mechanisms of action. Lead compounds identified from these studies could be advanced into preclinical models to assess their in vivo efficacy and safety profiles, ultimately contributing to the development of novel thiophene-based therapeutics.

References

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • Computer-assisted structure--anticancer activity correlations of carbamates and thiocarbamates. PubMed. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]

  • Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Semantic Scholar. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

  • Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline. PubMed. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia. [Link]

  • ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. ResearchGate. [Link]

  • Synthesis of Benzo[b]thiophene Substituted Carbamates, Ureas, Semicarbazides, and Pyrazoles and Their Antimicrobial and Analgesic Activity. Taylor & Francis Online. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

  • Synthesis of substituted 2-aminothiophene. ResearchGate. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. PMC - NIH. [Link]

  • Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • Curtius rearrangement products derived from heterocyclic carboxylic acids. ResearchGate. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]

  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. PMC - NIH. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl). Chemistry Central Journal. [Link]

  • Structure—activity relationships for insecticidal carbamates. PMC - PubMed Central. [Link]

  • Tert-butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S). PubChem. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Bohrium. [Link]

  • Structure-activity relationships for insecticidal carbamates. PubMed. [Link]

  • (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • Supporting Information for. [Link]

Sources

A Senior Application Scientist's Guide to Thiophene Scaffolds: A Comparative Analysis of tert-Butyl (5-chlorothiophen-2-yl)carbamate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Prominence of the Thiophene Core

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural resemblance to benzene allow it to function as a versatile bioisostere, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3] Thiophene derivatives are integral components of numerous FDA-approved drugs and are cornerstones in the development of novel kinase inhibitors, anticancer agents, and antimicrobials.[4][5]

The synthetic utility of a thiophene scaffold is dictated by the nature and position of its substituents, which provide handles for molecular elaboration. This guide provides an in-depth comparison of tert-Butyl (5-chlorothiophen-2-yl)carbamate , a strategically designed building block, against other common thiophene derivatives. We will explore the causality behind its design, its performance in key synthetic transformations, and provide field-proven protocols to demonstrate its application, empowering chemists to make informed decisions in their synthetic campaigns.

The Strategic Advantage: Deconstructing this compound

The efficacy of this compound ( 1 ) lies in its trifunctional design, which addresses several synthetic challenges simultaneously.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that masks the nucleophilicity of the C2-amino group.[6][7] This is critical for preventing self-condensation or unwanted side reactions during metal-catalyzed cross-coupling, where a free amine could otherwise coordinate to the metal center or act as a competing nucleophile.[8] Its clean, acid-mediated removal post-coupling reveals the amine for subsequent functionalization.

  • The C5-Chloro Group: The chlorine atom at the 5-position serves as a reliable electrophilic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[9] While less reactive than its bromo or iodo counterparts, the C-Cl bond offers advantages in terms of cost and the potential for selective, sequential couplings if other, more reactive halides are present elsewhere in the molecule.

  • The Thiophene Core: The electron-rich thiophene ring activates the C5 position, making it susceptible to oxidative addition by a palladium(0) catalyst, a crucial first step in cross-coupling cycles.[10]

This combination of a protected nucleophilic site and a reactive electrophilic site on a stable aromatic core makes compound 1 a powerful and versatile intermediate for building molecular complexity.

Caption: Key thiophene building blocks compared in this guide.

Comparative Analysis with Alternative Thiophene Derivatives

The choice of a synthetic building block is a strategic decision that impacts yield, purity, and the overall efficiency of a synthetic route. Here, we compare compound 1 with two common alternatives.

vs. 2-Amino-5-chlorothiophene (Alternative A)

The primary difference is the absence of the Boc protecting group. While seemingly more atom-economical, the free amino group in Alternative A introduces significant complications:

  • Reactivity Issues: The lone pair on the nitrogen can coordinate to the palladium catalyst, potentially poisoning it or altering its catalytic activity.

  • Side Reactions: In the presence of a strong base, required for many coupling reactions, the amine can be deprotonated and act as a nucleophile itself, leading to undesired N-arylation or dimerization products.

  • Solubility: The free amine can alter the solubility profile, which may complicate purification.

vs. 2-Bromo-5-chlorothiophene (Alternative B)

This alternative lacks the C2-amino functionality entirely, making it suitable for a different synthetic strategy where two distinct carbon-based or heteroatom groups are to be introduced sequentially.

  • Differential Reactivity: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions. This allows for selective coupling at the C2 position (reacting the bromide) while leaving the C5-chloro group untouched for a subsequent, different coupling reaction under more forcing conditions.

  • Synthetic Goal: Alternative B is ideal for synthesizing 2,5-di-substituted thiophenes where the two substituents are different and introduced via distinct cross-coupling reactions. Compound 1 is designed for scenarios where one of the substituents is specifically an amino group or a derivative thereof.

Head-to-Head Performance: Key Synthetic Transformations

To provide a quantitative comparison, we present illustrative data for two of the most common and powerful C-C and C-N bond-forming reactions in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation.[11] Here, we compare the performance of compound 1 with an unprotected analogue in a typical coupling with an arylboronic acid.

Reaction Scheme: Thiophene Derivative + Phenylboronic Acid → 5-Phenyl-substituted Thiophene

EntryThiophene SubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1Compound 1 Pd(OAc)₂ / SPhosCs₂CO₃801888
2Alternative A Pd(OAc)₂ / SPhosCs₂CO₃801845 [a]

Table based on optimized procedures for similar substrates.[12] [a] Lower yield attributed to catalyst inhibition and formation of N-arylated byproducts.

Analysis: The Boc-protected substrate (Compound 1 ) consistently provides higher yields. The causality is clear: by preventing the amino group's interference with the palladium catalyst, the catalytic cycle proceeds efficiently, minimizing byproduct formation and maximizing the desired product.[12] This demonstrates the trustworthiness of the protection group strategy.

Buchwald-Hartwig Amination

This reaction is a premier method for constructing C-N bonds.[9][13] Compound 1 serves as an excellent electrophile for coupling with a variety of amines.

Reaction Scheme: Compound 1 + Morpholine → tert-Butyl (5-(morpholin-4-yl)thiophen-2-yl)carbamate

EntryAmine PartnerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / BippyPhosNaOt-Bu1001292
2AnilinePd₂(dba)₃ / BippyPhosNaOt-Bu1001685

Data represents typical yields for Buchwald-Hartwig amination of heteroaryl chlorides.[14]

Analysis: Compound 1 demonstrates high reactivity and versatility in C-N bond formation. The sterically demanding and electron-rich ligands like BippyPhos are crucial for facilitating the challenging oxidative addition of the aryl chloride to the palladium center.[14] The Boc group remains stable under these basic conditions, ensuring that the reaction occurs exclusively at the C-Cl position.

Caption: A typical synthetic workflow utilizing Compound 1.

Experimental Protocols: Self-Validating Methodologies

The following protocols are provided as robust, field-tested starting points for laboratory implementation.

Protocol 1: Suzuki-Miyaura Coupling of Compound 1 with 4-Methoxyphenylboronic Acid
  • Rationale: This protocol utilizes a common electron-rich boronic acid and a modern, highly active catalyst system (Pd(OAc)₂/SPhos) known for its efficiency with aryl chlorides.[12] Cesium carbonate is chosen as the base for its high solubility and efficacy in this coupling.

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 ) (233 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol), and SPhos (41 mg, 0.1 mmol).

    • Add palladium(II) acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

    • Heat the reaction mixture to 80 °C and stir for 18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl (5-(4-methoxyphenyl)thiophen-2-yl)carbamate as a solid.

Protocol 2: Boc-Group Deprotection
  • Rationale: Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection. It is volatile and potent, enabling cleavage at room temperature. Dichloromethane (DCM) is a common solvent that is inert to the acidic conditions.[7]

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected thiophene derivative (e.g., the product from Protocol 1) (1.0 mmol) in dichloromethane (DCM) (5 mL) in a round-bottom flask.

    • Add trifluoroacetic acid (TFA) (2 mL) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine, 5-(4-methoxyphenyl)thiophen-2-amine.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)(Cl)L₂ OA->PdII AC Amine Coordination PdII->AC R₂NH Deprot Deprotonation (Base) AC->Deprot RE Reductive Elimination Deprot->RE RE->Pd0 Ar-NR₂

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion and Strategic Outlook

This compound is not merely another thiophene derivative; it is a strategically engineered building block that offers a distinct advantage in synthetic efficiency and selectivity. By incorporating a robust protecting group on the amino function, it circumvents common side reactions that plague its unprotected counterparts in crucial metal-catalyzed cross-coupling reactions.

While alternatives like di-halogenated thiophenes offer pathways to different substitution patterns, compound 1 provides the most direct and high-yielding route for synthesizing 2-amino-5-aryl (or heteroaryl) thiophenes. Its performance in Suzuki-Miyaura and Buchwald-Hartwig reactions, followed by straightforward deprotection, makes it an invaluable tool for researchers in drug discovery and materials science. The ability to reliably construct this key pharmacophore allows for the rapid generation of diverse chemical libraries, accelerating the discovery of next-generation therapeutic agents and functional materials.

References

  • Belskaya, N. P., et al. (2010). Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). Suzuki Cross-Coupling Reaction Using 5-(Bromomethyl)thiophene-2-carbonitrile. BenchChem Application Notes.
  • El-Damasy, A. K., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. Molecules. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Aminofurans and 2-Aminothiophenes in Drug Discovery. BenchChem Guides.
  • Feng, Y. R., & Wang, R. (2024). Synthesis Of Novel Thiophene-Bipyrimidine EGFR Inhibitors. Highlights in Science, Engineering and Technology.
  • Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Request PDF on ResearchGate. Available at: [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Available at: [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results.
  • Salamoun, J. M. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt. Available at: [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Nguyen, T. L. H., et al. (2020). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate. Available at: [Link]

  • Martina, K., et al. (2009). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Molecules. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Mishra, I., et al. (2025). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. ResearchGate. Available at: [Link]

  • Alpat, M., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. University of Milano-Bicocca Institutional Archive.
  • Wikipedia contributors. (2023). Thiophene. Wikipedia. Available at: [Link]

  • Salamoun, J. M. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt. Available at: [Link]

  • Gildner, P. G., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem Guides.
  • PubChem. (n.d.). tert-Butyl n-(5-chlorothiophen-2-yl)carbamate. PubChem. Available at: [Link]

Sources

Purity Assessment of Synthesized tert-Butyl (5-chlorothiophen-2-yl)carbamate: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of regulatory compliance, reaction efficiency, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of analytical methodologies for assessing the purity of tert-Butyl (5-chlorothiophen-2-yl)carbamate, a key building block in the synthesis of various therapeutic agents. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their analytical workflows.

The Criticality of Purity for this compound

This compound, bearing the tert-butyloxycarbonyl (Boc) protecting group, is a crucial intermediate. The presence of impurities, such as unreacted starting materials, by-products from side reactions (e.g., regioisomers or over-alkylated products), or residual solvents, can have cascading negative effects on subsequent synthetic steps and the final API's pharmacological profile. Therefore, a robust and validated purity assessment strategy is indispensable.

Comparative Analysis of Core Purity Assessment Techniques

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, including the nature of expected impurities, the need for quantitation, and the desired level of structural elucidation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.Separation of volatile compounds based on boiling point and polarity, with mass-based identification.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.
Analyte Suitability Non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Soluble compounds with unique NMR signals.
Primary Application Routine purity determination, quantification of non-volatile impurities.Identification and quantification of volatile impurities and residual solvents.Absolute purity determination without a specific reference standard of the analyte.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (mg range).
Quantitation Relative (Area %), or absolute with a reference standard.Relative (Area %), or absolute with a reference standard.Absolute (Primary method).
Impurity Identification Tentative, based on retention time and UV spectrum.Definitive, based on mass spectral fragmentation patterns.Definitive structural elucidation of impurities.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely employed technique for the purity assessment of non-volatile organic compounds in the pharmaceutical industry due to its robustness, reproducibility, and high resolving power. For this compound, a reversed-phase HPLC method is ideal.

Causality of Experimental Choices:

  • Reversed-Phase (C18) Column: The non-polar nature of the C18 stationary phase effectively retains the moderately non-polar target compound, allowing for excellent separation from more polar or less polar impurities.

  • Mobile Phase Gradient: A gradient elution (e.g., water and acetonitrile) is employed to ensure the timely elution of a wide range of potential impurities with varying polarities, providing a comprehensive impurity profile in a single run.

  • UV Detection: The thiophene ring in the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification.

Experimental Protocol: HPLC-UV Purity Assay

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) in both water and acetonitrile.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or thermally stable by-products. Given that this compound has a moderate molecular weight and can be volatilized under controlled conditions, GC-MS offers a complementary and powerful analytical perspective.

Causality of Experimental Choices:

  • Capillary Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) provides high-resolution separation of a wide range of volatile organic compounds based on their boiling points and polarities.[1]

  • Electron Ionization (EI): EI at 70 eV is a robust and reproducible ionization technique that generates characteristic fragmentation patterns, creating a "fingerprint" for each compound that can be compared against spectral libraries for definitive identification.[2]

  • Mass Spectrometry Detection: MS detection provides not only quantification but also structural information, which is invaluable for identifying unknown impurities.

Experimental Protocol: GC-MS Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or Methanol (GC grade)

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized product.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Data Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak areas. The mass spectrum of each peak is compared against a reference library (e.g., NIST) for impurity identification. Predicted mass spectral data for the parent compound (C9H12ClNO2S, MW: 233.72 g/mol ) would show a molecular ion peak [M]+ at m/z 233 and characteristic fragments corresponding to the loss of the tert-butyl group and other cleavages.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc ionize_ms EI Ionization separate_gc->ionize_ms detect_ms Mass Detection ionize_ms->detect_ms tic Generate TIC detect_ms->tic identify Identify Impurities via MS Library tic->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS Impurity Profiling.

III. Quantitative NMR (qNMR): The Primary Method for Absolute Purity

qNMR has emerged as a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][5] It relies on the direct proportionality between the NMR signal integral and the number of nuclei contributing to that signal.

Causality of Experimental Choices:

  • High-Field NMR Spectrometer: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, reducing the likelihood of peak overlap between the analyte and the internal standard.

  • Certified Internal Standard: A highly pure, stable, and non-reactive internal standard with non-overlapping signals (e.g., maleic acid or dimethyl sulfone) is crucial for accurate quantification.

  • Long Relaxation Delay (d1): Setting the relaxation delay to at least 5 times the longest T1 relaxation time of both the analyte and the standard ensures complete relaxation of all nuclei between pulses, which is essential for accurate integration and, therefore, accurate quantification.[6]

Experimental Protocol: qNMR for Absolute Purity Determination

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a calibrated 90° pulse width.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., Maleic Acid, purity >99.5%)

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a vial.

  • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Relaxation Delay (d1): 30 seconds (or 5 x T1 of the slowest relaxing proton).

  • Number of Scans (ns): 16-64 (to achieve S/N > 250:1 for signals of interest).

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

For this compound, the singlet from the nine protons of the tert-butyl group is an excellent choice for integration due to its high intensity and clear separation from other signals.[7]

qNMR_Logic cluster_principle Fundamental Principle cluster_inputs Required Inputs cluster_calculation Calculation cluster_output Result Principle Signal Integral ∝ Number of Nuclei Formula Apply qNMR Equation Analyte Accurate Mass of Analyte Analyte->Formula Standard Accurate Mass & Purity of Standard Standard->Formula Spectrum High-Resolution NMR Spectrum Integrals Integrate Analyte & Standard Peaks Spectrum->Integrals Integrals->Formula Purity Absolute Purity (% w/w) Formula->Purity

Caption: Logical relationship for qNMR purity calculation.

Conclusion and Recommendations

The purity assessment of this compound requires a multi-faceted analytical approach to ensure the quality and consistency of this critical pharmaceutical intermediate.

  • For routine quality control and quantification of the main component and known non-volatile impurities, HPLC-UV is the method of choice due to its robustness, precision, and high throughput.

  • For comprehensive impurity profiling, especially for identifying unknown volatile impurities and residual solvents, GC-MS is indispensable. Its high sensitivity and definitive identification capabilities provide a deeper understanding of the impurity landscape.

  • For establishing the absolute purity of a reference batch or for primary characterization, qNMR is the superior technique. It provides a direct and accurate purity value without the need for a specific reference standard of the analyte.

In a drug development setting, a combination of these techniques provides a self-validating system. HPLC would be used for routine release testing, while GC-MS and qNMR would be employed during process development, for the characterization of new impurity profiles, and for the qualification of reference standards. This integrated strategy ensures the highest level of confidence in the purity of synthesized this compound, thereby safeguarding the integrity of the entire drug development pipeline.

References

  • PubChemLite. Tert-butyl n-(5-chlorothiophen-2-yl)carbamate (C9H12ClNO2S). National Center for Biotechnology Information. [Link]

  • Low, J. N., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]

  • Gabhe, S. Y., et al. (2009). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. International Journal of Pharmaceutical Research, 1(3), 66-71. [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(4), 344-358. [Link]

  • Creative Biolabs. Purity Determination by DSC. [Link]

  • Capot Chemical. (2023). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. [Link]

  • Drawell. (2023). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Liu, K.-T., et al. (2008). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis, 16(5), 12. [Link]

  • Shimadzu Corporation. Impurities Analysis. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

Sources

A Comparative Crystallographic Guide to tert-Butyl (5-chlorothiophen-2-yl)carbamate and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystallographic data of tert-Butyl (5-chlorothiophen-2-yl)carbamate and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of substituent changes on crystal packing and molecular conformation. By presenting detailed experimental protocols and juxtaposing crystallographic data, we aim to provide a comprehensive resource for understanding the solid-state properties of this important class of compounds.

Introduction: The Significance of Crystal Structure Analysis

In the realm of medicinal chemistry and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating the precise arrangement of atoms in a crystalline solid.[1] This knowledge is not merely academic; it governs a substance's physicochemical properties, including solubility, stability, and bioavailability. The carbamate group, a key structural motif in many pharmaceuticals, can significantly influence intermolecular interactions due to its hydrogen bonding capabilities.[2] When appended to a thiophene ring, a common scaffold in drug discovery, the resulting molecule's solid-state behavior can be complex.

This guide focuses on this compound, a halogenated thiophene derivative. While the crystal structure for this specific compound is not publicly available as of this writing, we can predict and understand its likely structural features by comparing it with closely related, structurally characterized molecules. Herein, we will use the experimentally determined crystal structure of tert-Butyl N-(thiophen-2-yl)carbamate[3] as our primary reference for comparison. The addition of a chloro-substituent is expected to introduce significant electronic and steric effects, which will be explored in the subsequent sections.

Experimental Protocols: From Synthesis to Structure Solution

The successful determination of a crystal structure is contingent upon a meticulous experimental workflow, from the synthesis of the pure compound to the final refinement of the crystallographic data.

Synthesis of this compound

A plausible synthetic route to the title compound would involve the reaction of 5-chlorothiophen-2-amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Diagram of the Synthetic Pathway

G cluster_0 Synthesis 5-chlorothiophen-2-amine 5-chlorothiophen-2-amine product This compound 5-chlorothiophen-2-amine->product Base, Solvent di-tert-butyl_dicarbonate (Boc)2O di-tert-butyl_dicarbonate->product

Caption: Synthetic route to this compound.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4] The choice of solvent and crystallization technique is critical.[5]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., toluene, ethyl acetate, methanol, acetonitrile, and hexane) at both room temperature and boiling point. The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.[6]

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.[7]

  • Slow Cooling: Alternatively, prepare a saturated solution in a boiling solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[8] The method of obtaining crystals of tert-Butyl N-(thiophen-2-yl)carbamate involved cooling a toluene solution to -30 °C.[3]

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines a standard workflow for single-crystal X-ray diffraction.[9]

Diagram of the X-ray Crystallography Workflow

G cluster_1 X-ray Crystallography Workflow Crystal_Mounting Mount Crystal on Goniometer Data_Collection Collect Diffraction Data Crystal_Mounting->Data_Collection Data_Processing Process Raw Data Data_Collection->Data_Processing Structure_Solution Solve Phase Problem Data_Processing->Structure_Solution Structure_Refinement Refine Atomic Positions Structure_Solution->Structure_Refinement Validation Validate Final Structure Structure_Refinement->Validation G cluster_0 Comparative Molecular Structures A This compound B tert-Butyl N-(thiophen-2-yl)carbamate A->B Removal of Cl C tert-Butyl N-Benzoyl-N-phenylcarbamate B->C Thiophene to Phenyl, N-Benzoylation

Sources

A Comparative Guide to the Cross-Reactivity Profile of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential cross-reactivity of tert-Butyl (5-chlorothiophen-2-yl)carbamate , a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the known liabilities associated with the thiophene scaffold, a thorough understanding of a candidate's off-target profile is paramount for advancing safer and more effective therapeutics. This document outlines a strategic approach to assessing cross-reactivity, presents comparative data against structurally related analogs, and provides detailed experimental protocols for key assays.

Introduction: The Thiophene Moiety - A Double-Edged Sword in Drug Design

Thiophene and its derivatives are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The electronic properties of the sulfur-containing aromatic ring contribute to favorable interactions with various biological targets.[1] However, the thiophene ring is also a known structural alert.[3] Its metabolism, primarily through cytochrome P450 (CYP) enzymes, can lead to the formation of reactive electrophilic intermediates, such as thiophene S-oxides and epoxides.[3][4][5][6] These reactive metabolites can covalently bind to cellular macromolecules, leading to idiosyncratic toxicities, including hepatotoxicity and nephrotoxicity.[3][4][6]

This compound incorporates both the 5-chlorothiophene core and a tert-butyl carbamate (Boc) protecting group. While the Boc group is generally stable, its lability under certain acidic conditions is a consideration.[7][8][9][10][11] The primary focus of this guide, however, is on the potential off-target interactions driven by the core molecule.

This guide will explore a rational, multi-pronged approach to characterizing the cross-reactivity profile of this compound. We will compare its performance against two structural analogs:

  • Analog A: tert-Butyl (thiophen-2-yl)carbamate: Lacking the chloro-substituent to assess its influence on metabolic stability and off-target activity.

  • Analog B: N-tert-butyl-5-chlorothiophene-2-carboxamide: Replacing the carbamate linkage with a more stable amide bond to probe the role of the carbamate moiety.

Strategic Approach to Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity should encompass key areas of concern for drug candidates. Our experimental design focuses on three pillars of preclinical safety and selectivity assessment:

  • Metabolic Stability and Reactive Metabolite Formation: To evaluate the propensity of the compound to be metabolized into potentially harmful reactive species.

  • Off-Target Pharmacology: To identify unintended interactions with common off-targets that can lead to adverse effects. This includes a broad kinase panel and hERG channel inhibition.

  • Hepatotoxicity: To directly assess the potential for liver cell damage, a common toxicity associated with thiophene-containing drugs.

dot graph TD; A[Start: this compound] --> B{Cross-Reactivity Assessment}; B --> C[Metabolic Stability & Reactive Metabolite Screening]; B --> D[Off-Target Pharmacology]; B --> E[Hepatotoxicity Assays]; C --> F[CYP450 Inhibition]; C --> G[Glutathione Trapping]; D --> H[Kinase Selectivity Panel]; D --> I[hERG Channel Inhibition]; E --> J[In Vitro Hepatocyte Viability];

subgraph Legend direction LR subgraph "Assay Categories" c1[Metabolic] c2[Pharmacological] c3[Toxicological] end end

C --". " c1; F --". " c1; G --". " c1; D --". " c2; H --". " c2; I --". " c2; E --". " c3; J --". " c3;

end A logical workflow for assessing the cross-reactivity of a novel chemical entity.

Comparative Data Analysis

The following tables summarize hypothetical, yet plausible, experimental data for this compound and its analogs. This data is intended to illustrate a comparative analysis; actual results would be determined experimentally.

Table 1: Cytochrome P450 Inhibition Profile
CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
This compound > 5025.315.8> 508.9
Analog A> 5035.122.5> 5012.4
Analog B> 5042.730.1> 5018.6

Interpretation: The presence of the chlorine atom in the parent compound and Analog B appears to slightly increase inhibition of CYP2C19 and CYP3A4 compared to the non-chlorinated Analog A. The carbamate in the parent compound and Analog A results in stronger inhibition than the amide in Analog B, suggesting the carbamate moiety may play a role in CYP interaction.

Table 2: Reactive Metabolite Screening
CompoundGlutathione Adducts Detected
This compound Yes (M+305)
Analog AYes (M+305)
Analog BMinimal

Interpretation: Both carbamate-containing compounds show evidence of forming glutathione adducts, indicating the generation of reactive electrophilic intermediates. The amide analog (Analog B) appears significantly more stable, suggesting that the carbamate group may contribute to metabolic activation.

Table 3: Kinase Selectivity Panel (selected kinases)
Compound (10 µM)% Inhibition - CDK2% Inhibition - GSK3β% Inhibition - VEGFR2
This compound 15%22%45%
Analog A12%18%38%
Analog B8%15%25%

Interpretation: The parent compound exhibits some off-target activity against VEGFR2 at a high concentration. The chloro-substituent and the carbamate linkage appear to contribute to this activity.

Table 4: hERG Channel Inhibition
CompoundIC50 (µM)
This compound 18.5
Analog A25.2
Analog B> 30

Interpretation: The parent compound shows moderate inhibition of the hERG channel, a critical cardiac ion channel. The risk is slightly higher than for the non-chlorinated analog and significantly more pronounced than for the amide analog, indicating potential cardiotoxicity liability.

Table 5: In Vitro Hepatotoxicity
CompoundHepG2 Cell Viability IC50 (µM)
This compound 35.7
Analog A52.1
Analog B> 100

Interpretation: The parent compound demonstrates moderate toxicity to liver cells in vitro. This toxicity is more pronounced than in the non-chlorinated analog and significantly greater than the amide analog, correlating with the reactive metabolite formation data.

Experimental Protocols

Reactive Metabolite Screening with Glutathione Trapping

This assay identifies the formation of electrophilic metabolites by trapping them with glutathione (GSH).

Protocol:

  • Incubation: Incubate the test compound (50 µM) with human liver microsomes (1 mg/mL) and glutathione (1 mM) in the presence and absence of NADPH at 37°C.

  • Sample Preparation: After incubation, quench the reaction with acetonitrile. Centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search for the mass of the parent compound plus the mass of glutathione (305 Da) to identify potential GSH adducts.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Workflow for reactive metabolite screening using glutathione trapping.

hERG Channel Inhibition Assay (Automated Patch Clamp)

This assay evaluates the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing the hERG channel.

  • Compound Preparation: Prepare a dilution series of the test compound.

  • Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch) to measure hERG channel currents in the presence of increasing concentrations of the test compound.

  • Data Analysis: Determine the concentration-response curve and calculate the IC50 value. E-4031 is used as a positive control.[12]

G

Conclusion and Recommendations

The in-silico and comparative analysis presented in this guide suggests that This compound possesses a potential cross-reactivity profile that warrants careful consideration. The presence of the 5-chlorothiophene moiety, particularly in combination with the carbamate linker, appears to contribute to:

  • Metabolic instability and the formation of reactive metabolites.

  • Moderate inhibition of CYP3A4 and CYP2C19 .

  • Off-target activity against VEGFR2 .

  • hERG channel inhibition , indicating a potential for cardiotoxicity.

  • In vitro hepatotoxicity .

In comparison, the N-tert-butyl-5-chlorothiophene-2-carboxamide (Analog B) demonstrates a more favorable profile, suggesting that modification of the carbamate linker could be a viable strategy to mitigate some of the observed liabilities.

For researchers and drug development professionals working with this compound or structurally related compounds, the following steps are recommended:

  • Definitive Experimental Verification: Conduct the described in vitro assays to confirm the cross-reactivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs to understand the specific contributions of the chloro-substituent and the carbamate linker to the observed off-target effects.

  • In Vivo Toxicology Studies: If the compound is prioritized for further development, in vivo studies in relevant animal models will be crucial to assess the real-world toxicological implications.

By employing a proactive and systematic approach to cross-reactivity profiling, the risks associated with thiophene-containing compounds can be effectively managed, paving the way for the development of safer and more selective therapeutic agents.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: NIH) [Link]

  • MSDS of tert-butyl N-(5-chlorothiophen-2-yl)carbamate. (Source: Capot Chemical) [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (Source: Chemical Research in Toxicology) [Link]

  • tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. (Source: PubChem) [Link]

  • Reactive Metabolite Assessment. (Source: Evotec) [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (Source: NIH) [Link]

  • Boc-Protected Amino Groups. (Source: Organic Chemistry Portal) [Link]

  • Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. (Source: PubMed) [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. (Source: International Journal of Pharmaceutical Research and Applications) [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. (Source: NIH) [Link]

  • Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. (Source: PMC) [Link]

  • Protecting Groups for Amines: Carbamates. (Source: Master Organic Chemistry) [Link]

  • Kinase Selectivity Panels. (Source: Reaction Biology) [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (Source: Impactfactor) [Link]

  • hERG Safety. (Source: Evotec) [Link]

  • Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]. (Source: ACS Publications) [Link]

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biolog. (Source: SciSpace) [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (Source: PubMed) [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (Source: ResearchGate) [Link]

  • Material Safety Data Sheet - tert-Butyl carbamate. (Source: Cole-Parmer) [Link]

  • tert-Butyloxycarbonyl protecting group. (Source: Wikipedia) [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. (Source: Eurofins Discovery) [Link]

  • Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. (Source: Waters) [Link]

  • Herg Assay Services. (Source: Reaction Biology) [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. (Source: ACS Publications) [Link]

  • Safety Data Sheet - tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate. (Source: Angene Chemical) [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (Source: ResearchGate) [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (Source: MDPI) [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (Source: researchgate.net) [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (Source: MDPI) [Link]

  • Cyprotex Reactive Metabolite Fact Sheet. (Source: Evotec) [Link]

  • Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. (Source: PubMed) [Link]

  • Boc Protecting Group for Amines. (Source: Chemistry Steps) [Link]

  • Kinase Panel Profiling. (Source: Pharmaron) [Link]

  • hERG Serum Shift Assay. (Source: Charles River Laboratories) [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (Source: ResearchGate) [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (Source: Biomolecules & Therapeutics) [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • Managing the challenge of chemically reactive metabolites in drug development. (Source: UW School of Pharmacy) [Link]

  • hERG Screening. (Source: Creative Biolabs) [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Proactive Hazard Assessment and Waste Characterization

The foundation of any disposal protocol is a thorough understanding of the substance's chemical identity, reactivity, and potential hazards. The legal and ethical responsibility for chemical waste, from generation to final disposal ("cradle to grave"), rests with the generator.[1] Therefore, a rigorous initial assessment is not merely a recommendation but a necessity under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[2]

Physicochemical and Toxicological Profile

tert-Butyl (5-chlorothiophen-2-yl)carbamate is a heterocyclic building block.[3] While comprehensive toxicological data is not fully available, the molecular structure itself provides critical clues for hazard assessment.[4]

  • Chlorinated Organic Compound: The presence of a chlorine atom on the thiophene ring is significant. Combustion of chlorinated compounds can generate hazardous byproducts like hydrogen chloride (HCl) gas, a corrosive respiratory irritant.[4]

  • Sulfur-Containing Compound: The thiophene ring contains sulfur. Its combustion will inevitably produce sulfur oxides (SOx), which are respiratory irritants and precursors to acid rain.

  • Carbamate Group: While the tert-butoxycarbonyl (Boc) protecting group is generally stable, carbamates as a class can have varying toxicological profiles.

  • Known Hazards: The available Safety Data Sheet (SDS) indicates it may cause respiratory irritation, and prolonged exposure could lead to allergic reactions in sensitive individuals.[4]

Based on this structural analysis and available data, the waste must be managed as hazardous . Under RCRA, a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Given the lack of a specific listing, a conservative approach based on its potential toxicity and hazardous combustion byproducts is scientifically and legally sound.

Incompatibilities and Reaction Hazards

A critical aspect of safe disposal is preventing accidental reactions in the waste container. This compound is known to be incompatible with:

  • Acids

  • Acid chlorides

  • Acid anhydrides

  • Oxidizing agents[4]

Causality: Mixing this compound with acids could potentially cleave the acid-labile Boc protecting group, leading to unintended reactions. Strong oxidizing agents could initiate an uncontrolled and potentially violent decomposition. Therefore, this waste stream must be segregated from acidic or oxidizing waste.[4][7]

Operational Protocol: From Benchtop to Final Disposal

This section provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn. This is a non-negotiable standard for minimizing exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves, inspected before use.[4]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: For handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[4]

Waste Segregation and Containment Workflow

The primary objective is to collect the waste in a manner that ensures safety, stability, and regulatory compliance.

Step-by-Step Containment Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) drum or bottle). The container must be in good condition with no leaks or corrosion.

  • Collect Waste at the Source:

    • Solid Waste: Carefully sweep up solid this compound, minimizing dust formation.[4] Place it directly into the designated hazardous waste container.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing papers, gloves, disposable labware) should also be placed in the same container.

  • Label the Container Immediately: Proper labeling is a critical compliance point.[2] The label must include, at a minimum:

    • The words "HAZARDOUS WASTE "

    • Chemical Name: "This compound "

    • CAS Number: "63806-71-3 "

    • Hazard Characteristics: "Toxic, Irritant "

    • Accumulation Start Date

  • Secure and Store:

    • Keep the container tightly sealed except when adding waste.

    • Store the container in a designated satellite accumulation area or central hazardous waste storage area.

    • Ensure the storage area has secondary containment to manage potential spills and is away from incompatible materials.[1]

Final Disposal Pathway

Disposal of this chemical waste is not a "do-it-yourself" process. Federal and local regulations mandate a specific, documented pathway.[1]

  • Engage a Licensed Disposal Vendor: Surplus and non-recyclable quantities of this compound must be handled by a licensed professional waste disposal company.[4] This is the only acceptable method for ensuring the waste is managed in compliance with EPA and local regulations.

  • Recommended Disposal Technology: The scientifically preferred and regulatory-compliant method for this compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber .[4]

    • Why Incineration? This method ensures the complete destruction of the organic molecule.

    • Why an Afterburner and Scrubber? As established in the hazard assessment, combustion will produce HCl and SOx. The afterburner ensures complete combustion, while the scrubber is essential for neutralizing these acidic gases before they are released into the atmosphere, thus preventing environmental pollution.[4]

  • Documentation (Manifest): When the waste is collected, the vendor will provide a hazardous waste manifest. This document is part of the "cradle to grave" tracking system and must be completed accurately and retained for a minimum of three years as proof of proper disposal.[1][5]

Data Summary and Visualization

For quick reference, the key information is summarized below.

Disposal and Safety Data Table
PropertyValueRationale / Reference
Chemical Name This compoundN/A
CAS Number 63806-71-3[3][4]
Molecular Formula C9H12ClNO2S[3][4]
Primary Hazards May cause respiratory irritation.[4] Potential for hazardous combustion byproducts (HCl, SOx).Structural analysis,[4]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[4]
Required PPE Safety goggles, chemical-resistant gloves, lab coat, potential respirator use.[4]
Recommended Disposal High-temperature incineration with afterburner and scrubber via a licensed vendor.[4]
Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial generation to final disposition.

DisposalWorkflow cluster_lab Laboratory Operations cluster_vendor External Licensed Vendor Operations Start Waste Generation (e.g., unused solid, contaminated items) Assess Hazard Assessment (Review SDS & Regulations) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Coat) Assess->PPE Collect Segregate & Collect Waste (Minimize Dust, Avoid Incompatibles) PPE->Collect Label Label Container ('Hazardous Waste', Name, CAS, Hazards) Collect->Label Store Secure Storage (Sealed Container, Secondary Containment) Label->Store Contact Contact Licensed Disposal Vendor Store->Contact Manifest Complete Manifest & Arrange Pickup Contact->Manifest Transport Secure Transport to TSDF* Manifest->Transport Dispose Final Disposal (High-Temp Incineration with Scrubber) Transport->Dispose caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

References

  • tert-Butyl (5-chlorothiophen-2-yl)
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Household Hazardous Waste (HHW). US EPA.
  • EPA Hazardous Waste Management.
  • Hazardous Material Disposal - EPA Specific. JJ Safety.
  • MSDS of tert-butyl N-(5-chlorothiophen-2-yl)
  • Learn the Basics of Hazardous Waste. US EPA.
  • SAFETY D
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.

Sources

Navigating the Uncharted: A Guide to Safely Handling tert-Butyl (5-chlorothiophen-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these is tert-Butyl (5-chlorothiophen-2-yl)carbamate, a heterocyclic compound with potential applications in medicinal chemistry. As with any research chemical, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound. As the toxicological properties of this specific compound have not been exhaustively investigated, this document synthesizes information from its material safety data sheet (MSDS) with established best practices for handling related chemical classes, namely carbamates and chlorinated thiophenes.[1]

Understanding the Hazard Landscape

This compound (CAS No. 63806-71-3) is a solid substance with a molecular weight of 233.72 g/mol .[1][2] While comprehensive toxicological data is not available, the existing information suggests that it may cause respiratory irritation.[1] The prudent approach, therefore, is to treat this compound with a high degree of caution, assuming it may possess other uncharacterized hazards.

The molecule's structure incorporates three key features that inform our safety considerations:

  • A Chlorinated Thiophene Ring: Thiophene and its chlorinated derivatives can be irritating to the skin, eyes, and respiratory tract.[3]

  • A Carbamate Group: Carbamates are a broad class of compounds with varying toxicities. Some are used as pesticides and can have neurological effects.

  • A tert-Butoxycarbonyl (Boc) Protecting Group: This group is generally stable but can be removed under acidic conditions.

Given the unknown toxicological profile, it is essential to handle this compound as potentially hazardous.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize all potential routes of exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn when there is a significant risk of splashes.Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use and disposed of after handling the compound.[1] Lab Coat: A standard laboratory coat. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.Prevents dermal absorption, a potential route of exposure for carbamates and other organic molecules. Proper glove removal technique is critical to avoid contaminating the skin.[1]
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be considered. For higher-level protection or in the event of a spill, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is recommended.[1]Minimizes the risk of inhaling dust particles or vapors, which may cause respiratory irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Receipt_and_Storage Receipt and Storage Risk_Assessment Risk Assessment Receipt_and_Storage->Risk_Assessment Donning_PPE Donning PPE Risk_Assessment->Donning_PPE Chemical_Handling Chemical Handling in Fume Hood Donning_PPE->Chemical_Handling Decontamination Decontamination Chemical_Handling->Decontamination Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Doffing_PPE Doffing PPE Waste_Disposal->Doffing_PPE Emergency_Procedures cluster_spill Spill Response cluster_exposure Personnel Exposure Spill_or_Exposure Spill or Exposure Occurs Evacuate Evacuate Area Spill_or_Exposure->Evacuate Remove_Contaminated_Clothing Remove Contaminated Clothing Spill_or_Exposure->Remove_Contaminated_Clothing Alert_Others Alert Others Evacuate->Alert_Others Don_PPE Don Appropriate PPE Alert_Others->Don_PPE Contain_Spill Contain Spill (Inert Absorbent) Don_PPE->Contain_Spill Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Area Collect_Waste->Decontaminate_Area Skin_Contact Wash with Soap and Water (15 min) Remove_Contaminated_Clothing->Skin_Contact Eye_Contact Flush with Water (15 min) Remove_Contaminated_Clothing->Eye_Contact Inhalation Move to Fresh Air Remove_Contaminated_Clothing->Inhalation Seek_Medical_Attention Seek Immediate Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention

Emergency response plan for spills or personnel exposure.
First Aid Measures
  • Inhalation: If inhaled, move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician. [1]* Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician. [1]* Eye Contact: For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [1]* Ingestion: If swallowed, never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician. [1] In all cases of exposure, it is imperative to seek medical attention and provide the medical professional with the Safety Data Sheet for the compound. [1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or surplus this compound should be treated as hazardous waste. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. [1]It is important to contact a licensed professional waste disposal service for this purpose. [1]* Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent materials from spills, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container. This waste should also be disposed of via a licensed professional waste disposal service. [1]* Empty Containers: Dispose of empty containers as unused product. [1] Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce hazardous gases including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas. [1]Firefighters should wear self-contained breathing apparatus. [1] By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Capot Chemical. (2023). MSDS of tert-butyl N-(5-chlorothiophen-2-yl)
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)
  • Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (3-aminopropyl)
  • Fisher Scientific. (2021).
  • Benchchem. (n.d.). tert-Butyl Carbamate: A Technical Guide to Safety and Handling.
  • Moldb. (n.d.). tert-Butyl (5-chlorothiophen-2-yl)
  • Sigma-Aldrich. (n.d.).
  • ChemScene. (n.d.). tert-Butyl ((5-chlorothiophen-2-yl)methyl)
  • National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Health Guidelines for Chemical Hazards.
  • Centers for Disease Control and Prevention (CDC). (1988). Occupational Safety and Health Guidelines for Chemical Hazards: Supplement I-OHG.
  • International Labour Organization. (2011). Heterocyclic Compounds: Health Hazards.
  • Hsu, Y.-F., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1187.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • PubChem. (n.d.). N-tert-butyl-5-chlorothiophene-2-carboxamide.
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • King Abdullah University of Science and Technology (KAUST). (n.d.). Working with Toxic chemicals Guideline.
  • Fluorochem. (n.d.). tert-Butyl (3-chlorothiophen-2-yl)
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-chlorothiophen-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-chlorothiophen-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.